4-(4-Methoxybenzyl)-3-thiosemicarbazide
Description
The exact mass of the compound 4-(4-Methoxybenzyl)-3-thiosemicarbazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxybenzyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxybenzyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-amino-3-[(4-methoxyphenyl)methyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-13-8-4-2-7(3-5-8)6-11-9(14)12-10/h2-5H,6,10H2,1H3,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYHJXVBSQAYNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351868 | |
| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16735-76-5 | |
| Record name | 4-(4-Methoxybenzyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-[(4-methoxyphenyl)methyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzyl)-3-thiosemicarbazide (CAS Number: 16735-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxybenzyl)-3-thiosemicarbazide, identified by CAS Number 16735-76-5, is a thiosemicarbazide derivative of significant interest in medicinal chemistry and organic synthesis.[1] Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are known to possess a wide range of biological activities, including potential anticancer and antimicrobial properties.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its structural and chemical characteristics. The information presented herein is intended to support research and development efforts by providing a foundational understanding of this molecule's behavior.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is defined by its molecular structure, which features a thiosemicarbazide core functionalized with a 4-methoxybenzyl group. This structure is the primary determinant of its chemical properties and biological interactions.
-
IUPAC Name: 1-Amino-3-((4-methoxyphenyl)methyl)thiourea
-
Synonyms: 4-(4-Methoxybenzyl)-3-thiosemicarbazide
-
CAS Number: 16735-76-5[1]
-
Molecular Formula: C₉H₁₃N₃OS[1]
-
Molecular Weight: 211.28 g/mol [1]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are a combination of experimentally determined data and scientifically predicted values from reputable sources.
| Property | Value | Source(s) |
| Physical State | Solid, crystalline powder | [3] |
| Melting Point | 131-133 °C | [4] |
| Boiling Point | 362.5 ± 44.0 °C (Predicted) | [4] |
| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in water and ethanol. | [3] |
Experimental Methodologies
The determination of physicochemical properties requires precise and validated experimental protocols. This section details the methodologies for synthesis and key property analysis, explaining the scientific rationale behind the procedural steps.
Synthesis Protocol
The synthesis of 4-(4-methoxybenzyl)-3-thiosemicarbazide can be achieved through the reaction of 4-methoxybenzyl isothiocyanate with hydrazine. A generalized, yet robust, protocol is outlined below, based on established methods for thiosemicarbazide synthesis.[5][6]
Workflow for Synthesis
Caption: General workflow for the synthesis of 4-(4-methoxybenzyl)-3-thiosemicarbazide.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted hydrazine. Further purification is achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure crystalline product.
-
Drying: Dry the purified product under vacuum to remove residual solvent.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound.
Step-by-Step Protocol:
-
Sample Preparation: Finely powder a small amount of the dried sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent accurate determination.
-
Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. The slow heating rate is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[2]
Solubility Determination
Understanding solubility is vital for drug formulation, reaction chemistry, and purification. A qualitative protocol is described below.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Place approximately 10 mg of the compound into a series of small test tubes.
-
Solvent Addition: Add 1 mL of a chosen solvent to a test tube.
-
Observation: Vigorously shake or vortex the tube for 30 seconds.[7] Observe if the solid dissolves completely.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged.
-
-
Repeat: Repeat the process for each selected solvent. For this compound, it is expected to be soluble in polar solvents like water and ethanol due to the presence of polar N-H and C=S bonds capable of hydrogen bonding.[3]
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation. The following sections describe the expected spectral characteristics based on the compound's structure and data from closely related analogues.[8][9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |
| 3400-3100 | N-H | Stretch | Multiple sharp or broad peaks |
| 3050-3000 | C-H (Aromatic) | Stretch | Medium to weak peaks |
| 2950-2850 | C-H (Aliphatic) | Stretch | Medium peaks |
| ~1610, ~1510 | C=C (Aromatic) | Stretch | Strong to medium peaks |
| ~1550 | N-H | Bend | Medium peak |
| ~1250 | C=S | Stretch | Medium to strong peak |
| ~1245, ~1030 | C-O (Aryl ether) | Asymmetric/Symmetric Stretch | Strong peaks |
The presence of multiple N-H bonds will lead to characteristic stretching frequencies in the 3400-3100 cm⁻¹ region. The C=S (thione) stretch is a key diagnostic peak, typically appearing in the 1300-1200 cm⁻¹ range. The strong absorptions corresponding to the aryl ether C-O bonds are also significant identifiers.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
δ ~3.75 ppm (Singlet, 3H): Protons of the methoxy (-OCH₃) group.
-
δ ~4.6-4.8 ppm (Singlet or Doublet, 2H): Protons of the benzylic methylene (-CH₂-) group. May show coupling to the adjacent N-H proton.
-
δ ~4.5-5.5 ppm (Broad Singlet, 2H): Protons of the terminal amino (-NH₂) group.
-
δ ~6.9 ppm (Doublet, 2H): Aromatic protons ortho to the methoxy group.
-
δ ~7.2 ppm (Doublet, 2H): Aromatic protons meta to the methoxy group.
-
δ ~8.0-9.0 ppm (Broad Singlet, 1H): Proton of the secondary amine (-NH-) group.
¹³C NMR (Carbon NMR):
-
δ ~48 ppm: Benzylic carbon (-CH₂-).
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~114 ppm: Aromatic carbons ortho to the methoxy group.
-
δ ~129 ppm: Aromatic carbons meta to the methoxy group.
-
δ ~130 ppm: Quaternary aromatic carbon attached to the methylene group.
-
δ ~159 ppm: Quaternary aromatic carbon attached to the methoxy group.
-
δ ~181 ppm: Thiocarbonyl carbon (C=S). The high chemical shift is characteristic of a thione.
Safety and Handling
Based on Safety Data Sheets (SDS) for this compound and related thiosemicarbazides, appropriate safety precautions must be observed.[13][14][15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[4]
-
First Aid:
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Conclusion
This guide has provided a detailed technical overview of the physicochemical properties, synthesis, and characterization of 4-(4-methoxybenzyl)-3-thiosemicarbazide (CAS 16735-76-5). The methodologies and data presented serve as a robust resource for scientists engaged in research and development involving this compound. Adherence to the detailed experimental and safety protocols is essential for obtaining reliable data and ensuring safe laboratory practice.
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A Technical Guide to the Enzyme Inhibition Mechanisms of Thiosemicarbazones
Executive Summary
Thiosemicarbazones (TSCs) are a versatile class of chelating agents that have garnered significant attention in medicinal chemistry for their broad pharmacological utility, including potent anticancer, antiviral, and antiparasitic properties.[1][2][3] Initially, their anticancer effects were primarily attributed to the inhibition of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis.[4] However, extensive research has revealed a far more complex and multifaceted mechanism of action. The ability of TSCs to chelate transition metal ions, particularly iron and copper, is now recognized as the cornerstone of their biological activity.[4][5][6] This guide provides an in-depth technical exploration of the core mechanisms by which TSCs and their metal complexes function as enzyme inhibitors. We will dissect their coordination chemistry, their targeted inhibition of key enzymes such as ribonucleotide reductase and topoisomerase IIα, their role in inducing cellular oxidative stress, and their action against cysteine proteases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to support further investigation into this promising class of therapeutic agents.
The Foundational Role of Metal Chelation in Bioactivity
The diverse biological activities of thiosemicarbazones are intrinsically linked to their structure, which features a characteristic N-N-S donor atom set. This arrangement makes them exceptionally potent chelators of transition metal ions that are vital for cellular processes.
Coordination Chemistry and the Bioactive Complex
The most common and biologically relevant coordination mode for α-(N)-heterocyclic TSCs is as a tridentate {N,N,S} ligand.[7] Upon chelation, they form stable five- and six-membered rings with metal ions like iron(II/III) and copper(II), creating square planar or octahedral complexes.[7][8] It is crucial to understand that in many cases, the metal-TSC complex, formed either prior to administration or intracellularly, is the primary bioactive species, often exhibiting significantly greater potency than the free ligand.[5][9] For instance, copper(II) complexes of certain TSCs inhibit topoisomerase-IIα at concentrations an order of magnitude lower than the corresponding TSC ligands alone. This enhancement is attributed to changes in redox potential, lipophilicity, and the specific geometry of the complex which facilitates interaction with enzyme targets.
Interaction with Iron and Copper Homeostasis
Iron and copper are essential cofactors for numerous enzymes, but their intracellular concentrations are tightly regulated to prevent toxicity. TSCs disrupt this homeostasis. They can mobilize iron from cellular stores like ferritin and form redox-active iron complexes.[6][10] The resulting Fe-TSC complexes can then participate in redox cycling, a process central to their mechanism of action.[6][11] This interference with metal metabolism is a key upstream event that triggers the downstream inhibition of multiple enzymatic pathways.[6]
Core Mechanisms of Enzyme Inhibition
The disruption of metal homeostasis by TSCs leads to the inhibition of several critical enzyme systems. While ribonucleotide reductase is the most historically cited target, the field now recognizes a broader spectrum of activity.
Ribonucleotide Reductase (RR) Inhibition
Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotides, which are essential for DNA synthesis and repair.[12][13] Its activity is consequently vital for proliferating cancer cells, making it a prime therapeutic target.[13] The class Ia RR found in eukaryotes consists of two subunits, R1 and R2. The R2 subunit contains a dinuclear iron center and a stable tyrosyl radical, both of which are essential for catalysis.[12]
The primary mechanism of RR inhibition by TSCs involves the chelation and removal of iron from the R2 subunit.[12][14] However, the process is more destructive than simple sequestration. The formed Fe(II)-TSC complex reacts with molecular oxygen to generate reactive oxygen species (ROS), such as the hydroxyl radical (HO•).[15][12] These ROS then quench the essential tyrosyl radical, irreversibly inactivating the enzyme.[15][12] The most promising TSC in clinical trials, Triapine (3-AP), is a potent RR inhibitor that functions through this iron-dependent, ROS-mediated mechanism.[12][14]
Topoisomerase IIα (Topo-IIα) Inhibition
Human topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[16][17] Topo-IIα is a key target for many established anticancer drugs. These inhibitors are typically classified into two groups: "poisons" that stabilize the enzyme-DNA cleavage complex, leading to toxic double-strand breaks, and "catalytic inhibitors" that prevent the enzyme from completing its catalytic cycle.[5][18]
Research has firmly established that metal-TSC complexes, particularly those with copper, are potent catalytic inhibitors of Topo-IIα.[5][16][19] Gel electrophoresis experiments show that in the presence of Cu(II)-TSC complexes, the enzyme's ability to relax supercoiled DNA is completely inhibited.[5] Unlike poisons such as etoposide, they do not increase the formation of linear DNA, confirming their role as catalytic inhibitors that likely interfere with ATP hydrolysis or prevent the enzyme from binding to or cleaving DNA.[5][17][18] This represents a distinct and significant mechanism of action, contributing to the overall cytotoxicity of these compounds.
Cysteine Protease Inhibition
Certain families of TSCs have been identified as effective inhibitors of cysteine proteases, such as human cathepsins and the parasitic enzyme cruzain.[20][21][22] These enzymes play critical roles in cancer metastasis and the life cycle of parasites like Trypanosoma cruzi (the causative agent of Chagas' disease).[20][21]
The proposed mechanism involves the formation of a reversible, covalent bond between the thiosemicarbazone and the active site cysteine residue of the protease.[20] Kinetic studies have characterized some TSCs as slow-binding, competitive inhibitors of these targets.[20] This mode of inhibition is distinct from the metal-dependent mechanisms and highlights the chemical versatility of the TSC scaffold, allowing it to engage with a different class of enzyme targets through direct interaction.
Broad-Spectrum Enzyme Inhibition and Oxidative Stress
The generation of ROS through the redox cycling of Fe-TSC and Cu-TSC complexes is a powerful, non-specific mechanism that can damage a wide array of biomolecules.[23][24][25] This induced oxidative stress disrupts cellular redox homeostasis, overwhelming the cell's antioxidant defenses (e.g., the glutathione system) and leading to apoptosis.[23] This pro-oxidant effect means that beyond specific targets like RR and Topo-IIα, TSCs can cause widespread damage to other metalloenzymes and cellular proteins, contributing significantly to their potent cytotoxicity. Furthermore, TSCs have been shown to inhibit other enzymes, including tyrosinase and cholinesterases, expanding their potential therapeutic applications.[26][27][28]
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of thiosemicarbazones is typically quantified by the half-maximal inhibitory concentration (IC50), which varies significantly based on the TSC structure, the target enzyme, and the specific cell line.
| Compound Class/Example | Target Enzyme | IC50 Value | Cell Line / Condition | Reference |
| Cu(II)-TSC Complexes | Topoisomerase-IIα | 0.3–7.2 µM | In Vitro Assay | [5] |
| Thiosemicarbazone Ligands | Topoisomerase-IIα | >75 µM | In Vitro Assay | [5] |
| Compound III-16 | (Antiproliferative) | 0.032 µM | SGC-7901 (Gastric Cancer) | [1][29] |
| 4-hydroxybenzaldehyde TSC | Tyrosinase (monophenolase) | 0.76 µM | Mushroom Tyrosinase | [27] |
| 4-methoxybenzaldehyde TSC | Tyrosinase (diphenolase) | 2.62 µM | Mushroom Tyrosinase | [27] |
| Triapine (3-AP) | Ribonucleotide Reductase | ~1000x more potent than Hydroxyurea | In Vitro Assay | [12] |
| Acridine-TSC (DL-08) | (Antiproliferative) | 14.79 µM | B16-F10 (Melanoma) | [30] |
Key Experimental Protocols
Validating the mechanism of action for a TSC inhibitor requires a suite of robust biochemical and cell-based assays. The choice of experiment should be directly guided by the hypothesized mechanism. For instance, to confirm Topo-IIα inhibition, a DNA relaxation assay is the gold standard.
Protocol: Topoisomerase IIα DNA Relaxation Assay
Principle: This assay measures the ability of Topo-IIα to relax supercoiled plasmid DNA into its relaxed topoisomers. A catalytic inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA forms are then separated by agarose gel electrophoresis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Topo-IIα assay buffer, 1 unit of human Topo-IIα enzyme, and 250 ng of supercoiled plasmid DNA (e.g., pUC19).
-
Inhibitor Addition: Add the TSC compound or its metal complex (solubilized in a suitable vehicle like DMSO) to the reaction mixture at various concentrations. Include a vehicle-only control (negative control) and a known Topo-IIα inhibitor control (e.g., etoposide for a poison, merbarone for a catalytic inhibitor). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS (to dissociate protein from DNA) and proteinase K (to digest the enzyme).
-
Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of DNA topoisomers is achieved.
-
Visualization & Analysis: Visualize the DNA bands under UV light.
-
Negative Control Lane: Should show a band corresponding to relaxed DNA.
-
Inhibited Lanes: Will show a prominent band corresponding to the supercoiled plasmid, as the enzyme's relaxation activity was blocked.[5]
-
Poison Control Lane: May show a band of linear DNA, indicating the formation of double-strand breaks.[5]
-
Lane 1: DNA LadderLane 2: No EnzymeLane 3: Enzyme (Control)Lane 4: Enzyme + TSC Multiple BandsSupercoiledRelaxedSupercoiled
>]; }
A -> B -> C -> D -> E -> F; F -> gel_results [style=dashed, label="Interpret"]; } केंदोट Caption: Experimental workflow for a Topo-IIα DNA relaxation assay.
Protocol: Cellular Reactive Oxygen Species (ROS) Detection
Principle: To validate that TSCs induce oxidative stress, cellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Culture: Plate cells (e.g., HCT116) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the TSC compound at desired concentrations for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide, H₂O₂).[23]
-
Probe Loading: Remove the treatment media, wash the cells with PBS, and incubate them with DCFDA solution (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope. The excitation/emission wavelengths for DCF are typically ~485 nm / ~535 nm.
-
Analysis: An increase in fluorescence intensity in TSC-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.[23]
Conclusion and Future Directions
The mechanism of action for thiosemicarbazone enzyme inhibitors is not singular but is a complex interplay of metal chelation, direct enzyme inhibition, and the induction of oxidative stress. While the inhibition of ribonucleotide reductase remains a cornerstone of their activity, the roles of topoisomerase IIα and other enzyme targets are clearly significant contributors to their overall pharmacological profile. The dual ability to chelate essential metals and generate cytotoxic ROS makes them particularly effective against cancer cells, which often have a dysregulated metal metabolism and a higher basal level of oxidative stress.[23][24]
Future research should focus on designing TSCs with greater selectivity for specific enzyme targets or cellular states to improve therapeutic windows and reduce off-target toxicity. Furthermore, understanding the mechanisms of resistance, which may involve drug efflux or upregulation of antioxidant pathways, is critical for the continued clinical development of this highly promising class of compounds.[31]
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Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and anticancer activity of thiosemicarbazones. PubMed. [Link]
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The role of oxidative stress in activity of anticancer thiosemicarbazones. PubMed Central. [Link]
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Kinetic characterization of thiosemicarbazones as cysteine protease inhibitors and their potential use as therapeutic agents against metastatic cancer and Chagas' disease. DSpace Repository. [Link]
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Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. MDPI. [Link]
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Synthesis and Structure−Activity Relationships of Parasiticidal Thiosemicarbazone Cysteine Protease Inhibitors against Plasmodium falciparum, Trypanosoma brucei, and Trypanosoma cruzi. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. PMC - NIH. [Link]
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Design, Synthesis, Characterization, and Anti-Cancer Activity Evaluation of Novel Thiosemicarbazide Analogs. Indian Journal of Pharmaceutical Education and Research. [Link]
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Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. PMC - PubMed Central. [Link]
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Structural and Metal Ion Effects on Human Topoisomerase IIα Inhibition by α-(N)-Heterocyclic Thiosemicarbazones. Chemical Research in Toxicology - ACS Publications. [Link]
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Anticancer Thiosemicarbazones: Chemical Properties, Interaction with Iron Metabolism, and Resistance Development. PubMed. [Link]
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Identification of semicarbazones, thiosemicarbazones and triazine nitriles as inhibitors of Leishmania mexicana cysteine protease CPB. PubMed. [Link]
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Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. PubMed. [Link]
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Studies of the Reaction of 2-Formylpyridine Thiosemicarbazone and Its Iron and Copper Complexes with Biological Systems. ResearchGate. [Link]
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Role of Metalation in the Topoisomerase IIα Inhibition and Antiproliferation Activity of a Series of α-Heterocyclic-N4-Substituted Thiosemicarbazones and Their Cu(II) Complexes. NIH. [Link]
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Selective Metal Chelation by a Thiosemicarbazone Derivative Interferes with Mitochondrial Respiration and Ribosome Biogenesis in Candida albicans. Microbiology Spectrum - ASM Journals. [Link]
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Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB. PLOS. [Link]
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Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PMC - PubMed Central. [Link]
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Metal–thiosemicarbazone interactions. Synthesis of an iodo-bridged dinuclear [diiodobis(pyrrole-2-carbaldehydethiosemicarbazone)dicopper(I)] complex. Ovid. [Link]
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Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping. PMC - NIH. [Link]
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Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Frontiers. [Link]
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Synthesis and Antityrosinase Mechanism of Benzaldehyde Thiosemicarbazones: Novel Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Binding Models of Copper(II) Thiosemicarbazone Complexes with Human Serum Albumin: A Speciation Study. NIH. [Link]
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Synthesis of Novel Thiosemicarbazone Derivatives for Anticancer Therapeutics: Evaluation of Metal-based and Free Ligand Efficacy. Colorado State University. [Link]
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The Effect of Metal Ions (Fe, Co, Ni, and Cu) on the Molecular-Structural, Protein Binding, and Cytotoxic Properties of Metal Pyridoxal-Thiosemicarbazone Complexes. PMC - PubMed Central. [Link]
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Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. CORE. [Link]
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Thiosemicarbazone Derivatives Developed to Overcome COTI-2 Resistance. PubMed. [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the spectroscopic properties of 4-(4-Methoxybenzyl)-3-thiosemicarbazide, a key intermediate in the synthesis of various biologically active compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are known for a wide range of pharmacological activities, including antibacterial, antiviral, and antitumor properties.[1][2] The efficacy of these compounds is often linked to their ability to chelate metal ions, a property governed by their molecular structure.[2][3] Accurate spectroscopic characterization is therefore paramount for verifying the identity, purity, and structural integrity of these molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the title compound, provides detailed protocols for data acquisition, and explains the underlying principles for the observed spectral features.
Molecular Structure and Expected Spectroscopic Features
The structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide incorporates several key functional groups that give rise to characteristic signals in NMR and IR spectroscopy: a para-substituted aromatic ring, a methoxy group, a benzyl methylene group, and the thiosemicarbazide moiety. Understanding the interplay of these groups is crucial for accurate spectral interpretation.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the aromatic ring will be affected by the electron-donating methoxy group and the electron-withdrawing thiosemicarbazide moiety.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring, the methylene group, the methoxy group, and the thiocarbonyl group (C=S) are expected to be in characteristic regions. The C=S carbon, in particular, typically appears significantly downfield.[4][5]
Predicted IR Spectroscopy
The infrared spectrum will reveal the vibrational modes of the functional groups present. Key absorptions are expected for the N-H and C-H stretching vibrations, the aromatic C=C stretching, and the C=S stretching of the thiocarbonyl group.[3][6] The positions of the N-H bands can also provide insights into hydrogen bonding.[6]
Spectroscopic Data Summary
The following tables summarize the predicted NMR and IR spectroscopic data for 4-(4-Methoxybenzyl)-3-thiosemicarbazide based on the analysis of related thiosemicarbazide and thiosemicarbazone derivatives.[4][7][8]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet | 1H | N⁴-H |
| ~8.0 - 8.5 | Singlet | 1H | N²-H |
| ~7.20 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~6.85 | Doublet | 2H | Ar-H (ortho to OCH₃) |
| ~4.5 - 5.0 | Singlet | 2H | N¹-NH₂ |
| ~4.40 | Doublet | 2H | Ar-CH₂ -N |
| ~3.70 | Singlet | 3H | O-CH₃ |
Causality Note: The use of a polar aprotic solvent like DMSO-d₆ is common for thiosemicarbazides to ensure solubility and to clearly observe the exchangeable N-H protons as sharp signals.[4][5] The chemical shifts of the aromatic protons are split into two distinct doublets due to the para-substitution pattern.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C =S |
| ~158 | Ar-C -OCH₃ |
| ~130 | Ar-C -CH₂ |
| ~129 | Ar-C H (ortho to CH₂) |
| ~114 | Ar-C H (ortho to OCH₃) |
| ~55 | O-C H₃ |
| ~48 | Ar-C H₂-N |
Causality Note: The thiocarbonyl carbon (C=S) is expected to be the most deshielded carbon, appearing at a very high chemical shift, a characteristic feature of thiosemicarbazones and related compounds.[9] The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H Stretching (NH₂, NH) |
| ~3050 - 3000 | Medium | Aromatic C-H Stretching |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretching (CH₂, CH₃) |
| ~1610 | Strong | Aromatic C=C Stretching |
| ~1510 | Strong | N-H Bending |
| ~1250 | Strong | C-O Stretching (Aryl Ether) |
| ~830 | Strong | C=S Stretching |
Causality Note: The broadness of the N-H stretching bands is indicative of intermolecular hydrogen bonding within the solid-state structure of the compound.[6] The C=S stretching vibration is a key diagnostic peak for the thiosemicarbazide moiety.[3]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended. These protocols are based on standard methodologies for the characterization of organic compounds.[4][8]
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of dry 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for dissolving the compound and for observing the labile N-H protons.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 30-degree pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The fine grinding is essential to minimize scattering effects.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Process the data by performing a background subtraction.
-
Visualization of Molecular Structure and Key Data
The following diagrams illustrate the molecular structure and the logical workflow for spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of the target compound.
Caption: Molecular structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Conclusion
This guide provides a comprehensive overview of the expected spectroscopic data for 4-(4-Methoxybenzyl)-3-thiosemicarbazide and detailed protocols for its acquisition. The predicted NMR and IR data, based on established principles and analysis of related compounds, serve as a reliable reference for researchers in the field. Adherence to the outlined experimental procedures will ensure the generation of high-quality data, which is fundamental for the unambiguous structural confirmation and purity assessment of this important synthetic intermediate. The information presented herein is intended to support the ongoing research and development of novel thiosemicarbazide-based therapeutic agents.
References
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Martínez-Estévez, M., García-Fontán, S., Argibay-Otero, S., Prieto, I., & Vázquez-López, E. M. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]
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Vicini, P., Zani, F., Cozzini, P., & Incerti, M. (2003). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. [Link]
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Molla, M. E., Abser, M. N., & Islam, M. M. (2012). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science, 35(2), 29-39. [Link]
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Martínez-Estévez, M., García-Fontán, S., Argibay-Otero, S., Prieto, I., & Vázquez-López, E. M. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes. Molecules, 27(22), 7976. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to N-Substituted Thiosemicarbazide Targets
Introduction: The Versatile Thiosemicarbazide Scaffold
N-substituted thiosemicarbazides and their Schiff base derivatives, thiosemicarbazones, represent a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1][2] Their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, stems from the unique structural features of the thiosemicarbazide core (-NH-CS-NH-NH2).[1] This scaffold's potent metal-chelating ability and its capacity to participate in various biological interactions make it a privileged structure in the design of novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the key molecular targets of N-substituted thiosemicarbazides, offering field-proven insights and detailed experimental workflows for researchers and drug development professionals.
I. Key Therapeutic Targets in Oncology
The anticancer properties of N-substituted thiosemicarbazides are multifaceted, primarily revolving around their ability to disrupt critical cellular processes essential for tumor growth and proliferation.[1][5] The primary mechanisms of their antitumor action include the inhibition of ribonucleotide reductase and topoisomerase IIα, metal chelation leading to oxidative stress, and the induction of apoptosis.[1][6][7]
Ribonucleotide Reductase (RR): Halting the Engine of DNA Synthesis
Ribonucleotide reductase is a crucial enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA replication and repair.[8][9] This makes RR a prime target for anticancer drug development.[10] N-substituted thiosemicarbazones, such as the well-studied Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are potent inhibitors of RR.[7][10]
Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to chelate iron, a critical cofactor for the R2 subunit of ribonucleotide reductase.[6][8] By sequestering iron, thiosemicarbazones inactivate the enzyme, leading to the depletion of the deoxyribonucleotide pool, cell cycle arrest, and ultimately, inhibition of tumor cell proliferation.[8] The structure-activity relationship studies have highlighted that the nitrogen atom in a heterocyclic ring, along with the imine and thio-keto groups of the thiosemicarbazone, are crucial for metal ion coordination.[10]
Experimental Workflow: Ribonucleotide Reductase Inhibition Assay
A common method to assess the RR inhibitory activity of N-substituted thiosemicarbazides is the in vitro holoenzyme-based [³H]CDP reduction assay.[9]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human ribonucleotide reductase subunits (hRRM1 and hRRM2) are expressed and purified. The reaction mixture is prepared with [³H]cytidine diphosphate ([³H]CDP) as the substrate.
-
Compound Incubation: The test compounds (N-substituted thiosemicarbazides) at various concentrations are pre-incubated with the enzyme. Hydroxyurea is typically used as a positive control.[9]
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period. The reaction is then terminated, and the product, [³H]deoxycytidine diphosphate ([³H]dCDP), is separated from the unreacted substrate.
-
Quantification: The amount of [³H]dCDP formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.
Caption: Workflow for Ribonucleotide Reductase Inhibition Assay.
Topoisomerase IIα: Inducing Lethal DNA Damage
Topoisomerase IIα (Topo IIα) is another critical enzyme in cancer cells, responsible for resolving DNA tangles and supercoils during replication and transcription.[6][11] Inhibition of Topo IIα leads to the accumulation of DNA double-strand breaks, triggering apoptosis.[11] Several N-substituted thiosemicarbazones and their metal complexes have been identified as potent inhibitors of Topo IIα.[4][6][12]
Mechanism of Action: Thiosemicarbazones can act as catalytic inhibitors of Topo IIα.[4] Their metal complexes, particularly with copper(II), have shown significantly enhanced inhibitory activity compared to the ligands alone.[4][6] These complexes are thought to interfere with the enzyme's ability to relax supercoiled DNA.[4]
Experimental Workflow: Topoisomerase IIα DNA Relaxation Assay
The inhibitory effect of N-substituted thiosemicarbazides on Topo IIα can be evaluated using a DNA relaxation assay.[4]
Protocol:
-
Reaction Setup: A reaction mixture containing supercoiled plasmid DNA (e.g., pUC19), human Topo IIα, and ATP is prepared in an appropriate buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at varying concentrations. Etoposide or doxorubicin can be used as positive controls.[4]
-
Incubation: The reaction is incubated at 37°C to allow for enzymatic relaxation of the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The inhibition of Topo IIα is determined by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The IC50 value is then calculated.[4]
Caption: Mechanism of Topoisomerase IIα Inhibition by Thiosemicarbazones.
II. Broad-Spectrum Antimicrobial Targets
N-substituted thiosemicarbazides exhibit promising activity against a range of pathogens, including bacteria, viruses, and fungi.
Mycobacterial Cell Wall Synthesis: A Target for Tuberculosis Therapy
Tuberculosis remains a significant global health threat, and the discovery of new antimycobacterial agents is crucial.[13] Thiosemicarbazones, such as thioacetazone, have been historically used in tuberculosis treatment.[13][14] Their mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[14]
Viral Enzymes: Combating Viral Infections
The antiviral activity of thiosemicarbazides has been recognized for decades.[15][16] Methisazone, a thiosemicarbazone derivative, was one of the first synthetic antiviral drugs.[17] These compounds can target viral enzymes like RNA polymerase, interfering with viral replication and maturation.[17] More recently, thiosemicarbazones have been investigated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2.[18]
III. Enzyme Inhibition: A Diverse Therapeutic Landscape
Beyond their roles in oncology and infectious diseases, N-substituted thiosemicarbazides are potent inhibitors of various enzymes implicated in other pathological conditions.
Urease: A Target in Gastric Ulcers and Kidney Stones
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[19] Its activity is associated with the pathogenesis of gastric ulcers caused by Helicobacter pylori and the formation of kidney stones.[20][21] Thiosemicarbazones have emerged as effective urease inhibitors, with some derivatives exhibiting competitive inhibition.[21][22]
Comparative Inhibitory Potency of Thiosemicarbazone Derivatives Against Urease
| Compound/Derivative | IC50 (µM) | Inhibition Mode | Reference |
| 4-fluorocinnamaldehyde based thiosemicarbazone (3c) | 2.7 ± 0.5 | Competitive | [21] |
| Thiourea (Standard) | 19.4 ± 0.2 | - | [21] |
| Acetohydroxamic acid (AHA) (Standard) | 36.3 | - | [19] |
| (E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide (3) | Potent | - | [22] |
| (E)-2-(2-chlorobenzylidene)-N-(2-fluorophenyl) hydrazinecarbothioamide (5) | Potent | - | [22] |
Other Notable Enzyme Targets
-
Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders.[23][24]
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain cancers.[25]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.[26]
-
α-Glucosidase and α-Amylase: These enzymes are targets for antidiabetic agents.[27]
IV. Cytotoxicity and Cell Viability Assessment
A fundamental step in evaluating the therapeutic potential of N-substituted thiosemicarbazides is to determine their cytotoxic effects on cancer cell lines and their safety profile on normal cells.
Experimental Workflow: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[1][28]
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the N-substituted thiosemicarbazide derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Conclusion and Future Directions
N-substituted thiosemicarbazides and their derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their ability to target a diverse array of biomolecules, particularly through metal chelation and enzyme inhibition, underscores their therapeutic versatility. Future research should focus on optimizing the selectivity and potency of these compounds for specific targets, thereby minimizing off-target effects and enhancing their clinical translatability. The integration of computational methods, such as molecular docking, with traditional in vitro and in vivo studies will be instrumental in guiding the rational design of next-generation thiosemicarbazide-based drugs.
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide Derivatives
Introduction: The Chemical and Biological Significance of Thiosemicarbazides
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, represent a class of compounds of significant interest in medicinal chemistry and materials science.[1][2] These molecules, characterized by a thiourea core linked to a hydrazine moiety, are versatile building blocks for synthesizing various heterocyclic systems and serve as potent ligands for a wide range of metal ions.[1][3] Their broad spectrum of biological activities—including antibacterial, antifungal, antiviral, and anticancer properties—is a primary driver of ongoing research.[1][2][4][5]
The biological function of these derivatives is intimately linked to their three-dimensional structure and the specific arrangement of atoms.[6][7] The 4-(4-Methoxybenzyl) substituent, in particular, introduces specific electronic and steric properties that can modulate these activities. Understanding the precise molecular geometry, conformational possibilities, and the intricate network of intermolecular interactions within the crystal lattice is therefore paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical technique for elucidating this structural information, providing foundational insights for rational drug design and the development of novel materials.[8]
This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide derivatives, offering field-proven insights for researchers and drug development professionals.
Part 1: Synthesis and Crystallization of High-Quality Single Crystals
The synthesis of the target thiosemicarbazone derivatives is typically achieved through a straightforward condensation reaction. The foundational precursor, N-(4-methoxybenzyl) thiosemicarbazide, is reacted with a selected aldehyde or ketone, often catalyzed by a few drops of acid.[4]
Experimental Protocol: Synthesis of a Representative Thiosemicarbazone
The following protocol outlines the synthesis of a thiosemicarbazone from N-(4-methoxybenzyl) thiosemicarbazide and a substituted benzaldehyde, adapted from established methodologies.[4][5]
-
Reactant Solubilization: Dissolve equimolar amounts of N-(4-methoxybenzyl) thiosemicarbazide (e.g., 1.0 mmol) and the desired aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde, 1.0 mmol) in a suitable solvent such as methanol or ethanol (approx. 20-30 mL) in a round-bottom flask.[4][5]
-
Catalysis: Add 1-2 drops of a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid, to the mixture to facilitate the condensation reaction.[4][9]
-
Reaction: Stir the mixture and heat under reflux for a period ranging from 3 to 24 hours.[1][4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product often precipitates out of the solution.[1] If necessary, the solvent volume can be reduced by partial evaporation to induce precipitation.[4]
-
Purification: Filter the resulting solid, wash it with a small amount of cold solvent (e.g., methanol), and dry it under a vacuum. The crude product is now ready for the critical step of crystallization.
Crystallization: The Gateway to Diffraction Analysis
The success of SC-XRD analysis hinges on the preparation of well-ordered, single crystals of sufficient size and quality. Slow evaporation is the most common and effective technique for growing crystals of these derivatives.
-
Procedure: Dissolve the purified solid product in a minimal amount of a suitable hot solvent, such as methanol or ethyl acetate.[1][4] Allow the solution to cool slowly and stand undisturbed at room temperature. The solvent will evaporate over several days, leading to the formation of single crystals suitable for X-ray diffraction.[4][10]
Part 2: The Core of the Analysis: Single-Crystal X-ray Diffraction
SC-XRD provides unparalleled detail about the atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the molecular structure is determined.
Experimental Workflow for SC-XRD
The entire process, from a promising crystal to a validated structure, follows a rigorous, self-validating workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Methodological Steps
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART CCD). Data is typically collected at a controlled temperature (e.g., 293 K) using monochromatic X-ray radiation, most commonly Mo Kα (λ = 0.71073 Å).[10]
-
Data Reduction and Structure Solution: The raw diffraction data are integrated and corrected for various experimental factors. The resulting reflection data are then used to solve the phase problem and obtain an initial structural model, often using direct methods implemented in programs like SHELXS or SHELXT.[4][10]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure on F², as implemented in programs like SHELXL.[1][10] This iterative process optimizes atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions.[1]
Part 3: Decoding the Structure: Molecular Geometry and Intermolecular Interactions
The refined crystal structure provides a wealth of information. Analysis focuses on two key areas: the geometry of the individual molecule (intramolecular features) and the arrangement of molecules in the crystal lattice (intermolecular features).
Molecular Conformation and Geometry
The core thiosemicarbazone chain exhibits partial π-delocalization.[4] A key conformational feature is the orientation of the sulfur atom relative to the N-N bond. In many derivatives, the molecule adopts a trans conformation, which can be stabilized by a weak intramolecular N-H···N hydrogen bond forming an S(5) ring motif.[1][10]
The planarity of the molecule is also a critical parameter. The dihedral angle between the plane of the 4-methoxybenzyl ring and the thiosemicarbazone fragment is typically small, indicating a relatively planar overall structure, though some twisting can occur.[1][10]
Table 1: Representative Crystallographic and Geometric Data (Note: Data is compiled from typical values reported for similar structures)[1][10]
| Parameter | Typical Value | Significance |
| Crystal System | Orthorhombic / Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c, Pbca, etc. | Defines the specific symmetry operations. |
| Z (Molecules/Unit Cell) | 4 or 8 | Indicates the number of molecules in the unit cell. |
| C=S Bond Length | ~1.68 Å | Reflects the double-bond character of the thione group. |
| C=N Bond Length | ~1.28 Å | Confirms the imine double bond. |
| N-N Bond Length | ~1.38 Å | Single bond character. |
| Dihedral Angle (Aromatic Ring vs. Thiourea) | 4-15° | Measures the degree of twist in the molecule.[1][10] |
Crystal Packing and Supramolecular Assembly
The stability of the crystal lattice is governed by a network of non-covalent intermolecular interactions, primarily hydrogen bonds.[11] In 4-(4-methoxybenzyl)-3-thiosemicarbazide derivatives, the N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a strong acceptor.
A prevalent and structurally significant motif is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds. This interaction creates a robust R₂²(8) graph-set ring motif, which often acts as the primary building block for the extended crystal structure, linking molecules into sheets or chains.[4]
Caption: Common centrosymmetric N-H···S hydrogen bond dimer.
Other potential hydrogen bond acceptors include the nitrogen atom of the imine group (N-H···N) and the oxygen atom of the methoxy group, leading to more complex three-dimensional networks.[12]
Part 4: Bridging Structure and Function
The detailed structural data obtained from SC-XRD is crucial for understanding the structure-activity relationship (SAR).[6][7]
-
Pharmacophore Identification: The precise geometry and conformation of the molecule define the pharmacophore—the spatial arrangement of features essential for biological activity. The relative orientation of the aromatic ring, the hydrogen bond donors/acceptors, and the sulfur atom can determine how the molecule fits into the binding pocket of a target enzyme or receptor.[6]
-
Mechanism of Action: For derivatives showing antibacterial activity, studies suggest that the mechanism can involve the inhibition of enzymes like topoisomerase IV.[6] Docking studies, which rely on accurate crystal structure data, can be used to model the interaction between the thiosemicarbazide derivative and the enzyme's active site, revealing that the inhibitory action is often connected to the molecule's electronic structure and geometry.[6]
-
Influence of Substituents: The methoxy group on the benzyl ring acts as a hydrogen bond acceptor and an electron-donating group, which can influence both the crystal packing and the electronic properties of the molecule, thereby modulating its biological efficacy.
Conclusion
The crystal structure analysis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide derivatives provides indispensable information for the fields of medicinal chemistry and materials science. Through a rigorous process of synthesis, crystallization, and single-crystal X-ray diffraction, a detailed picture of molecular geometry and supramolecular architecture is revealed. Key structural features, such as the planarity of the molecule and the robust N-H···S hydrogen bonding motifs, are consistently observed. This fundamental structural knowledge is the cornerstone for understanding structure-activity relationships, guiding the rational design of new derivatives with enhanced therapeutic potential and tailored solid-state properties.
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The Thiosemicarbazide Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile and enduring class of compounds that have played a pivotal role in medicinal chemistry for over a century. From their early beginnings as antitubercular agents to their current investigation in oncology and virology, the thiosemicarbazide scaffold has proven to be a rich source of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted mechanisms of action of thiosemicarbazides in medicinal chemistry. We will delve into the critical structure-activity relationships that govern their biological effects and explore their journey from initial synthesis to clinical evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both historical context and practical insights into the ongoing development of this important class of therapeutic agents.
A Historical Perspective: From Tuberculosis to a Broad-Spectrum Therapeutic
The story of thiosemicarbazides in medicine is intrinsically linked to the fight against tuberculosis. In the mid-20th century, amidst a global tuberculosis epidemic, the scientific community was in urgent need of effective treatments. The pioneering work of Gerhard Domagk, a German pathologist and bacteriologist, was instrumental in this effort. Following his Nobel Prize-winning discovery of the antibacterial effects of prontosil, the first commercially available antibiotic, Domagk's research paved the way for the development of thiosemicarbazone-based antituberculosis drugs.[1][2] His investigations revealed the potent in vitro and in vivo activity of these compounds against Mycobacterium tuberculosis.[3] This early research established the thiosemicarbazide moiety as a critical pharmacophore for antimicrobial activity and laid the groundwork for decades of subsequent research.[4]
While the initial focus was on tuberculosis, the therapeutic potential of thiosemicarbazides was soon found to extend far beyond this single disease. Researchers discovered that by modifying the basic thiosemicarbazide structure, a wide array of biological activities could be achieved. Today, thiosemicarbazide derivatives are investigated for their anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory properties, making them one of the most versatile scaffolds in medicinal chemistry.[5]
The Chemistry of Thiosemicarbazides: Synthesis and Structural Diversity
The synthetic accessibility of thiosemicarbazides is a key factor contributing to their widespread use in drug discovery. The most common and straightforward method for their synthesis involves the condensation reaction between a thiosemicarbazide and an aldehyde or a ketone.[6] This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[7]
A general synthetic scheme is presented below:
Figure 1: General synthesis of thiosemicarbazones.
The versatility of this synthesis allows for the introduction of a wide range of substituents at the R and R' positions, enabling the systematic exploration of structure-activity relationships (SAR). The choice of the aldehyde or ketone is crucial in determining the biological activity of the resulting thiosemicarbazone. Aromatic and heterocyclic aldehydes and ketones have been extensively used to generate libraries of compounds with diverse pharmacological profiles.[8]
Experimental Protocol: Synthesis of a Representative Thiosemicarbazone
The following is a representative protocol for the synthesis of a benzaldehyde thiosemicarbazone derivative:
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (3-4 drops)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 mmol) and thiosemicarbazide (1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Stir the reaction mixture at room temperature for 5-10 minutes, during which a precipitate will typically form.[8]
-
Continue stirring for an additional 5 hours at room temperature to ensure the completion of the reaction.[8]
-
Collect the solid product by filtration and wash it with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiosemicarbazone.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N, and C=S stretching vibrations.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the presence of all expected protons and carbons.[8]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the synthesized product.
Unraveling the Mechanisms of Action: A Multi-Targeted Approach
The broad spectrum of biological activities exhibited by thiosemicarbazides can be attributed to their ability to interact with multiple cellular targets. Their mechanisms of action are often complex and can vary depending on the specific chemical structure of the derivative and the cellular context.
Enzyme Inhibition: A Key to Anticancer Activity
A primary mechanism underlying the anticancer properties of many thiosemicarbazones is the inhibition of key enzymes involved in cellular proliferation and DNA replication.
-
Ribonucleotide Reductase (RR) Inhibition: Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[9] By inhibiting RR, thiosemicarbazones deplete the intracellular pool of deoxyribonucleotides, leading to the arrest of DNA synthesis and cell cycle progression.[10] Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a well-studied thiosemicarbazone, is a potent inhibitor of RR and has undergone numerous clinical trials for the treatment of various cancers.[10][11]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain thiosemicarbazone-metal complexes have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis.[12]
Metal Chelation and Redox Cycling
Thiosemicarbazones are excellent chelating agents, capable of binding to various metal ions, including iron and copper. This metal-chelating ability is central to their biological activity.
-
Iron Chelation: Cancer cells have a higher requirement for iron than normal cells, making them more susceptible to iron deprivation. Thiosemicarbazones can chelate intracellular iron, disrupting iron-dependent metabolic processes and inhibiting cell growth.[13]
-
Redox Cycling and Oxidative Stress: The metal complexes of thiosemicarbazones can participate in redox cycling reactions, leading to the generation of reactive oxygen species (ROS).[14] Elevated levels of ROS can induce oxidative stress, damage cellular components such as DNA, proteins, and lipids, and ultimately trigger apoptotic cell death.
Induction of Apoptosis: The Ultimate Fate of Cancer Cells
A common outcome of treatment with thiosemicarbazones is the induction of apoptosis, or programmed cell death. This can be triggered through multiple signaling pathways.
-
Mitochondrial Pathway: Many thiosemicarbazone derivatives have been shown to induce apoptosis via the intrinsic or mitochondrial pathway.[15] This involves the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases (caspase-9 and caspase-3) that execute the apoptotic program.[13]
-
Endoplasmic Reticulum (ER) Stress: Some thiosemicarbazones can induce stress in the endoplasmic reticulum, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis.[16]
Figure 2: Multifaceted mechanisms of action of thiosemicarbazones.
Structure-Activity Relationships: Designing More Potent and Selective Agents
The vast chemical space accessible through thiosemicarbazone synthesis has allowed for extensive exploration of structure-activity relationships (SAR). These studies have provided valuable insights into the structural features that govern their biological activity.
-
The Aldehyde/Ketone Moiety: The nature of the aldehyde or ketone precursor is a primary determinant of activity. The presence of aromatic or heterocyclic rings often enhances potency.
-
Substitution on the Phenyl Ring: For benzaldehyde thiosemicarbazones, the position and nature of substituents on the phenyl ring can significantly influence activity. Electron-withdrawing groups have been shown to enhance the anticancer activity of some derivatives.
-
The N4-Position: The terminal nitrogen of the thiosemicarbazide moiety (N4) is a critical site for modification. Di-substitution at this position has been identified as being crucial for potent anticancer activity.[14]
Biological Evaluation: From the Bench to the Clinic
The evaluation of thiosemicarbazide derivatives involves a range of in vitro and in vivo assays to determine their efficacy and safety.
In Vitro Assays
-
Anticancer Activity: The cytotoxic effects of thiosemicarbazones are commonly assessed using the MTT assay against a panel of cancer cell lines.[17] The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Representative IC50 Values of Thiosemicarbazone Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DM(tsc)T | PC-3 (Prostate) | 2.64 ± 0.33 | [15] |
| Cisplatin (Control) | PC-3 (Prostate) | 5.47 ± 0.06 | [15] |
| Compound 10 | A549 (Lung) | 11.67 ± 2.49 (µg/mL) | [17] |
| Compound 1 | A549 (Lung) | 14.33 ± 0.47 (µg/mL) | [17] |
| Cisplatin (Control) | A549 (Lung) | 18.33 ± 0.94 (µg/mL) | [17] |
-
Antimicrobial Activity: The antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]
Table 2: Representative MIC Values of Thiosemicarbazone Derivatives against Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 | [18] |
| Ciprofloxacin (Control) | E. coli | 0.018 | [18] |
| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 | [18] |
| Ciprofloxacin (Control) | S. aureus | 0.018 | [18] |
| Compound 4 | S. aureus | 39.68 | [5] |
| Compound 8 | P. aeruginosa | 39.68 | [5] |
Clinical Trials: The Case of Triapine
Triapine is one of the most clinically advanced thiosemicarbazone derivatives. It has been evaluated in numerous Phase I and Phase II clinical trials for a variety of solid tumors and hematological malignancies.[9][10][19] While it has shown some clinical activity, its development has been challenged by side effects such as methemoglobinemia.[9] Currently, Triapine is being investigated in a Phase III clinical trial in combination with radiation therapy and cisplatin for the treatment of cervical cancer.[11]
Future Directions and Conclusion
The journey of thiosemicarbazides in medicinal chemistry is a testament to the enduring power of scaffold-based drug discovery. From their serendipitous discovery as antitubercular agents to their rational design as multi-targeted anticancer drugs, these compounds continue to be a source of inspiration for medicinal chemists.
Future research in this area will likely focus on:
-
The development of more selective and potent derivatives with improved pharmacokinetic and safety profiles.
-
The design of novel thiosemicarbazone-based drug conjugates and delivery systems to enhance their therapeutic efficacy.
-
A deeper understanding of their complex mechanisms of action to identify new therapeutic targets and predictive biomarkers.
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Triapine [3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Fig. 1)], is a new potent inhibitor of RR. Clinical Cancer Research. [Link]
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The anticancer thiosemicarbazone triapine exerts immune-enhancing activities via immunogenic cell death induction and FAS upregulation. PubMed. [Link]
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Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. National Institutes of Health. [Link]
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A phase II study of triapine in combination with gemcitabine (G) in patients (pts) with unresectable or metastatic pancreatic cancer (PC). ASCO Publications. [Link]
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A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. [Link]
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IC50 values of the compounds against A549 and L929 cells after 24 h. ResearchGate. [Link]
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A multicenter phase II trial of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP, Triapine) and gemcitabine in advanced non-small-cell lung cancer with pharmacokinetic evaluation using peripheral blood mononuclear cells. PubMed. [Link]
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Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PubMed. [Link]
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Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway. PubMed. [Link]
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Anticancer Activity (IC 50 Values after 72 h) of the Indicated Thiosemicarbazones and Metal Complexes in SW480 and Thiosemicarbazone-Resistant SW480/Coti and SW480/Tria Colon Cancer Cells. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide, a key intermediate in the development of various biologically active compounds. The synthesis involves a two-step process commencing with the formation of 4-methoxybenzyl isothiocyanate, followed by its reaction with hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, safety precautions, and characterization methods.
Introduction: The Significance of Thiosemicarbazides
Thiosemicarbazides are a versatile class of compounds that serve as crucial precursors for the synthesis of a wide array of heterocyclic systems, including thiazoles, triazoles, and thiadiazoles.[1][2] These heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, antiviral, and anticancer properties.[3] The title compound, 4-(4-Methoxybenzyl)-3-thiosemicarbazide, is a valuable building block for creating novel therapeutic agents, and a reliable synthetic protocol is essential for its efficient production.
The general and most common method for synthesizing thiosemicarbazides involves the nucleophilic addition of hydrazine derivatives to isothiocyanates.[2][4] This application note will detail a robust and reproducible two-step synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Synthetic Pathway Overview
The synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide is accomplished through a two-step reaction sequence. The first step involves the synthesis of the intermediate, 4-methoxybenzyl isothiocyanate, from 4-methoxybenzyl chloride and potassium thiocyanate. The subsequent step is the reaction of the synthesized isothiocyanate with hydrazine hydrate to yield the final product.
Caption: Workflow for the synthesis of 4-methoxybenzyl isothiocyanate.
Detailed Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzyl chloride (15.66 g, 0.1 mol) and potassium thiocyanate (10.7 g, 0.11 mol).
-
Add 100 mL of acetone to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the precipitated potassium chloride and wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting oily residue is crude 4-methoxybenzyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Reaction Principle: This reaction is a classic nucleophilic addition of the terminal nitrogen of hydrazine to the electrophilic carbon of the isothiocyanate group. [2]The reaction proceeds readily at room temperature in a polar protic solvent like ethanol.
Caption: Workflow for the synthesis of the final product.
Detailed Protocol:
-
Dissolve the crude 4-methoxybenzyl isothiocyanate (from Step 1) in 50 mL of absolute ethanol in a 250 mL Erlenmeyer flask equipped with a magnetic stirrer.
-
To this solution, add hydrazine hydrate (5.5 mL, ~0.11 mol) dropwise over a period of 15 minutes with constant stirring. An exothermic reaction may be observed.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours. A white precipitate will form during this time.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C to obtain pure 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Characterization
The synthesized 4-(4-Methoxybenzyl)-3-thiosemicarbazide should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of the purified product should be determined and compared with the literature value (131-133 °C). [5]* FTIR Spectroscopy: The infrared spectrum should show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-O-C stretching (around 1000-1100 cm⁻¹).
-
¹H NMR Spectroscopy: The proton NMR spectrum (in DMSO-d₆) should exhibit signals corresponding to the methoxy protons (singlet, ~3.7 ppm), methylene protons (singlet, ~4.6 ppm), aromatic protons (two doublets, ~6.8 and ~7.2 ppm), and the N-H protons (broad signals).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 211.28 g/mol . [5]
Safety and Handling Precautions
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [6][7][8]It can be fatal if inhaled and is toxic in contact with skin or if swallowed. [9][10]It is also combustible. [6]* Personal Protective Equipment (PPE): Always handle hydrazine hydrate in a well-ventilated fume hood. [8]Wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are a good option), splash-proof goggles, a face shield, and a lab coat. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. [9]Do not breathe the vapors. [10]Keep away from heat, sparks, and open flames. [6]* Spills: In case of a spill, evacuate the area. [9]Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. [6]Do not allow it to enter drains. [7]* Disposal: Dispose of hydrazine hydrate and any contaminated materials as hazardous waste according to local regulations. [6] 4-Methoxybenzyl chloride: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. [11]It may also self-react and build pressure in sealed containers, especially if not properly stabilized. [11][12]* PPE: Wear gloves, safety glasses, and a lab coat.
-
Handling: Handle in a fume hood. Avoid inhalation of vapors.
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. This includes working in a well-ventilated area, wearing appropriate PPE, and having access to safety equipment such as a safety shower and eyewash station.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development. The characterization data will ensure the identity and purity of the final product.
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Metwally, M. A., et al. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. [Link]
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Airgas. (2015). Safety Data Sheet: hydrazine hydrate 55%. [Link]
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Al-Amiery, A. A., et al. (2012). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. Molecules, 17(7), 8187-8197. [Link]
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Nguyen, T. D., & Vân, H. T. K. (2011). Synthesis of some novel substituted benzaldehyde (hepta-O-acetyl-β-maltosyl)thiosemicarbazones. ResearchGate. [Link]
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Metwally, M. A., et al. (2010). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]
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Abosadiya, M., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(3), 959–967. [Link]
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Prieto, I., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]
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Hadji, D., et al. (2023). Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie, 68(10), 463-472. [Link]
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Al-Amiery, A. A. (2012). Synthesis of New Thiazoles and Thiazolidinones Containing Chromone Ring. ResearchGate. [Link]
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Uher, M., et al. (1978). REACTIONS OF ARENECARBONYL ISOTHIOCYANATES WITH HYDRAZINE HYDRATE AND ARYLHYDRAZINES. Collection of Czechoslovak Chemical Communications, 43(11), 2939-2945. [Link]
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Abdulkadir, H., et al. (2021). Domino Multicomponent Click Reaction: A Facile and Efficient Synthesis of Functionalized Thiazinones. ResearchGate. [Link]
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Sharma, A., et al. (2021). Reevaluating 1,3-Thiazolidinone Reports: Deciphering the Authentic 1,3-Thiazolidinone Frameworks via Synthetic and Spectroscopic Insights. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Sourcing of 4-Methoxyphenyl Isothiocyanate. [Link]
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Chan, M. J. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. TAR UMT Institutional Repository. [Link]
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Georganics. (n.d.). 4-Methoxybenzyl isothiocyanate. [Link]
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Wikipedia. (n.d.). Potassium thiocyanate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyloxybenzyl chloride. PubChem. [Link]
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Leggett, T. L., et al. (2013). Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). Organic Process Research & Development, 17(3), 432-436. [Link]
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Synthesis of Thiosemicarbazone Derivatives from Aldehydes: An Application Note and Detailed Protocol
Abstract
Thiosemicarbazones represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][2][3] Their therapeutic potential often stems from their ability to chelate metal ions, which are crucial for the function of various enzymes.[4] The synthesis of thiosemicarbazones is primarily achieved through a straightforward and efficient condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[5][6] This application note provides a detailed, step-by-step protocol for the synthesis of thiosemicarbazone derivatives from aldehydes, intended for researchers and scientists in drug discovery and organic synthesis. The document elucidates the underlying reaction mechanism, explains the rationale behind procedural choices, and details the necessary characterization techniques to ensure product integrity.
Introduction: The Significance of Thiosemicarbazones
Thiosemicarbazones are a class of Schiff bases characterized by the C=N-NH-C(=S)NH₂ backbone. Their prominence in drug development is attributed to their diverse pharmacological profiles.[3][7] The biological activity of these compounds is closely linked to their structural features, particularly the presence of nitrogen and sulfur atoms which act as key donor sites for metal coordination.[1][8] This chelating ability can disrupt essential biological processes in pathogenic organisms or cancer cells, for instance, by inhibiting enzymes like ribonucleotide reductase.[4] The versatility of the synthetic route allows for the introduction of a wide array of substituents on the aldehyde precursor, enabling the fine-tuning of steric and electronic properties to optimize biological activity.
Reaction Mechanism and Principles
The synthesis of thiosemicarbazones from aldehydes and thiosemicarbazide is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[4][6] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nucleophilic primary amine group (-NH₂) of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Elimination (Dehydration): The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The acid catalyst facilitates this step by protonating the hydroxyl group, turning it into a good leaving group (H₂O). The subsequent loss of water and a proton from the nitrogen atom leads to the formation of a stable carbon-nitrogen double bond (imine), yielding the final thiosemicarbazone product.
The overall reaction is generally reversible, but the formation of the stable, often crystalline, thiosemicarbazone product drives the equilibrium forward.
Caption: Reaction mechanism for the acid-catalyzed synthesis of thiosemicarbazones.
Experimental Protocol: A General Procedure
This protocol provides a generalized method for the synthesis of thiosemicarbazone derivatives. Adjustments to reaction time, temperature, and solvent may be necessary depending on the specific aldehyde used.
Materials and Reagents
-
Substituted Aldehyde (1.0 mmol)
-
Thiosemicarbazide (1.0 mmol, 0.091 g)
-
Ethanol or Methanol (10-20 mL)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops) or Potassium Carbonate (for base-catalyzed reactions)[4][9]
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
Synthetic Workflow
Caption: General experimental workflow for thiosemicarbazone synthesis.
Step-by-Step Procedure
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) in 10 mL of ethanol. Add thiosemicarbazide (1.0 mmol) to this solution. Stir the mixture at room temperature until the solids are mostly dissolved.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to accelerate the condensation.[5][9] Alternatively, for certain substrates, a base catalyst like potassium carbonate can be used.[4]
-
Reaction: Stir the mixture at room temperature. For less reactive aldehydes, the mixture may need to be heated to reflux for 1-5 hours.[4][9] The choice between room temperature and reflux depends on the reactivity of the specific aldehyde; electron-withdrawing groups on the aldehyde generally increase its reactivity.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).[4] The disappearance of the aldehyde spot indicates the completion of the reaction.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. In many cases, the thiosemicarbazone product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[10] Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities. For higher purity, the crude product should be recrystallized from a suitable solvent, such as ethanol.[5][9]
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.
Characterization of Thiosemicarbazone Derivatives
Proper characterization is crucial to confirm the successful synthesis of the target thiosemicarbazone.
-
FT-IR Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretching (around 3100-3400 cm⁻¹), C=N imine stretching (around 1600 cm⁻¹), and the C=S thione stretching (around 800-1200 cm⁻¹).[4][8][11] The absence of a strong C=O stretching band from the starting aldehyde (typically 1680-1720 cm⁻¹) is a key indicator of a complete reaction.
-
¹H NMR Spectroscopy: The proton NMR spectrum will display a characteristic singlet for the imine proton (-CH=N-) typically in the range of δ 8.0-8.5 ppm. The N-H protons will appear as broad singlets at varying chemical shifts, often downfield.[4][12][13]
-
¹³C NMR Spectroscopy: The carbon NMR will show a signal for the imine carbon (-C=N-) around δ 140-160 ppm and the thione carbon (C=S) signal further downfield, typically around δ 175-180 ppm.[4][12]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula.[8][10]
| Parameter | Typical Aldehyde | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Reflux, 2h | 85-95 | 158-160 | |
| 4-Chlorobenzaldehyde | Reflux, 1h | 90-98 | 215-217 | |
| 4-Methoxybenzaldehyde | Stir at RT, 24h | 80-90 | 180-182 | |
| 2-Hydroxybenzaldehyde | Reflux, 3h | 80-90 | 230-232 |
Note: The values in this table are representative and can vary based on the specific experimental setup and scale.
Safety and Handling
-
Thiosemicarbazide is toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aldehydes can be irritants and sensitizers. Avoid inhalation and skin contact.
-
Organic solvents like ethanol and methanol are flammable. Keep them away from open flames and ignition sources.
Conclusion
The synthesis of thiosemicarbazone derivatives via condensation of aldehydes and thiosemicarbazide is a robust, versatile, and high-yielding reaction. This straightforward protocol allows for the generation of a diverse library of compounds for biological screening. The detailed procedural and characterization guidelines provided in this note serve as a reliable resource for researchers engaged in medicinal chemistry and drug discovery, facilitating the exploration of this important class of bioactive molecules.
References
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Jahantighi, R., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PMC. Available at: [Link]
- Kumar, A., et al. (2022). A review on development of bio-active thiosemicarbazide derivatives: Recent advances.
-
Kowiel, M., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Available at: [Link]
- Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry.
- Kadhim, M. A., et al. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). SN Applied Sciences.
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Popiołek, Ł. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
- Metwally, M. A., et al. (2006). Thiosemicarbazide Chemistry Review. Scribd.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Thiosemicarbazone Derivatives from 4-Phenylthiosemicarbazide. BenchChem.
-
Gambino, D., & Otero, L. (2019). Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes. PubMed. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. PubMed Central. Available at: [Link]
-
Ali, M. A., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. Available at: [Link]
- ResearchGate. (n.d.). General synthetic route for preparation of thiosemicarbazones and their corresponding thiazole heterocycles.
- Reddy, K. H., & Babu, M. S. (2015). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry.
-
Encarnación-Guevara, S., et al. (2020). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. PMC. Available at: [Link]
-
Islam, M. R., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. NIH. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of the benzaldehyde thiosemicarbazone and 4-phenyl-1-benzaldehyde thiosemicarbazone ligands.
- Dieng, M., et al. (2020). Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand.
-
Farooq, U., et al. (2020). Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. ACS Omega. Available at: [Link]
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The Thiosemicarbazide Scaffold: A Versatile Tool in the Development of Novel Anticonvulsant Agents
Application Notes and Protocols for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of thiosemicarbazides in the design and screening of novel anticonvulsant agents. This document delves into the mechanistic rationale, provides detailed experimental protocols for synthesis and evaluation, and explores the critical structure-activity relationships that govern the efficacy of this promising class of compounds.
Introduction: The Enduring Quest for Novel Anticonvulsants and the Role of Thiosemicarbazides
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.[2] The thiosemicarbazide core (R-NH-CS-NH-NH2) has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including notable anticonvulsant properties.[3][4] The synthetic tractability and the ability to introduce diverse substituents at various positions of the thiosemicarbazide moiety allow for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the development of new anticonvulsant drug candidates.
Mechanistic Insights: Unraveling the Anticonvulsant Action of Thiosemicarbazides
The precise mechanism of action for many thiosemicarbazide-based anticonvulsants is still under investigation; however, compelling evidence points towards their interaction with key players in neuronal excitability. The leading hypotheses center on the modulation of inhibitory neurotransmission and direct effects on ion channels.
Enhancement of GABAergic Neurotransmission
A primary proposed mechanism involves the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system.[1][4] A decrease in GABAergic activity is a known factor in the generation of seizures.[5] Thiosemicarbazide itself is an inhibitor of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis, and can induce seizures.[6] However, paradoxically, many of its derivatives exhibit anticonvulsant effects. This suggests that the derivatives do not share the same GAD-inhibiting properties but may act on other components of the GABAergic synapse. Molecular docking studies have suggested that some diacylthiosemicarbazides may bind to the GABA-A receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[3] By binding to the receptor, these compounds may allosterically modulate its function, enhancing the effect of GABA and leading to increased chloride influx and neuronal hyperpolarization, thus dampening excessive neuronal firing.
Caption: Proposed GABAergic mechanism of thiosemicarbazide derivatives.
Modulation of Voltage-Gated Sodium Channels
Another significant mechanism implicated in the action of many established and investigational anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs).[7][8] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, repetitive firing, which is sustained by the rapid cycling of VGSCs between resting, open, and inactivated states.[9] Many anticonvulsant drugs, such as phenytoin and carbamazepine, exert their effects by stabilizing the inactivated state of VGSCs, thereby reducing the number of channels available to open and propagate further action potentials.[7] It is plausible that certain thiosemicarbazide derivatives share this mechanism, binding to a site on the VGSC and promoting its entry into or stabilization in the inactivated state. This would selectively dampen the high-frequency neuronal firing characteristic of seizures without affecting normal, low-frequency transmission.
Caption: Proposed mechanism of action via voltage-gated sodium channels.
Synthesis and Characterization: A General Protocol
The synthesis of thiosemicarbazide derivatives is often straightforward, typically involving the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.[10][11] The following protocol outlines a general procedure for the synthesis of a thiosemicarbazone, a common class of anticonvulsant thiosemicarbazide derivatives.
General Protocol for the Synthesis of a Representative Thiosemicarbazone
This protocol describes the synthesis of 2-(3-bromobenzylidene)-N-(4-chlorophenyl)hydrazinecarbothioamide, a compound that has shown promising anticonvulsant activity.[12]
Materials and Reagents:
-
4-Chlorophenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
3-Bromobenzaldehyde
-
Glacial acetic acid
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate:hexane)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Synthesis of N-(4-chlorophenyl)hydrazinecarbothioamide (Intermediate):
-
In a round-bottom flask, dissolve 4-chlorophenyl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried.
-
-
Synthesis of 2-(3-bromobenzylidene)-N-(4-chlorophenyl)hydrazinecarbothioamide (Final Product):
-
In a round-bottom flask, dissolve the intermediate N-(4-chlorophenyl)hydrazinecarbothioamide (1 equivalent) in ethanol.
-
Add 3-bromobenzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.
-
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[11]
-
Purity can be assessed by TLC and High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the synthesis of a thiosemicarbazone derivative.
Preclinical Evaluation: Standardized Protocols for Anticonvulsant Screening
The initial evaluation of novel compounds for anticonvulsant activity is typically performed using well-established rodent models. The Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used primary screening assays.[13]
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.[12][14] It assesses the ability of a compound to prevent the spread of seizures.
Apparatus:
-
An electroconvulsive shock generator with corneal electrodes.
-
Animal restrainers.
-
Anesthetic ophthalmic solution (e.g., 0.5% tetracaine).
-
Saline solution (0.9%).
Procedure:
-
Animal Preparation: Use male mice (e.g., CD-1 strain, 20-25 g). Acclimate the animals to the laboratory environment for at least 3 days before the experiment.[11]
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of anesthetic ophthalmic solution to the animal's corneas to minimize discomfort. Then, apply a drop of saline to improve electrical conductivity.[12]
-
Stimulation: Deliver an electrical stimulus through the corneal electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[14]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint. An animal is deemed "protected" if it does not exhibit this response.[14]
-
Data Analysis: Calculate the percentage of animals protected at each dose. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold.[13][15]
Apparatus:
-
Observation cages.
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Animal Preparation: Use male mice as described for the MES test.
-
Drug Administration: Administer the test compound i.p. or p.o. at various doses, including a vehicle control group.
-
PTZ Injection: At the time of peak drug effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.[15]
-
Observation: Place the animals in individual observation cages and observe for the next 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).[15]
-
Endpoint: The absence of a clonic seizure is the endpoint. An animal is considered protected if it does not exhibit a clonic seizure within the 30-minute observation period.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED50 using probit analysis.
Neurotoxicity Screening (Rotarod Test)
To assess the potential for motor impairment, a common side effect of AEDs, the rotarod test is employed.[11]
Apparatus:
-
A rotarod apparatus.
Procedure:
-
Training: Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive trials.
-
Drug Administration: Administer the test compound at various doses.
-
Testing: At the time of peak drug effect, place the mice on the rotarod and record the time they are able to maintain their balance.
-
Endpoint: An animal is considered to have failed the test if it falls off the rod within the predetermined time.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
Structure-Activity Relationships (SAR) and Data Interpretation
Systematic modification of the thiosemicarbazide scaffold has led to the identification of key structural features that influence anticonvulsant activity.
| Compound ID | R1 (at N4) | R2 (at Carbonyl/Thionyl) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Reference |
| 1 | 4-Chlorophenyl | 3-Bromobenzylidene | >50 | - | [12] |
| 2 | 4-Fluorophenyl | 2-Biphenyl-ethanone | Active | - | [10] |
| 3 | 4-Methylphenyl | 1-Biphenyl-ethanone | - | Active | [10] |
| 4 | Phthalimido-phenyl | - | Active (oral) | Protection | [16] |
| 5 | 6-Nitro-benzothiazolyl | - | Active (oral) | - | [17] |
Key SAR Insights:
-
Aryl Substituents: The nature and position of substituents on the aryl rings significantly impact activity. Halogen substitutions, particularly fluorine and chlorine, on the N4-phenyl ring often enhance anticonvulsant potency.[18]
-
Lipophilicity: A certain degree of lipophilicity is generally required for CNS penetration. The addition of bulky, lipophilic groups can improve activity, but excessive lipophilicity may lead to increased toxicity.
-
Hydrogen Bonding: The thiosemicarbazide moiety contains several hydrogen bond donors and acceptors, which are likely crucial for target binding.
-
Terminal Group: The group attached to the terminal nitrogen (often derived from an aldehyde or ketone) plays a critical role in defining the pharmacological profile. Aromatic and heteroaromatic groups are commonly employed and their substitution patterns can differentiate activity in the MES and scPTZ screens.
Pharmacokinetics and Toxicity Considerations
For a thiosemicarbazide derivative to be a viable drug candidate, it must possess a favorable pharmacokinetic and safety profile.
-
ADME (Absorption, Distribution, Metabolism, Excretion): Early assessment of ADME properties is crucial. Good oral bioavailability, ability to cross the blood-brain barrier, and a reasonable metabolic stability are desirable. Some thiosemicarbazones have shown interactions with cytochrome P450 enzymes, which could lead to drug-drug interactions.[12]
-
Toxicity: Acute toxicity studies in animals are necessary to determine the therapeutic index (TD50/ED50). While many thiosemicarbazide derivatives show promising anticonvulsant activity with low neurotoxicity at therapeutic doses, some can exhibit toxicity at higher concentrations.[11] In silico ADMET prediction tools can be valuable for early-stage filtering of compounds with potential liabilities.
Future Directions and Conclusion
Thiosemicarbazides represent a fertile ground for the discovery of novel anticonvulsant agents. Future research should focus on:
-
Mechanism Deconvolution: Further studies to precisely elucidate the molecular targets and signaling pathways involved in the anticonvulsant action of lead compounds.
-
SAR Expansion: Synthesis and evaluation of more diverse libraries of thiosemicarbazide derivatives to refine SAR models and improve potency and selectivity.
-
Pharmacokinetic Optimization: Focused medicinal chemistry efforts to enhance the drug-like properties of promising hits, including solubility, metabolic stability, and oral bioavailability.
-
Broad-Spectrum Activity: The development of compounds that are effective in multiple seizure models, suggesting a broader clinical utility.
References
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Using 4-(4-Methoxybenzyl)-3-thiosemicarbazide in tyrosinase inhibition assays
Application Note & Protocol
Evaluating Tyrosinase Inhibition Using 4-(4-Methoxybenzyl)-3-thiosemicarbazide: A Comprehensive Guide
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing oxidoreductase that serves as the rate-limiting enzyme in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2] It catalyzes two sequential reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to the highly reactive dopaquinone.[1][3] Due to its central role in melanogenesis, the inhibition of tyrosinase is a primary focus for the development of therapeutic agents for hyperpigmentation disorders (e.g., melasma, age spots) and for skin-lightening applications in the cosmetics industry.[4][5] Furthermore, tyrosinase is responsible for enzymatic browning in fruits and vegetables, making its inhibitors valuable in the food preservation industry.[6][7]
Thiosemicarbazones have emerged as a particularly potent class of synthetic tyrosinase inhibitors, with many derivatives exhibiting inhibitory activity in the low micromolar range.[4][6][7][8] Their mechanism of action is often attributed to the chelation of the binuclear copper ions within the enzyme's active site, a process facilitated by the sulfur and nitrogen atoms of the thiosemicarbazone moiety.[8][9] This guide provides a detailed protocol for evaluating the inhibitory potential of 4-(4-Methoxybenzyl)-3-thiosemicarbazide, a promising thiosemicarbazone derivative, using a robust in vitro spectrophotometric assay.
Proposed Mechanism of Inhibition
The primary inhibitory mechanism of thiosemicarbazone derivatives against tyrosinase involves direct interaction with the enzyme's catalytic center. The thiosemicarbazide functional group is a privileged structure capable of forming stable chelates with metal ions.[7] In the case of tyrosinase, it is proposed that the sulfur and a hydrazino nitrogen atom of the inhibitor coordinate with the two copper ions (CuA and CuB) in the active site. This chelation blocks the substrate's access to the catalytic core and/or prevents the necessary redox cycling of the copper ions, thereby arresting enzymatic activity. Kinetic studies of similar compounds, such as p-methoxybenzaldehyde thiosemicarbazone, have demonstrated a reversible, mixed-type inhibition, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10]
Caption: Proposed chelation of copper ions in the tyrosinase active site by the inhibitor.
Quantitative Data Summary
While specific kinetic data for 4-(4-methoxybenzyl)-3-thiosemicarbazide is not extensively published, the inhibitory profile can be inferred from its close structural analog, p-methoxybenzaldehyde thiosemicarbazone (MBT). The following data, derived from studies on MBT, provides a benchmark for expected potency.[10]
| Parameter | Value | Enzyme Activity | Reference |
| IC₅₀ | 7.0 µM | Monophenolase | [10] |
| IC₅₀ | 2.62 µM | Diphenolase | [10] |
| Inhibition Type | Reversible, Mixed-Type | Diphenolase | [10] |
| Kᵢ (Inhibition Constant) | 1.47 µM | Diphenolase | [4] |
| Kᵢₛ (Inhibition Constant) | 15.10 µM | Diphenolase | [4] |
Experimental Protocol: Spectrophotometric Tyrosinase Inhibition Assay
Principle
This assay quantifies tyrosinase activity by monitoring the formation of dopachrome from the enzymatic oxidation of L-DOPA.[2] Tyrosinase converts L-DOPA to dopaquinone, which undergoes non-enzymatic cyclization to form the colored product dopachrome, exhibiting maximum absorbance around 475 nm.[11][12][13] The rate of dopachrome formation is directly proportional to enzyme activity. In the presence of an inhibitor like 4-(4-Methoxybenzyl)-3-thiosemicarbazide, this rate is reduced, allowing for the calculation of inhibitory potency (IC₅₀).
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
4-(4-Methoxybenzyl)-3-thiosemicarbazide (Test Inhibitor)
-
Kojic Acid (Positive Control Inhibitor)
-
Dimethyl Sulfoxide (DMSO), spectrophotometric grade
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate spectrophotometer capable of kinetic measurements
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions. Adjust pH to 6.8. Store at 4°C.
-
Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve lyophilized mushroom tyrosinase in cold phosphate buffer. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[14] On the day of the experiment, dilute this stock to a working concentration (e.g., 100 U/mL) with cold phosphate buffer.
-
L-DOPA Substrate Solution (5 mM): Dissolve L-DOPA in phosphate buffer.[15] Prepare this solution fresh just before use and protect it from light to prevent auto-oxidation.
-
Test Inhibitor Stock Solution (10 mM): Dissolve 4-(4-Methoxybenzyl)-3-thiosemicarbazide in 100% DMSO.
-
Kojic Acid Stock Solution (10 mM): Dissolve Kojic Acid in ddH₂O or phosphate buffer.[14]
-
Serial Dilutions: Prepare serial dilutions of the test inhibitor and Kojic acid in phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme inhibition.[2]
Assay Workflow
Caption: Step-by-step workflow for the tyrosinase inhibition assay.
Detailed Assay Procedure
-
Plate Setup: In a 96-well plate, add 20 µL of the appropriate solution to each well:
-
Test Wells (S): 20 µL of diluted 4-(4-Methoxybenzyl)-3-thiosemicarbazide solutions (multiple concentrations).
-
Positive Control (IC): 20 µL of diluted Kojic acid solutions.
-
Enzyme Control (EC): 20 µL of phosphate buffer (containing the same percentage of DMSO as the test wells).
-
Blank: 70 µL of phosphate buffer and 30 µL of L-DOPA (added in step 3).
-
-
Enzyme Addition & Pre-incubation: Add 50 µL of the tyrosinase working solution (e.g., 100 U/mL) to the S, IC, and EC wells. Mix gently and pre-incubate the plate for 10 minutes at 25°C.[3][5] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 30 µL of the 5 mM L-DOPA solution to all wells (except the blank, which already contains buffer) to start the enzymatic reaction. The total volume in each well should be 100 µL.
-
Spectrophotometric Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm in kinetic mode.[11][15] Record readings every minute for 15-20 minutes at 25°C.
Data Analysis and Interpretation
Calculate Reaction Rate (Velocity, V)
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
Calculate Percentage Inhibition
Use the reaction rates to calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ (V_control - V_sample) / V_control ] * 100
Where:
-
V_control is the reaction rate of the Enzyme Control (EC).
-
V_sample is the reaction rate in the presence of the test inhibitor or Kojic acid.
Determine the IC₅₀ Value
Plot the calculated percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce tyrosinase activity by 50%.[2]
Kinetic Analysis (Optional)
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay should be repeated with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be plotted on a Lineweaver-Burk (double-reciprocal) plot (1/V vs. 1/[S]).[16][17] The pattern of line intersections will reveal the mode of inhibition.
Assay Validation and Trustworthiness
To ensure the reliability and accuracy of the results, the following controls are essential:
-
Enzyme Control (EC): This sample (enzyme, substrate, buffer) represents 100% enzyme activity and serves as the primary reference for calculating inhibition.
-
Blank Control: This sample (buffer, substrate) is used to correct for any non-enzymatic oxidation of L-DOPA. The rate of the blank should be subtracted from all other readings.
-
Positive Control: Using a known inhibitor like Kojic acid validates the assay's sensitivity and performance.[15] The IC₅₀ value obtained for the positive control should be consistent with established literature values, confirming the assay is functioning correctly.
By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently and accurately assess the inhibitory activity of 4-(4-Methoxybenzyl)-3-thiosemicarbazide and other novel compounds against tyrosinase.
References
-
Hałdys, K., & Latajka, R. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm, 10(3), 386-394. [Link]
-
Peng, Z., Zhang, J., He, M., & Wang, G. (2024). Inhibitory activity and mechanism of thiosemicarbazide derivatives on tyrosinase and their anti-browning activity in fresh apple juice. International Journal of Biological Macromolecules, 268, 131631. [Link]
-
Moonrungsee, N., Shimamura, T., Kashiwagi, T., Jakmunee, J., Higuchi, K., & Ukeda, H. (2012). Sequential injection spectrophotometric system for evaluation of mushroom tyrosinase-inhibitory activity. Talanta, 101, 233-239. [Link]
-
Hałdys, K., & Latajka, R. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. RSC Publishing. [Link]
-
Mocan, A., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. International Journal of Molecular Sciences, 22(17), 9164. [Link]
-
Harris, Z. M., et al. (2017). Determining mushroom tyrosinase inhibition by imidazolium ionic liquids: A spectroscopic and molecular docking study. Journal of molecular recognition, 30(10). [Link]
-
Saina, A. (2022). Mushroom Tyrosinase Assay is used to Teach Enzyme Kinetics and Inhibition Studies in an Undergraduate Biochemistry Course. The FASEB Journal, 36(S1). [Link]
-
Hałdys, K., & Latajka, R. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. ResearchGate. [Link]
-
Ciepiel, K., et al. (2022). Tripeptides conjugated with thiosemicarbazones: new inhibitors of tyrosinase for cosmeceutical use. Scientific Reports, 12(1), 16900. [Link]
-
Carradori, S., et al. (2023). Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives. Molecules, 28(23), 7800. [Link]
-
Lim, A. T. (2016). Spectrophotometric Detection of Mushroom Tyrosinase Inhibition? ResearchGate. [Link]
-
Carroll, A. M., et al. (2021). Optimization of the tyrosinase activity assay. ResearchGate. [Link]
-
Nitesh, K. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity? ResearchGate. [Link]
-
Haavik, J., & Flatmark, T. (1997). L-DOPA is a substrate for tyrosine hydroxylase. Journal of Neurochemistry, 69(4), 1720-1728. [Link]
-
Liu, J., et al. (2015). Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor. New Journal of Chemistry, 39(10), 7673-7681. [Link]
-
Chen, Q., et al. (2005). Synthesis and antityrosinase mechanism of benzaldehyde thiosemicarbazones: novel tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 13(1), 267-273. [Link]
-
Gholampour, F., et al. (2023). Kinetic study of tyrosinase inhibition by compounds 6b. ResearchGate. [Link]
-
Tan, G. W., et al. (2015). OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. Asian Journal of Pharmaceutical and Clinical Research, 8(1), 125-129. [Link]
-
Cap, A. (2009). Kinetics Analysis of Tyrosinase. Adam Cap. [Link]
-
BioVision Incorporated. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. [Link]
-
Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. [Link]
Sources
- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. activeconceptsllc.com [activeconceptsllc.com]
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- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Thiosemicarbazones with tyrosinase inhibitory activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 11. Sequential injection spectrophotometric system for evaluation of mushroom tyrosinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Ruthenium(II)-p-Cymene Complexes with Thiosemicarbazones
Introduction: The Rising Prominence of Ruthenium Complexes in Medicinal Chemistry
The landscape of medicinal inorganic chemistry is continually evolving, with a significant focus on the development of metal-based therapeutic agents that can overcome the limitations of traditional platinum-based drugs. Among these, ruthenium complexes have emerged as particularly promising candidates due to their lower toxicity, unique mechanisms of action, and ability to overcome drug resistance.[1][2] This guide focuses on a specific class of these compounds: half-sandwich ruthenium(II)-p-cymene complexes featuring thiosemicarbazone ligands.
The rationale behind this molecular architecture is twofold. The η⁶-p-cymene ligand provides a stable, lipophilic scaffold that can facilitate cellular uptake.[3][4] Thiosemicarbazones, on the other hand, are a versatile class of ligands with a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[5] The coordination of these ligands to the ruthenium center often leads to a synergistic enhancement of their therapeutic efficacy.[5][6] These complexes typically exhibit a "piano-stool" geometry, which is crucial for their interaction with biological targets.[7]
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis and characterization of these promising ruthenium(II)-p-cymene thiosemicarbazone complexes. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Synthetic Strategy: A Modular Approach
The creation of ruthenium(II)-p-cymene thiosemicarbazone complexes is a modular process that can be broken down into three key stages:
-
Synthesis of the Ruthenium Precursor: The journey begins with the preparation of the dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(η⁶-p-cymene)]₂. This red, air-stable solid is the cornerstone of this chemistry, serving as the source of the Ru(II)-p-cymene moiety.
-
Synthesis of the Thiosemicarbazone Ligand: The desired thiosemicarbazone ligand is synthesized through a condensation reaction between a suitable aldehyde or ketone and a thiosemicarbazide. This step offers a high degree of modularity, allowing for the introduction of various functional groups to tune the electronic and steric properties of the final complex.
-
Complexation Reaction: The final step involves the reaction of the ruthenium dimer with the thiosemicarbazone ligand to yield the target complex. This reaction typically proceeds under mild conditions and results in the cleavage of the chloride bridges of the dimer.
Part 1: Synthesis of the Dichloro(p-cymene)ruthenium(II) Dimer Precursor
The dichloro(p-cymene)ruthenium(II) dimer is a commercially available reagent, but its synthesis in the laboratory is a straightforward and cost-effective procedure.
Protocol 1: Synthesis of [RuCl₂(η⁶-p-cymene)]₂
This protocol is adapted from established literature procedures.[7]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
α-Phellandrene
-
Ethanol (95%)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Beaker
-
Hot plate/stirrer
Procedure:
-
In a round-bottom flask, dissolve ruthenium(III) chloride hydrate in 95% ethanol. The solution will have a deep dark color.
-
Add α-phellandrene to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change to a deep red. The reflux is typically maintained for several hours (e.g., 3-4 hours).
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a beaker and reduce the volume by approximately two-thirds by heating on a hot plate. This will concentrate the product.
-
Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the resulting red-orange crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
Expert Insights:
-
Why α-Phellandrene? α-Phellandrene is a readily available and inexpensive terpene that, upon heating in the presence of a ruthenium salt, isomerizes to p-cymene, which then coordinates to the ruthenium center.[8]
-
Controlling Crystallization: The rate of cooling during crystallization can affect the size and quality of the crystals. Slow cooling generally yields larger, more well-defined crystals.
-
Yield: Typical yields for this reaction are in the range of 70-90%.
Table 1: Reactant Quantities and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| RuCl₃·xH₂O | Varies | e.g., 2.0 g | Varies |
| α-Phellandrene | 136.23 | e.g., 9.2 mL | ~0.06 mol |
| Ethanol | 46.07 | 80 mL | - |
| Product | [RuCl₂(η⁶-p-cymene)]₂ | 612.39 | Expected Yield: 70-90% |
Part 2: Synthesis of Thiosemicarbazone Ligands
The synthesis of thiosemicarbazone ligands is a classic condensation reaction.[5][9][10] The choice of the starting aldehyde or ketone is critical as it will define a significant portion of the final complex's structure and, consequently, its biological activity.
Protocol 2: General Procedure for Thiosemicarbazone Ligand Synthesis
Materials:
-
An appropriate aldehyde or ketone
-
Thiosemicarbazide (or a substituted thiosemicarbazide)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
Procedure:
-
Dissolve the aldehyde or ketone in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of thiosemicarbazide in hot ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Add the thiosemicarbazide solution to the aldehyde/ketone solution.
-
Heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate often indicates the progress of the reaction.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Expert Insights:
-
Catalyst Choice: A catalytic amount of a weak acid like acetic acid is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the thiosemicarbazide.
-
Solvent System: Ethanol and methanol are common solvents for this reaction due to their ability to dissolve the reactants and the ease of removal of the final product, which is often sparingly soluble in the cold solvent.
-
Purity: The purity of the thiosemicarbazone ligand is crucial for the successful synthesis of the ruthenium complex. It is advisable to characterize the ligand by melting point, NMR, and IR spectroscopy before proceeding to the next step.
Part 3: Synthesis of Ruthenium(II)-p-Cymene Thiosemicarbazone Complexes
This final stage brings together the ruthenium precursor and the thiosemicarbazone ligand to form the desired half-sandwich complex.
Protocol 3: General Procedure for the Synthesis of [RuCl(η⁶-p-cymene)(TSC)]Cl Complexes
This protocol is a generalized procedure based on several literature reports.[8]
Materials:
-
Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(η⁶-p-cymene)]₂
-
The desired thiosemicarbazone (TSC) ligand
-
Dichloromethane (DCM) or Methanol
-
Diethyl ether
-
Schlenk flask or a round-bottom flask with an inert gas inlet
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Place the dichloro(p-cymene)ruthenium(II) dimer in a Schlenk flask and dissolve it in degassed dichloromethane or methanol. The solution will be red-orange.
-
Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.
-
Under a positive pressure of the inert gas, add two equivalents of the solid thiosemicarbazone ligand to the ruthenium dimer solution (a 1:2 molar ratio of dimer to ligand).
-
Stir the reaction mixture at room temperature for 2-4 hours. A color change is typically observed.
-
Reduce the volume of the solvent in vacuo to approximately 2-3 mL.
-
Add diethyl ether to the concentrated solution to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Expert Insights:
-
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent the potential oxidation of the ruthenium(II) center, although many of these complexes show reasonable air stability.
-
Stoichiometry: The reaction uses two equivalents of the thiosemicarbazone ligand for every one equivalent of the ruthenium dimer, as the dimer contains two ruthenium centers.
-
Solvent Choice: Dichloromethane and methanol are commonly used solvents. The choice may depend on the solubility of the specific thiosemicarbazone ligand.
-
Precipitation: Diethyl ether is a common anti-solvent used to precipitate the final complex, which is typically a salt of the form [RuCl(η⁶-p-cymene)(TSC)]Cl.
Table 2: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Generally sufficient for complete reaction. |
| Solvent | Dichloromethane or Methanol | Good solubility for reactants and ease of removal. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents potential oxidation. |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Ruthenium(II)-p-cymene thiosemicarbazone complexes.
Characterization of the Final Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ruthenium complexes. A combination of spectroscopic and analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for elucidating the structure of the complex in solution. Key diagnostic signals include the protons of the p-cymene ligand, which often show a characteristic splitting pattern, and the protons of the thiosemicarbazone ligand, which will be shifted upon coordination to the ruthenium center.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination mode of the thiosemicarbazone ligand. A key indicator is the shift of the C=S stretching vibration to a lower frequency upon coordination of the sulfur atom to the ruthenium. The disappearance of the N-H stretch of the thiosemicarbazide moiety can indicate deprotonation upon coordination.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S in the complex, which should match the calculated values for the proposed formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure of the complex, including bond lengths, bond angles, and the overall geometry.
Mechanism of Action and Biological Relevance
The anticancer activity of ruthenium(II)-p-cymene thiosemicarbazone complexes is believed to be multi-modal. While DNA has been identified as a primary target for many ruthenium complexes, other mechanisms are also at play.[1][2]
-
DNA Interaction: These complexes can interact with DNA through various modes, including intercalation and groove binding.[6] This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
-
Protein Binding: Ruthenium complexes can also bind to proteins, such as human serum albumin (HSA), which can influence their transport and bioavailability.[8][11] Inhibition of enzymes like topoisomerase II has also been reported.[8]
-
Induction of Apoptosis: A common mechanism by which these complexes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[11]
Troubleshooting and Self-Validation
| Problem | Possible Cause | Solution |
| Low yield of the ruthenium dimer | Incomplete reaction or loss during workup. | Ensure sufficient reflux time. Minimize the amount of solvent used for washing the crystals. |
| Impure thiosemicarbazone ligand | Incomplete reaction or side reactions. | Recrystallize the ligand until a sharp melting point is obtained. Confirm purity by NMR. |
| No precipitation of the final complex | The complex is soluble in the solvent mixture. | Try a different anti-solvent or increase the volume of diethyl ether. Ensure the solution is sufficiently concentrated. |
| Complex NMR spectrum | Presence of isomers or impurities. | Purify the complex by recrystallization. Analyze the spectrum carefully for the presence of multiple species. |
Conclusion
The synthesis of ruthenium(II)-p-cymene complexes with thiosemicarbazones represents a highly adaptable and promising avenue for the development of novel metallodrugs. By understanding the underlying principles of each synthetic step and employing rigorous characterization techniques, researchers can confidently and reproducibly create a diverse library of these complexes for biological evaluation. The modular nature of this synthesis allows for fine-tuning of the complexes' properties, paving the way for the discovery of new therapeutic agents with enhanced efficacy and selectivity.
References
-
Beckford, F. A., et al. (2011). Half-sandwich ruthenium-arene complexes with thiosemicarbazones: Synthesis and biological evaluation of [(η6-p-cymene)Ru(piperonal thiosemicarbazones)Cl]Cl complexes. Journal of Inorganic Biochemistry, 105(11), 1019-1029. Available from: [Link]
-
Yavuz, M., et al. (2017). p-Cymene Based Organometallic Ruthenium(II)-Arene Complexes with Benzaldehyde Derived Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity. Dicle Tıp Dergisi / Dicle Medical Journal, 44(4), 381-394. Available from: [Link]
-
Martínez-Alonso, M., et al. (2021). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 26(11), 3326. Available from: [Link]
-
Yavuz, M., et al. (2017). p-Cymene Based Organometallic Ruthenium(II)-Arene Complexes with Benzaldehyde Derived Thiosemicarbazones: Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Available from: [Link]
-
Beckford, F. A., et al. (2009). Organometallic ruthenium complexes with thiosemicarbazone ligands: Synthesis, structure and cytotoxicity of [(η6-p-cymene)Ru(NS)Cl]+ (NS = 9-anthraldehyde thiosemicarbazones). Inorganica Chimica Acta, 362(7), 2257-2262. Available from: [Link]
-
Wikipedia contributors. (2023, April 25). (Cymene)ruthenium dichloride dimer. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
-
Kumar, A., et al. (2022). Functionalized nitro-piperonal thiosemicarbazone based ruthenium(II)–arene complexes for DNA interaction, anticancer and flow cytometry studies. New Journal of Chemistry, 46(28), 13467-13481. Available from: [Link]
-
Price, J. R., et al. (2021). The Synthesis of a Bis(thiosemicarbazone) Macrocyclic Ligand and the Mn(II), Co(II), Zn(II) and 68Ga(III) Complexes. Molecules, 26(12), 3626. Available from: [Link]
-
ResearchGate. (2019). Study, preparation and characterization of thiosemicarbazone ligands and their compounds. Available from: [Link]
-
Nilofer, A., et al. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. Journal of the Iranian Chemical Society, 21(1), 1-18. Available from: [Link]
-
Martínez-Alonso, M., et al. (2021). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 26(11), 3326. Available from: [Link]
-
Yildiz, M., et al. (2022). Half-Sandwich Arene Ruthenium(II) Thiosemicarbazone Complexes: Evaluation of Anticancer Effect on Primary and Metastatic Ovarian Cancer Cell Lines. Frontiers in Chemistry, 10, 878086. Available from: [Link]
-
YouTube. (2019, September 19). Making an Organometallic Ruthenium Complex (p-Cymene Ruthenium Dichloride Dimer). Retrieved from [Link]
-
Sah, P. P. T., & Daniels, T. C. (1950). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Recueil des Travaux Chimiques des Pays-Bas, 69(12), 1545-1556. Available from: [Link]
-
Wang, F., et al. (2017). The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials. Dalton Transactions, 46(43), 14752-14768. Available from: [Link]
-
Liu, J., et al. (2015). Ruthenium (II) complexes interact with human serum albumin and induce apoptosis of tumor cells. Biological trace element research, 163(1-2), 266-274. Available from: [Link]
-
Kalayda, G. V., & Reedijk, J. (2005). DNA binding mode of ruthenium complexes and relationship to tumor cell toxicity. Journal of inorganic biochemistry, 99(7), 1525-1537. Available from: [Link]
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In-Silico Molecular Docking of Thiosemicarbazide Derivatives: An Application Guide
Introduction
Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1][2] These molecules, characterized by a core NH2-NH-CS-NH2 structure, have garnered significant attention in medicinal chemistry for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4][5] The biological activity of these compounds is often attributed to their ability to chelate metal ions and interact with a variety of biological targets, including enzymes and proteins crucial for disease progression.[3][6] One of the key mechanisms of action for their anticancer effects involves the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[3]
Molecular docking is a powerful computational technique used in drug discovery to predict how a small molecule (ligand), such as a thiosemicarbazide derivative, binds to a macromolecular target, typically a protein.[7][8] This method allows researchers to visualize and analyze the binding pose, affinity, and interactions at the molecular level, providing invaluable insights for structure-based drug design. By simulating the interaction between a ligand and its receptor, molecular docking helps in identifying potential drug candidates, optimizing lead compounds, and elucidating mechanisms of action before committing to costly and time-consuming experimental assays.[8]
This guide provides a comprehensive, step-by-step protocol for performing in-silico molecular docking of thiosemicarbazide derivatives with target proteins. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each critical step, from ligand and protein preparation to the rigorous analysis and validation of docking results.
Foundational Concepts: The "Why" of Molecular Docking
Before proceeding to the protocol, it's crucial to understand the principles that underpin a successful docking experiment. The primary goal is to find the most stable binding conformation of a ligand within a protein's active site, which is typically the one with the lowest binding free energy.
-
Scoring Functions: Docking programs use scoring functions to estimate the binding affinity, usually expressed in kcal/mol.[9] A more negative binding energy (ΔG) indicates a stronger, more favorable interaction.[10]
-
Binding Poses: A docking simulation generates multiple possible binding poses or conformations of the ligand. The top-ranked poses are then analyzed for their interactions with the protein's amino acid residues.[7]
-
Key Interactions: The stability of the protein-ligand complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.[9][10] Identifying these key interactions is fundamental to understanding the ligand's mechanism of action.[10]
The Molecular Docking Workflow: A Visual Overview
The entire process can be visualized as a systematic pipeline, ensuring that each stage is completed correctly before moving to the next. This workflow is critical for obtaining reliable and reproducible results.
Part 1: Pre-Docking Preparation – Laying the Foundation
The accuracy of any docking study is heavily dependent on the quality of the initial structures. This preparation phase is arguably the most critical part of the entire workflow.
Protocol 1.1: Target Protein Preparation
Objective: To prepare a protein structure for docking by removing non-essential molecules, correcting structural issues, and adding necessary atoms.
Rationale: Raw Protein Data Bank (PDB) files often contain experimental artifacts like water molecules, co-solvents, and multiple protein chains that can interfere with the docking process.[11] Adding hydrogens and assigning correct charges are essential for the docking software's force field to accurately calculate interactions.[11][12]
Materials:
-
Protein structure file (PDB format) from a database like RCSB PDB.
-
Molecular visualization and preparation software (e.g., AutoDock Tools, UCSF Chimera, Schrödinger Maestro).[13][14][15]
Methodology:
-
Retrieve Protein Structure: Download the 3D structure of your target protein from the RCSB PDB database. Choose a high-resolution crystal structure, preferably one that is co-crystallized with a known inhibitor, as this helps in defining the binding site.
-
Clean the PDB File:
-
Open the PDB file in your chosen software (e.g., AutoDock Tools).[16]
-
Remove Water Molecules: Delete all water molecules (HOH).[11][16] In some advanced cases, critical water molecules that mediate ligand binding might be retained, but for a standard protocol, they are removed.[11][17]
-
Remove Heteroatoms: Remove any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you are studying.[11]
-
Select Protein Chain: If the PDB file contains multiple protein chains (a multimer), retain only the chain that contains the active site of interest for a simpler docking run.[11]
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the protein, ensuring to use the "polar only" option in tools like AutoDock, which is crucial for defining hydrogen bond donors and acceptors.[16]
-
Assign Charges: Compute and assign partial charges to the protein atoms. For instance, AutoDock Tools adds Kollman charges, which are standard for this purpose.[18]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format. This format is specific to AutoDock and contains the atomic coordinates, partial charges, and atom type information required by the docking program.[19]
Protocol 1.2: Ligand Preparation
Objective: To convert a 2D or 3D structure of a thiosemicarbazide derivative into a format suitable for docking.
Rationale: The ligand's 3D conformation, energy state, and rotatable bonds directly influence how it fits into the protein's binding pocket. Starting with a low-energy, 3D conformer is essential for an accurate simulation.[20] Defining rotatable bonds allows the docking algorithm to explore the ligand's flexibility, which is crucial for finding the best binding pose.[12]
Materials:
-
Ligand structure (SDF, MOL2, or drawn in a chemical editor).
-
Ligand preparation software (e.g., ChemDraw, Avogadro, AutoDock Tools).
Methodology:
-
Obtain Ligand Structure:
-
Option A (Known Compound): Download the 3D structure from a database like PubChem in SDF format.[18]
-
Option B (Novel Compound): Draw the 2D structure of your thiosemicarbazide derivative using a chemical drawing tool like ChemDraw.
-
-
Convert to 3D and Minimize Energy:
-
If you start with a 2D structure, convert it to a 3D conformation using a program like Chem3D or Avogadro.[20]
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles, placing it in a low-energy, stable conformation.[20]
-
-
Prepare for Docking (using AutoDock Tools):
-
Load the energy-minimized ligand (in PDB or MOL2 format) into AutoDock Tools.[14]
-
Assign Charges: The software will automatically add Gasteiger charges, which are standard for small molecules.[18]
-
Define Torsion Tree: Detect and define the rotatable bonds. This allows the ligand to be flexible during the docking simulation. The root of the torsion tree is typically set automatically.[18]
-
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.[14] This file will contain all the necessary information for the docking run.
Part 2: The Docking Simulation
With the protein and ligand properly prepared, the next step is to define the search space and execute the docking calculation.
Protocol 2.1: Performing the Docking with AutoDock Vina
Objective: To dock the prepared thiosemicarbazide derivative into the active site of the target protein.
Rationale: AutoDock Vina requires a defined 3D search space, known as the "grid box," to focus its calculations on the region of interest (the binding site). The exhaustiveness parameter controls the computational effort; a higher value increases the thoroughness of the search for the best binding pose but also increases the computation time.[21]
Materials:
-
Prepared protein and ligand PDBQT files.
-
AutoDock Tools and AutoDock Vina software.[14]
Methodology:
-
Define the Grid Box:
-
In AutoDock Tools, with your protein loaded, go to the Grid -> Grid Box menu.[14]
-
A box will appear around the protein. Adjust the center and dimensions (size_x, size_y, size_z) of this box to encompass the entire binding site.[14] If you used a protein co-crystallized with a ligand, center the box on that ligand's position.
-
Record the grid center coordinates and dimensions. These values are essential for the configuration file.
-
-
Create the Configuration File:
-
Run AutoDock Vina:
-
Open a command line terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and the config.txt file.
-
Execute the following command (the exact path to vina.exe may vary):
This command tells Vina to run a docking simulation using the parameters in config.txt and to save a log file named log.txt.[22]
-
-
Retrieve Output: Vina will generate an output file (e.g., results.pdbqt) containing the docked poses of your ligand, ranked by their binding affinity scores.
Part 3: Post-Docking Analysis & Validation
Protocol 3.1: Analysis of Docking Results
Objective: To evaluate the docking output to identify the best binding pose and understand the molecular interactions.
Rationale: The primary metrics for evaluation are the binding affinity (score) and the analysis of the ligand's pose within the binding site. A low binding energy suggests strong binding, but this must be supported by visual inspection of chemically sensible interactions (like hydrogen bonds with key residues).[9][10]
Methodology:
-
Examine the Log File: Open the log.txt file. It will contain a table of the top binding poses (usually 9) with their corresponding binding affinities (in kcal/mol). The pose with the most negative value is considered the best.[23]
-
Visualize the Protein-Ligand Complex:
-
Analyze Molecular Interactions:
-
Focus on the top-ranked pose (Mode 1).
-
Identify and analyze the key interactions between the thiosemicarbazide derivative and the protein's amino acid residues.[10]
-
Hydrogen Bonds: Look for hydrogen bonds between the N-H or S-H groups of the ligand and polar residues (e.g., Ser, Thr, Asp, Glu) in the protein.
-
Hydrophobic Interactions: Identify contacts between non-polar parts of the ligand and hydrophobic residues (e.g., Val, Leu, Ile, Phe).
-
Tools like Discovery Studio can generate 2D diagrams that clearly map these interactions, making analysis easier.[9][23]
-
Data Presentation: Summarizing Docking Results
For clarity, especially when comparing multiple derivatives, results should be tabulated.
| Derivative | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| TSC-01 | -8.5 | TYR 82, ASP 120 | LEU 34, PHE 150 |
| TSC-02 | -7.9 | SER 84 | LEU 34, ALA 151 |
| TSC-03 | -9.2 | ASP 120, GLN 75 | PHE 150, TRP 154 |
Protocol 3.2: Protocol Validation (Self-Validation)
Objective: To confirm that the chosen docking parameters can accurately reproduce a known binding pose.
Rationale: This is a critical quality control step. If your docking protocol can successfully replicate the conformation of a co-crystallized ligand found in an experimental structure, it increases confidence that the protocol is reliable for docking new, unknown ligands.[17][25] The Root Mean Square Deviation (RMSD) is used to measure the similarity between the docked pose and the experimental pose; a value below 2.0 Å is generally considered a successful validation.[10][17]
Methodology:
-
Select a Validation System: Use the PDB structure of your target protein that was co-crystallized with a known ligand.
-
Extract the Native Ligand: Separate the co-crystallized ligand from the PDB file and save it. Prepare this ligand as described in Protocol 1.2.
-
Prepare the Protein: Prepare the protein as described in Protocol 1.1, but without the co-crystallized ligand in the binding site.
-
Re-dock the Ligand: Dock the prepared native ligand back into its own binding site using the exact same grid parameters and docking settings (Protocol 2.1) that you will use for your thiosemicarbazide derivatives.
-
Calculate RMSD:
-
Open the original PDB structure (with the native ligand) and the re-docked pose in a visualization tool like PyMOL.
-
Superimpose the protein backbones of the two structures.
-
Calculate the RMSD between the atoms of the native ligand and the re-docked ligand.
-
-
Assess Validation: If the RMSD is less than 2.0 Å, the docking protocol is considered validated and can be reliably applied to your novel compounds.[17][26]
Conclusion and Future Perspectives
In-silico molecular docking is an indispensable tool in modern drug discovery, providing a rapid and cost-effective method for evaluating potential drug candidates. This guide has outlined a rigorous and validated workflow for docking thiosemicarbazide derivatives against their protein targets. By carefully preparing the molecules, executing the simulation, and critically analyzing the results, researchers can gain profound insights into the molecular basis of ligand binding.
The findings from a successful docking study serve as a strong foundation for the next steps in the drug development pipeline, which may include more advanced computational studies like molecular dynamics (MD) simulations to assess the stability of the complex over time, followed by crucial in-vitro experimental validation of the top-ranked compounds.
References
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ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]
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Akbar, N., et al. (n.d.). Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action. PubMed. [Link]
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Waghule, G. (2023, May 1). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. [Link]
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ResearchGate. (n.d.). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Retrieved from ResearchGate. [Link]
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YouTube. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners. [Link]
-
MDPI. (2024, March 29). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. [Link]
-
YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?[Link]
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CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from CD ComputaBio. [Link]
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ResearchGate. (n.d.). A review on potential biological activities of thiosemicarbazides. Retrieved from ResearchGate. [Link]
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Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]
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ResearchGate. (n.d.). How can I validate a docking protocol? Retrieved from ResearchGate. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from Read the Docs. [Link]
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MDPI. (n.d.). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
-
YouTube. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]
-
YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
-
YouTube. (2025, January 11). PyRx Tutorial - Prepare Proteins & Ligands for Docking. [Link]
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PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. NIH. [Link]
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ResearchGate. (n.d.). A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Retrieved from ResearchGate. [Link]
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ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). [Link]
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YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
ResearchGate. (2019, September 20). Molecular docking proteins preparation. [Link]
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PMC. (n.d.). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. NIH. [Link]
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Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. [Link]
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PMC. (n.d.). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. NIH. [Link]
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NIH. (2023, May 24). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. [Link]
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PubChem. (n.d.). Thiosemicarbazide | CH5N3S | CID 2723789. NIH. [Link]
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University of Campinas. (n.d.). Molecular Docking Tutorial. [Link]
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PubMed Central. (2019, January 11). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. [Link]
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PubMed. (2019, January 11). Synthesis, In Vitro Screening and Docking Studies of New Thiosemicarbazide Derivatives as Antitubercular Agents. [Link]
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Oriental Journal of Chemistry. (n.d.). Design, Synthesis, Docking Study and Antiplatelet Evaluation of New Thiosemicarbazide Derivatives Derived from Captopril. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, March 15). Design, Molecular Docking Of Noval Thiosemicarbazide Based Piperazine Derivatives. [Link]
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ResearchGate. (2025, August 6). (PDF) Thiosemicarbazides: Synthesis and reactions. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Thiosemicarbazones
Introduction: The Growing Imperative for Novel Antimicrobials
Thiosemicarbazones are a versatile class of compounds synthesized through the condensation of thiosemicarbazide with an appropriate aldehyde or ketone.[1] These molecules have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The structural flexibility of thiosemicarbazones allows for extensive modification, enabling the tuning of their therapeutic properties.[1] A key feature of thiosemicarbazones is their ability to act as chelating agents, forming stable complexes with metal ions; these metal complexes often exhibit enhanced biological activity compared to the free ligands.[4]
As the global challenge of antimicrobial resistance intensifies, the need for new and effective antimicrobial agents is paramount.[1] Thiosemicarbazones represent a promising scaffold for the development of such agents.[2][3] This guide provides a comprehensive experimental framework for the systematic evaluation of their antimicrobial efficacy, ensuring that the generated data is robust, reproducible, and interpretable. We will delve into the core methodologies, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, while emphasizing the rationale behind critical experimental steps.
Pillar 1: Preliminary Considerations for a Validated Setup
A successful antimicrobial evaluation hinges on a well-planned and controlled experimental design. Several factors must be addressed before initiating the core protocols.
Compound Handling and Solubility
A primary challenge in screening synthetic compounds is their solubility in aqueous biological media. Thiosemicarbazones are often poorly soluble in water.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of thiosemicarbazones.[5][6]
-
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. However, it can also exhibit antimicrobial activity at higher concentrations.[2]
-
Self-Validation System: It is crucial to include a solvent control in all assays. This involves running a parallel experiment with the highest concentration of DMSO used in the test, to ensure that the observed antimicrobial effects are due to the thiosemicarbazone and not the solvent itself.[2]
Selection of Microbial Strains and Culture Media
The choice of microorganisms is dictated by the intended therapeutic application of the compound. A standard panel should include:
-
Gram-positive bacteria: e.g., Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633).[2]
-
Gram-negative bacteria: e.g., Escherichia coli (ATCC 10530), Pseudomonas aeruginosa (ATCC 9027).[6]
-
Fungal strains: e.g., Candida albicans (ATCC 10231).[5]
-
Causality: These strains represent a broad range of clinically relevant pathogens with different cell wall structures and resistance mechanisms.
-
Standardized Media: For most antibacterial testing, Mueller-Hinton Agar (MHA) or Broth (MHB) is the medium of choice.[7][8] This is because it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the satisfactory growth of most common pathogens.[7] Fungal testing may require specific media like Sabouraud Dextrose Agar.[9]
Standardization of the Inoculum
The density of the microbial inoculum is a critical variable that must be standardized to ensure reproducibility.
-
Method: The McFarland turbidity standards are used for adjusting the turbidity of a bacterial suspension to a specific level.[7][10] For most susceptibility tests, an inoculum density equivalent to a 0.5 McFarland standard is required, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]
-
Causality: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely resistant results. Conversely, an inoculum that is too light may lead to falsely susceptible results.
Protocol 1: Qualitative Screening via Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is a foundational, cost-effective method for initial screening of antimicrobial activity.[8][11] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test organism.
Principle of the Method
A sterile paper disk impregnated with a known concentration of the thiosemicarbazone is placed on an agar plate uniformly swabbed with a standardized bacterial suspension. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.[12] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[11]
Visualizing the Disk Diffusion Workflow
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Protocol
-
Prepare Inoculum: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[12]
-
Prepare Disks: Prepare a stock solution of the thiosemicarbazone compound in DMSO. Aseptically apply a specific volume (e.g., 10 µL) of the solution onto sterile 6-mm paper disks. Allow the solvent to evaporate completely in a sterile environment.
-
Place Disks: Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[7] Ensure firm contact with the agar. Also place a positive control disk (e.g., ampicillin or ciprofloxacin) and a negative control disk (impregnated only with DMSO).[9] Disks should be spaced at least 24 mm apart.[7]
-
Incubate: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure and Interpret: After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition in millimeters.[10] A larger zone diameter indicates greater antimicrobial activity.
Protocol 2: Quantitative Analysis via Minimum Inhibitory Concentration (MIC) Assay
The MIC is the gold standard for quantifying antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13] The broth microdilution method is the most common technique for determining MIC values.[6][14]
Principle of the Method
Serial dilutions of the thiosemicarbazone compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[13][14]
Visualizing the Broth Microdilution Workflow
Caption: Workflow for the MIC broth microdilution assay.
Step-by-Step Protocol
-
Prepare Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.
-
Prepare Compound Dilutions: In well 1, add 200 µL of the thiosemicarbazone solution at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculate Plate: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is 200 µL.
-
Incubate: Cover the plate and incubate at 37°C for 16-24 hours.[13]
-
Read MIC: After incubation, examine the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. The MIC is the lowest concentration of the thiosemicarbazone that completely inhibits visible growth.[13]
Protocol 3: Determining Bactericidal vs. Bacteriostatic Activity via Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the MBC determines the concentration that kills the microorganism.[15] An agent is considered bactericidal if the MBC is no more than four times its MIC.[16]
Principle of the Method
The MBC test is a follow-up to the MIC assay.[17] Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a fresh agar plate that does not contain the test compound. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[15][18]
Visualizing the MBC Determination Workflow
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Step-by-Step Protocol
-
Complete MIC Assay: Perform the broth microdilution MIC assay as described above and record the MIC value.
-
Subculture: From the well corresponding to the MIC and at least two more concentrated dilutions showing no growth, take a 10-100 µL aliquot.[15][17]
-
Plate: Spread the aliquot onto a fresh Mueller-Hinton agar plate. Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum count.
-
Incubate: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are visible on the control plate.
-
Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count from the growth control.[17]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Thiosemicarbazone X | S. aureus | 16 | 32 | Bactericidal (2) |
| Thiosemicarbazone X | E. coli | 64 | >256 | Bacteriostatic |
| Ciprofloxacin (Control) | S. aureus | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin (Control) | E. coli | 0.25 | 0.5 | Bactericidal (2) |
Trustworthiness through Controls: The validity of these results is contingent on the performance of the controls.
-
Sterility Control: Must remain clear.
-
Growth Control: Must show robust turbidity (MIC) or expected colony counts (MBC).
-
Solvent Control: Must show no inhibition of growth.
-
Positive Control: A known antibiotic (e.g., ciprofloxacin, vancomycin) should yield MIC/MBC values within the expected range, validating the assay's sensitivity.[2]
Adherence to standardized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is highly recommended for ensuring data quality and comparability across different studies.[6][19][20]
References
-
Bülbül, M., & Durgun, M. (2004). Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes. Turkish Journal of Chemistry. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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The Definitive Guide to the Analytical Characterization of Novel Thiosemicarbazides
Abstract
This comprehensive technical guide provides an in-depth exploration of the essential analytical techniques for the structural elucidation and physicochemical characterization of novel thiosemicarbazide derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to explain the causality behind experimental choices and to establish self-validating protocols. By integrating foundational theory with practical, field-proven insights, this guide serves as an authoritative resource for robust and reliable characterization of this important class of compounds.
Introduction: The Versatility and Challenge of Thiosemicarbazide Characterization
Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of organic compounds extensively studied for their wide-ranging biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The efficacy of these compounds is intrinsically linked to their three-dimensional structure and physicochemical properties. Therefore, precise and comprehensive characterization is not merely a procedural step but a cornerstone of rational drug design and development. The presence of multiple rotatable bonds, tautomeric forms, and various hydrogen bonding sites necessitates a multi-faceted analytical approach to unambiguously determine their structure and behavior. This guide outlines a logical workflow, from initial structural confirmation to detailed physicochemical profiling.
Foundational Structural Elucidation: A Multi-Spectroscopic Approach
The initial characterization of a newly synthesized thiosemicarbazide invariably begins with a combination of spectroscopic techniques to confirm its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. For thiosemicarbazides, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms.[4][5][6][7][8]
Causality of Experimental Choice: NMR is chosen for its ability to provide a detailed map of the proton and carbon framework of the molecule. Specific chemical shifts and coupling patterns are diagnostic for the thiosemicarbazide moiety and its substituents, confirming successful synthesis and revealing conformational details.
Protocol 1: ¹H and ¹³C NMR Analysis of a Novel Thiosemicarbazide
-
Sample Preparation: Dissolve 5-10 mg of the purified thiosemicarbazide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile N-H protons, making them observable.[9]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Tune and shim the instrument to optimize resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Pay close attention to the chemical shifts (δ) of the N-H protons, which are typically observed in the downfield region (δ 8-12 ppm).[5][7][10] The hydrazinic NH proton is often the most deshielded.[7][10]
-
Identify signals corresponding to aromatic and aliphatic protons based on their chemical shifts and coupling patterns.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Identify the characteristic signal for the thione (C=S) carbon, which typically appears in the highly deshielded region of the spectrum (δ 160-185 ppm).[1]
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) to deduce the connectivity of adjacent protons.
-
Correlate the ¹H and ¹³C data, potentially using 2D NMR techniques like HSQC for unambiguous assignment.
-
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiosemicarbazide Derivatives in DMSO-d₆
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Thione (C=S) | - | 160 - 185 |
| Hydrazinic NH | 10 - 13 | - |
| Amide NH | 8 - 11 | - |
| Imine CH (in thiosemicarbazones) | 8 - 10 | 135 - 150 |
| Aromatic CH | 6.5 - 8.5 | 110 - 150 |
| Aliphatic CH | 1 - 4 | 10 - 60 |
Note: These are typical ranges and can vary based on the specific molecular structure and substituents.[1][2][4][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Experimental Choice: FTIR is essential for confirming the presence of key functional groups that define the thiosemicarbazide structure, such as N-H, C=S, and C=N (in the case of thiosemicarbazones).[11] Changes in these vibrational frequencies upon substitution or complexation provide valuable structural insights.[11][12][13]
Protocol 2: FTIR Analysis of a Novel Thiosemicarbazide
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Causality of Experimental Choice: MS is the definitive technique for confirming the molecular formula of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.[16] The fragmentation pattern serves as a molecular fingerprint and helps to confirm the proposed structure by identifying stable fragments.[16][17][18][19][20]
Protocol 3: Mass Spectrometric Analysis of a Novel Thiosemicarbazide
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization Method Selection:
-
Electron Impact (EI) for GC-MS: Suitable for volatile and thermally stable compounds. Often leads to extensive fragmentation, which can be useful for structural elucidation.[17][18]
-
Electrospray Ionization (ESI) for LC-MS: A soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. It typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺• in EI) or the pseudomolecular ion peak ([M+H]⁺ in ESI) to confirm the molecular weight.
-
Analyze the fragmentation pattern. Common fragmentation pathways for thiosemicarbazones include cleavage of the N-N bond and loss of small neutral molecules.[18]
-
Definitive Structure and Stereochemistry: X-ray Crystallography
While spectroscopic methods provide compelling evidence for a molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of atomic connectivity, conformation, and stereochemistry in the solid state.[21][22][23][24][25]
Causality of Experimental Choice: For novel compounds, especially those with potential for polymorphism or complex stereochemistry, an X-ray crystal structure is the gold standard for structural validation. It reveals precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are critical for understanding the compound's properties and biological activity.[21]
Protocol 4: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the thiosemicarbazide suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.
-
The initial structural model is then refined to achieve the best fit with the experimental data.[21]
-
-
Data Analysis:
-
Analyze the final structure to determine bond lengths, angles, and intermolecular interactions.
-
Generate graphical representations of the molecule and its packing in the crystal lattice.
-
Physicochemical Profiling: Beyond the Structure
Understanding the physicochemical properties of a novel thiosemicarbazide is crucial for its development as a potential therapeutic agent.
Thermal Analysis (TGA/DSC): Assessing Stability and Purity
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition profile of a compound.[26][27][28][29]
Causality of Experimental Choice: Thermal analysis is critical for determining the stability of a compound under different temperatures, which is vital information for storage and formulation.[27] The melting point obtained from DSC is a key indicator of purity.
Protocol 5: Thermal Analysis of a Novel Thiosemicarbazide
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[27]
-
Record the weight loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).
-
-
Data Analysis:
-
DSC: Identify the endothermic peak corresponding to the melting point. Sharp melting points are indicative of high purity.
-
TGA: Determine the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability. Analyze the steps of weight loss to understand the decomposition pathway.[26]
-
High-Performance Liquid Chromatography (HPLC): Purity and Lipophilicity
HPLC is a cornerstone technique for assessing the purity of synthesized compounds and for determining key physicochemical parameters like lipophilicity.[30][31]
Causality of Experimental Choice: Reversed-phase HPLC (RP-HPLC) is the standard method for purity assessment due to its high resolution and sensitivity. It is also a widely accepted method for estimating lipophilicity (expressed as log P), a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[30][31][32][33]
Protocol 6: Purity and Lipophilicity Assessment by RP-HPLC
-
Method Development for Purity:
-
Column: Use a standard C18 column.
-
Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.
-
Analysis: Inject a solution of the compound. A pure compound should ideally show a single, sharp peak. Purity can be calculated based on the area percentage of the main peak.[32]
-
-
Lipophilicity (log P) Determination:
-
Method: Use an isocratic RP-HPLC method with varying ratios of organic modifier (e.g., methanol) and water.[33]
-
Data Collection: Determine the retention time (t_R) for the compound at several different mobile phase compositions. Calculate the retention factor (k) for each run.
-
Analysis: Plot log k versus the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase to determine log k_w, which is a reliable measure of lipophilicity.[30]
-
Integrated Analytical Workflow
A robust characterization strategy integrates these techniques into a logical sequence.
Diagram 1: Integrated Workflow for Thiosemicarbazide Characterization
Caption: Integrated workflow for the comprehensive characterization of novel thiosemicarbazides.
Conclusion
The characterization of novel thiosemicarbazides is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the integrated workflow and detailed protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data. This rigorous approach is fundamental to establishing clear structure-activity relationships and advancing the development of new thiosemicarbazide-based therapeutic agents. Each technique provides a unique piece of the puzzle, and only by assembling them through a logical, self-validating framework can the complete picture of a new molecule be revealed.
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Application Notes & Protocols: Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiosemicarbazones
Abstract
This comprehensive guide provides a detailed framework for developing robust and predictive Quantitative Structure-Activity Relationship (QSAR) models for thiosemicarbazone derivatives. Thiosemicarbazones are a versatile class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3][4][5] QSAR modeling serves as a powerful in silico tool in drug discovery to predict the biological activity of novel compounds, thereby prioritizing synthesis and reducing costs.[6][7][8] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for building, validating, and interpreting QSAR models. We will delve into data preparation, descriptor calculation, model construction using various techniques, and rigorous validation in line with international standards.
Introduction: The Rationale for QSAR in Thiosemicarbazone Drug Discovery
Thiosemicarbazones are characterized by the toxophoric N-N-C-S group and have demonstrated significant potential in medicinal chemistry due to their ability to chelate metal ions, which is often linked to their biological activity.[4][5] The structural diversity that can be achieved by modifying different parts of the thiosemicarbazone scaffold makes this class of compounds particularly amenable to QSAR studies.
QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[7][9] By quantifying how changes in molecular features (descriptors) affect a compound's potency, we can develop predictive models.[8] These models are invaluable for:
-
Rational Drug Design: Guiding the design of new, more potent thiosemicarbazone analogues.[8]
-
Virtual Screening: Efficiently screening large libraries of virtual compounds to identify promising candidates for synthesis and testing.[10]
-
Mechanistic Insights: Understanding the key molecular properties that drive the biological activity of thiosemicarbazones.
This guide will walk you through the essential steps to construct a scientifically sound QSAR model, emphasizing the principles of validation to ensure its predictive power and regulatory acceptance.
The QSAR Workflow: A Conceptual Overview
A successful QSAR modeling project follows a systematic workflow. Each step is critical for the development of a robust and predictive model.
Figure 1: A generalized workflow for QSAR model development.
Part I: Data Set Preparation and Curation
The quality of your QSAR model is fundamentally dependent on the quality of your input data. The objective of this phase is to assemble a curated dataset of thiosemicarbazone compounds with reliable biological activity data.
Protocol 1: Data Set Curation
-
Data Collection:
-
Gather a diverse set of thiosemicarbazone structures and their corresponding biological activities (e.g., IC50, MIC, pIC50) from literature or internal databases. For this protocol, we will assume we are modeling the anticancer activity of a series of novel quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis.[11]
-
Ensure that the biological data was obtained using a consistent experimental protocol to avoid introducing variability.
-
-
Data Standardization:
-
Convert all compound structures into a uniform format, such as SMILES (Simplified Molecular Input Line Entry System).
-
Standardize chemical structures: neutralize salts, remove counter-ions, and handle tautomeric forms consistently.
-
Transform the biological activity data to a suitable scale. For instance, convert IC50 values to pIC50 (-logIC50) to achieve a more normal distribution of data.
-
-
Data Cleaning:
-
Remove duplicate structures.
-
Identify and remove outliers. Outliers can be compounds with erroneous activity data or those that are structurally very different from the rest of the dataset.
-
Part II: Molecular Descriptor Calculation
Molecular descriptors are numerical values that represent the physicochemical, topological, or electronic properties of a molecule.[1] The choice of descriptors is crucial as they form the basis of the structure-activity relationship.
Protocol 2: Descriptor Calculation
-
Software Selection:
-
Utilize specialized software to calculate molecular descriptors. A variety of free and commercial software packages are available.
Software Key Features PaDEL-Descriptor Open-source, calculates a wide range of 1D, 2D, and 3D descriptors. RDKit Open-source Python library for cheminformatics, offers extensive descriptor calculation capabilities. Dragon Commercial software known for its comprehensive set of descriptors.[12] VLifeMDS (QSARpro) A comprehensive suite with a large collection of 2D and 3D descriptors.[13] Discovery Studio A broad computational chemistry software with QSAR modeling capabilities.[12] -
-
Descriptor Classes:
-
Calculate a range of descriptors to capture different aspects of the molecular structure. It is common to start with 2D descriptors and move to 3D if necessary.
Descriptor Class Examples Description 1D Descriptors Molecular Weight, Atom Count, LogP Basic physicochemical properties. 2D Descriptors Topological Indices (e.g., Wiener, Randić), Connectivity Indices Describe the topology and connectivity of atoms. 3D Descriptors van der Waals Volume, Solvent Accessible Surface Area Depend on the 3D conformation of the molecule. -
-
Descriptor Pre-processing:
-
Remove constant and near-constant descriptors.
-
Check for and remove highly correlated descriptors to avoid multicollinearity in the model.
-
Part III: Model Development and Validation
This is the core of the QSAR process where a mathematical model is built and its predictive power is rigorously assessed.
Protocol 3: Data Splitting and Model Building
-
Data Splitting:
-
Divide the curated dataset into a training set and a test set.[14] The training set is used to build the model, while the test set is used for external validation to assess its predictive performance on new data.[8] A common split is 70-80% for the training set and 20-30% for the test set.
-
Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the dataset.[14]
-
-
Model Building:
-
Select an appropriate statistical or machine learning method to build the QSAR model.
A. Classical QSAR Methods:
-
Hansch Analysis: Correlates biological activity with physicochemical parameters like hydrophobicity (π), electronic effects (σ), and steric effects (Es).[15][16][17]
-
Free-Wilson Analysis: Assumes that the contribution of each substituent to the overall biological activity is additive.[15][16]
B. Machine Learning Approaches:
-
Protocol 4: Rigorous Model Validation
Model validation is essential to ensure that the developed QSAR model is robust, predictive, and not a result of chance correlation.[10][22] Validation should adhere to the principles established by the Organisation for Economic Co-operation and Development (OECD).[22][23][24][25][26]
Figure 2: Key components of QSAR model validation.
-
Internal Validation:
-
Cross-Validation: This is typically performed on the training set. In leave-one-out (LOO) cross-validation, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set. The cross-validated correlation coefficient (q²) is a key metric. A q² > 0.5 is generally considered acceptable.[27]
-
Y-Randomization: The biological activity values in the training set are randomly shuffled, and a new QSAR model is built using the original descriptor matrix. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it indicates that the model is not due to chance correlation.
-
-
External Validation:
-
The predictive power of the model is assessed using the independent test set that was not used during model development.
-
The predicted activities for the test set compounds are compared to their experimental values. The predictive correlation coefficient (R²_pred) is calculated. An R²_pred > 0.6 is often considered indicative of a good predictive model.[27]
-
| Validation Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Goodness-of-fit for the training set. | > 0.6 |
| q² (Cross-validated R²) | Internal predictive ability. | > 0.5 |
| R²_pred (Predictive R²) | External predictive ability on the test set. | > 0.6 |
Part IV: Advanced 3D-QSAR Modeling
For a deeper understanding of the structure-activity relationship, 3D-QSAR methods can be employed. These methods consider the three-dimensional properties of the molecules.
Protocol 5: 3D-QSAR with CoMFA and CoMSIA
-
Molecular Alignment:
-
This is the most critical step in 3D-QSAR. All molecules in the dataset must be aligned in a common orientation. This can be done based on a common scaffold or by docking into a receptor active site if the structure is known.
-
-
Comparative Molecular Field Analysis (CoMFA):
-
CoMFA calculates steric and electrostatic fields around the aligned molecules.[9][28][29][30][31] These fields are then correlated with biological activity using PLS.
-
The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.
-
-
Comparative Molecular Similarity Indices Analysis (CoMSIA):
Figure 3: Workflow for 3D-QSAR modeling.
Defining the Applicability Domain
A QSAR model can only make reliable predictions for compounds that are similar to those in the training set. The Applicability Domain (AD) defines this chemical space.[22] It is a crucial OECD principle for the regulatory acceptance of QSAR models.[22] Predictions for compounds outside the AD are considered extrapolations and are less reliable.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and validated workflow for developing QSAR models for thiosemicarbazones. By following these protocols, researchers can build predictive models that can significantly accelerate the drug discovery process. The integration of machine learning and artificial intelligence is continually advancing the field of QSAR, enabling the development of more accurate and sophisticated models from increasingly large and complex datasets.[19]
References
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A. K. Srivastava, A. Kumar, A. K. Maurya, and S. K. Singh, "QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells," Journal of Biomolecular Structure and Dynamics, vol. 41, no. 1, pp. 1-15, 2023. [Link]
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J. K. Seydel and M. Wiese, "Validation of QSAR models for legislative purposes," QSAR & Combinatorial Science, vol. 25, no. 1, pp. 61-68, 2006. [Link]
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H. Kubinyi, "Free Wilson Analysis. Theory, Applications and its Relationship to Hansch Analysis," QSAR: Hansch Analysis and Related Approaches, pp. 123-143, 1993. [Link]
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A. K. Singh, "Advances in Machine Learning for QSAR Modeling," in Enhancing Drug Discovery with Machine Learning and Artificial Intelligence, 2023. [Link]
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S. Basak, "Machine learning and traditional QSAR modeling methods: a case study of known PXR activators," Journal of Cheminformatics, vol. 14, no. 1, p. 5, 2022. [Link]
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Slideshare, "Hansch and Free-Wilson QSAR Models." [Link]
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DrOmics Labs, "QSAR and ML: A Powerful Combination for Drug Discovery," 2023. [Link]
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Drug Design Org, "QSAR." [Link]
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Pars Silico, "The Top 10 Software for QSAR Analysis." [Link]
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CORAL, "CORAL/Free software for QSAR and nanoQSAR." [Link]
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Basicmedical Key, "Validation of QSAR Models," 2016. [Link]
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Slideshare, "QSAR applications: Hansch analysis and Free Wilson analysis, CADD." [Link]
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A. Tropsha, "Best Practices for QSAR Model Development, Validation, and Exploitation," Molecular Informatics, vol. 29, no. 6-7, pp. 476-488, 2010. [Link]
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Optibrium, "Machine Learning 101: How to train your first QSAR model." [Link]
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Institute of Molecular and Translational Medicine, Palacky University, "QSAR modeling software and virtual screening." [Link]
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Pharmacelera, "PharmQSAR - 3D QSAR Software Package." [Link]
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Semantic Scholar, "Best Practices for QSAR Model Development, Validation, and Exploitation." [Link]
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MDPI, "Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment," Molecules, vol. 18, no. 12, pp. 15304-15327, 2013. [Link]
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Quora, "What are the steps of QSAR based drug design?," 2016. [Link]
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MDPI, "Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties," International Journal of Molecular Sciences, vol. 24, no. 1, p. 1, 2023. [Link]
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VLife Sciences, "QSAR, QSAR descriptors, 2D QSAR, 3D QSAR, QSAR modeling Software." [Link]
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S. N. Pandeya, "Application of CoMFA and CoMSIA 3D-QSAR and docking studies in optimization of mercaptobenzenesulfonamides as HIV-1 integrase inhibitors," European Journal of Medicinal Chemistry, vol. 45, no. 5, pp. 1913-1922, 2010. [Link]
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Slideshare, "3d qsar." [Link]
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H. Kubinyi, "QSAR: Hansch Analysis and Related Approaches," 1993. [Link]
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Taylor & Francis Online, "CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 29, no. 4, pp. 533-540, 2014. [Link]
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Pharmacy 180, "Historical Development of QSAR - Hansch Analysis, Free-Wilson Analysis." [Link]
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A. Tropsha, "Best Practices for QSAR Model Development, Validation, and Exploitation," Molecular Informatics, vol. 29, no. 6-7, pp. 476-488, 2010. [Link]
-
C. J. Anderson, "QSAR Studies of Copper Azamacrocycles and Thiosemicarbazones: MM3 Parameter Development and Prediction of Biological Properties," Journal of Chemical Information and Modeling, vol. 48, no. 11, pp. 2216-2226, 2008. [Link]
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OECD, "Guidance Document on the Validation of (Quantitative) Structure-Activity Relationship [(Q)SAR] Models." [Link]
-
KREATiS, "OECD QSAR Assessment Framework (QAF)." [Link]
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W. Li, "3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 15, pp. 3521-3528, 2017. [Link]
-
MDPI, "QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis," Molecules, vol. 26, no. 1, p. 1, 2021. [Link]
-
MDPI, "Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics," International Journal of Molecular Sciences, vol. 24, no. 1, p. 1, 2023. [Link]
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Neovarsity, "A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma," 2024. [Link]
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Neovarsity, "Beginner's Guide to 3D-QSAR in Drug Design," 2025. [Link]
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ResearchGate, "Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review," 2014. [Link]
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A. Mrozek-Wilczkiewicz, "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety," European Journal of Medicinal Chemistry, vol. 173, pp. 246-262, 2019. [Link]
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TSI Journals, "Organic CHEMISTRY." [Link]
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ResearchGate, "The OECD principle guidelines for developing and validating QSAR model." [Link]
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Wikipedia, "Quantitative structure–activity relationship." [Link]
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ACS Publications, "Novel Thiosemicarbazone Quantum Dots in the Treatment of Alzheimer's Disease Combining In Silico Models Using Fingerprints and Physicochemical Descriptors," ACS Omega, vol. 7, no. 43, pp. 38641-38654, 2022. [Link]
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M. S. Islam, "Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR," Heliyon, vol. 9, no. 6, p. e16584, 2023. [Link]
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ResearchGate, "Discovery of novel metal-thiosemicarbazone complexes using QSPR modeling methods," 2025. [Link]
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ResearchGate, "Development of QSPR models for novel thiosemicarbazones as potential complexing ligands for metal ion analysis," 2025. [Link]
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OUCI, "Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches..." [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Welcome to the technical support center for the synthesis of 4-(4-Methoxybenzyl)-3-thiosemicarbazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and obtain a high-purity product.
I. Synthesis Overview: The Primary Reaction Pathway
The most common and efficient method for synthesizing 4-(4-Methoxybenzyl)-3-thiosemicarbazide is through the nucleophilic addition of hydrazine hydrate to 4-methoxybenzyl isothiocyanate. This reaction is typically performed in a protic solvent, such as ethanol or methanol.
Reaction Scheme:
-
Reactants: 4-Methoxybenzyl isothiocyanate and Hydrazine hydrate
-
Product: 4-(4-Methoxybenzyl)-3-thiosemicarbazide
-
Solvent: Ethanol or Methanol
-
Temperature: Room temperature to reflux
Below is a diagram illustrating the fundamental reaction mechanism.
Technical Support Center: Optimizing Thiosemicarbazide Condensation Reactions
Welcome to the technical support center for thiosemicarbazide condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested advice to help you achieve optimal results in your experiments.
Understanding the Reaction: The Fundamentals
The condensation reaction between a thiosemicarbazide and a carbonyl compound (aldehyde or ketone) is a fundamental method for the synthesis of thiosemicarbazones.[1][2] These products are valuable intermediates in the synthesis of various heterocyclic compounds and are widely investigated for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5]
The reaction proceeds via a nucleophilic addition of the terminal primary amine group of thiosemicarbazide to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an imine bond (C=N).[6] The general reaction scheme is illustrated below.
Reaction Mechanism Workflow
Caption: General mechanism of thiosemicarbazone formation.
Troubleshooting Guide
This section addresses common problems encountered during thiosemicarbazide condensation reactions in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction yield is very low or I'm getting no product at all. What could be the issue?
A1: Low or no yield is a frequent issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst Absence or Inefficiency: The condensation is often slow without a catalyst.
-
Solution: Add a catalytic amount of acid, such as a few drops of glacial acetic acid or concentrated hydrochloric acid, to the reaction mixture.[1][7][8] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For less reactive ketones, a general acid-base catalyst like anilinium chloride might be more effective.[9]
-
-
Inappropriate Solvent: The choice of solvent is crucial.
-
Solution: Use anhydrous polar protic solvents like absolute ethanol or methanol.[9][10] These solvents are generally effective at dissolving the reactants. The presence of excess water can inhibit the reaction, as it is a byproduct of the condensation and can shift the equilibrium back towards the starting materials.[9]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Purity of Reactants: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your thiosemicarbazide and carbonyl compound. Recrystallize or distill the starting materials if necessary.
-
Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are these and how can I minimize them?
A2: The presence of multiple spots on a TLC plate typically indicates unreacted starting materials or the formation of side products.
-
Unreacted Starting Materials: This is the most common source of "impurities."
-
Solution: As mentioned above, ensure the reaction goes to completion by optimizing the catalyst, temperature, and reaction time. Monitor the disappearance of the starting materials by TLC.
-
-
Side Product Formation: Prolonged heating or harsh reaction conditions can sometimes lead to side reactions.
-
Solution: Avoid excessive heating. If the reaction is clean but slow at a lower temperature, it is preferable to run it for a longer time rather than increasing the temperature excessively. In some cases, side products like oxadiazoles can form through desulfurization, especially in the presence of oxidizing agents.[12]
-
Q3: I'm having difficulty purifying my thiosemicarbazone product. What are the best practices?
A3: Thiosemicarbazones are often crystalline solids, making recrystallization the most common and effective purification method.
-
Recrystallization:
-
Procedure: Ethanol and methanol are frequently used as recrystallization solvents.[9] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals. If the product is highly soluble, you can induce precipitation by adding a non-polar co-solvent or by cooling the solution in an ice bath.[9]
-
-
Washing:
-
Procedure: Before recrystallization, it can be beneficial to wash the crude product with a solvent in which the product is insoluble but the starting materials are soluble, such as diethyl ether, to remove unreacted starting materials.[9]
-
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for my thiosemicarbazide condensation reaction?
A1: The choice of solvent can significantly impact reaction rate and yield. The following table summarizes common solvents and their characteristics.
| Solvent | Typical Conditions | Advantages | Disadvantages |
| Ethanol/Methanol | Room temperature to reflux | Good solubility for many reactants; product often precipitates upon cooling.[10][13] | Must be anhydrous to prevent hydrolysis.[9] |
| Water | Reflux | Environmentally friendly; product may precipitate directly from the reaction medium, simplifying isolation.[11] | Can lead to lower yields due to equilibrium effects. |
| 1-Butanol | Reflux | Higher boiling point can drive reactions with less reactive carbonyls.[1] | Requires higher temperatures. |
| Glacial Acetic Acid | Reflux | Can act as both solvent and catalyst. | Can be harsh and lead to side products with sensitive substrates. |
Q2: How do I choose the right catalyst?
A2: For most reactions involving aldehydes and reactive ketones, a few drops of a strong acid like concentrated HCl or a weak acid like glacial acetic acid is sufficient.[1][7] For less reactive ketones, a more specialized catalyst may be needed. The key is to accelerate the reaction without promoting side reactions.
Q3: Can I run the reaction without a catalyst?
A3: While some reactions between highly reactive aldehydes and thiosemicarbazide may proceed without a catalyst, particularly with heating, the reaction is generally much slower.[6] The use of a catalyst is highly recommended to ensure a reasonable reaction rate and yield.
Q4: How should I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[1][11] Spot the reaction mixture alongside the starting materials on a TLC plate. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new spot for the product has appeared.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Thiosemicarbazide and its derivatives can be toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phenyl isothiocyanate, a common starting material for substituted thiosemicarbazides, is a lachrymator and should be handled with care.
Experimental Protocols
General Protocol for the Synthesis of a Thiosemicarbazone
This protocol provides a general procedure for the condensation of an aldehyde or ketone with thiosemicarbazide.
-
Dissolve the Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) and thiosemicarbazide (1-1.1 equivalents) in a suitable solvent (e.g., absolute ethanol, 10-20 mL per gram of carbonyl compound).[3][14]
-
Add Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[15]
-
Reaction: Stir the mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[1][3]
-
Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.[9] Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold solvent and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.[9]
-
Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.[1][6]
References
-
Pavan Kumar, K., & S, S. (Year). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Source. [Link]
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Metwally, M. A., et al. (2011). Thiosemicarbazides: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 488-520. [Link]
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da Silva, C. M., et al. (2018). Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide. ResearchGate. [Link]
-
Abbas, I. I., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 13(4), 1219–1229. [Link]
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Hossain, M. S., et al. (2023). Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR. Heliyon, 9(5), e16222. [Link]
-
Hassanzadeh, F., et al. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 20(3), 295-306. [Link]
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Patel, K. D., et al. (Year). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
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Molla, M. A. H., et al. (Year). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science. [Link]
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Taylor & Francis. (n.d.). Thiosemicarbazide – Knowledge and References. [Link]
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Olar, R., et al. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 25(15), 3433. [Link]
-
Metwally, M. A. (n.d.). Thiosemicarbazide Chemistry Review. Scribd. [Link]
-
Al-Juboori, A. M. J. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(11), 6331-6344. [Link]
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Flac, K., et al. (2024). Functionalizing Thiosemicarbazones for Covalent Conjugation. Molecules, 29(15), 3680. [Link]
-
ResearchGate. (n.d.). Thiosemicarbazide condensation on compounds 1, 2 and 3. (a) NH2CSNHNH2, EtOH, HCl. [Link]
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Peter, P. T., & Daniels, F. (2011). Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones. Journal of Organic Chemistry, 15(2), 398-403. [Link]
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Bationo, R. D. F., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry, 11(1), 36-44. [Link]
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Bationo, R. D. F., et al. (2023). Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Science Journal of Chemistry. [Link]
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Gingras, B. A., et al. (Year). THE PREPARATION OF SOME THIOSEMICARBAZONES AND THEIR COPPER COMPLEXES. Canadian Journal of Chemistry. [Link]
-
Leśniak, S., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(15), 5788. [Link]
-
ResearchGate. (n.d.). Enolisation mechanism and reaction of condensation in solution. [Link]
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Heffeter, P., et al. (2016). Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity. RSC Advances, 6(60), 55848-55859. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of new aromatic aldehyde/ketone 4-(beta-D-glucopyranosyl)thiosemicarbazones. [Link]
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Marei, M. G., & El-Ghanam, M. (Year). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Ankara University. [Link]
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Soares, P. I. P., et al. (2024). Design and Fabrication of Heterojunctions of Thiosemicarbazones and Metal Oxide Nanoparticles in Search of Their Medicinal Activity. Pharmaceutics, 16(9), 1297. [Link]
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de la-Torre, M., et al. (2023). New Amino Acid-Based Thiosemicarbazones and Hydrazones: Synthesis and Evaluation as Fluorimetric Chemosensors in Aqueous Mixtures. International Journal of Molecular Sciences, 24(21), 15638. [Link]
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Al-Khafaji, Y. M. S., et al. (2024). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. Scientific Reports, 14(1), 22002. [Link]
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Sowa, M., et al. (2025). Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science. [Link]
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Navigating the Labyrinth: A Technical Support Guide to Thiosemicarbazone Purification
Welcome to the technical support center for the purification of thiosemicarbazone reaction products. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of synthesizing and purifying these versatile compounds. As a senior application scientist with extensive field experience, I have designed this resource to move beyond simple protocols and provide in-depth, causal explanations for the purification strategies discussed. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and adapt it to your specific needs, ensuring the integrity and purity of your final compounds.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the common initial hurdles and questions that arise during the purification of thiosemicarbazones.
Q1: My thiosemicarbazone product precipitated out of the reaction mixture upon adding water, but it looks impure. Is this a reliable purification method?
A1: Precipitation by adding water to an organic reaction mixture (like ethanol or methanol) is a very common and often effective initial purification step for many thiosemicarbazones.[1] This technique works on the principle of insolubility. Thiosemicarbazones are generally less soluble in highly polar solvents like water compared to the organic solvents in which the reaction is typically carried out.
However, you are right to be cautious. This method is a form of crystallization, but it can be prone to trapping impurities, especially unreacted starting materials like the aldehyde/ketone or thiosemicarbazide, within the precipitating solid. The rapid nature of precipitation can lead to the formation of smaller, less-ordered crystals that have a higher surface area for impurities to adsorb onto.
Expert Tip: Consider the addition of water as a "crude" purification or isolation step. It is an excellent way to quickly separate the bulk of your product from the reaction solvent and any water-soluble byproducts. However, for high-purity applications, this should almost always be followed by a more rigorous purification technique like recrystallization or column chromatography.
Q2: I'm struggling to find a suitable solvent for recrystallizing my thiosemicarbazone. What are the best solvents to try?
A2: Solvent selection is critical for successful recrystallization and is highly dependent on the specific structure of your thiosemicarbazone. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Based on literature and practical experience, here is a tiered approach to solvent selection for thiosemicarbazone recrystallization:
| Solvent Tier | Recommended Solvents | Rationale & Common Observations |
| Tier 1: Primary Choices | Ethanol, Methanol | Many thiosemicarbazones exhibit good solubility in hot alcohols and lower solubility upon cooling.[2][3][4] Ethanol is often a good starting point. |
| Tier 2: For Less Polar Compounds | Isopropanol, Acetone, Ethyl Acetate | If your compound is too soluble in ethanol or methanol even at room temperature, these slightly less polar solvents can be effective. |
| Tier 3: For More Polar or Stubbornly Soluble Compounds | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) - often in a co-solvent system | For highly polar thiosemicarbazones or those that are difficult to dissolve, a small amount of DMF or DMSO can be used to dissolve the compound, followed by the addition of an anti-solvent (like water or an alcohol) to induce crystallization. |
| Tier 4: Co-Solvent Systems | Ethanol/Water, Methanol/Water, Dichloromethane/Hexane | Co-solvent systems provide a tunable polarity. The compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until turbidity is observed, which is then cleared by adding a few drops of the "good" solvent before cooling.[5][6] |
Q3: My purified thiosemicarbazone has a broad melting point. What does this indicate?
A3: A broad melting point range (typically greater than 2-3 °C) is a classic indicator of an impure compound. Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.
If you observe a broad melting point, it is a strong indication that further purification is necessary. It could also suggest the presence of isomers or polymorphs, although impurity is the more common cause. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help you assess the number of components in your sample.[7]
Section 2: Troubleshooting Guides - When Experiments Go Awry
This section provides structured troubleshooting advice for common purification challenges.
Guide 1: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.
Problem: The thiosemicarbazone does not dissolve in the hot solvent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect solvent choice | Select a more polar solvent or a co-solvent system. | The solvent polarity is not well-matched to the polarity of your compound, preventing it from overcoming the crystal lattice energy. |
| Insufficient solvent volume | Add more solvent in small increments. | There may not be enough solvent molecules to fully solvate the compound at the boiling point. |
| Compound is highly insoluble | Consider using a higher-boiling point solvent or switching to column chromatography. | Some compounds have very strong intermolecular forces that are difficult to overcome with common solvents. |
Problem: The thiosemicarbazone "oils out" instead of crystallizing.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solution is supersaturated | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. | The concentration of the solute is too high, causing it to separate as a liquid phase rather than forming an ordered crystal lattice. |
| Cooling is too rapid | Allow the solution to cool to room temperature slowly, then place it in an ice bath. | Rapid cooling does not provide enough time for the molecules to orient themselves into a crystal lattice. |
| Presence of impurities | Attempt to purify a small portion by another method (e.g., flash chromatography) to obtain seed crystals. | Impurities can interfere with crystal nucleation and growth. |
Problem: No crystals form upon cooling.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solution is not saturated | Boil off some of the solvent to concentrate the solution. | The concentration of the compound is below its saturation point at the lower temperature. |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod or add a seed crystal. | These actions provide a surface for the initial crystals to begin forming. |
| Compound is too soluble | Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. | This reduces the overall solubility of the compound in the solvent mixture, promoting crystallization. |
Workflow for Selecting a Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
Guide 2: Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem: The thiosemicarbazone does not move from the origin on the TLC plate.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Eluent is not polar enough | Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). | The mobile phase does not have sufficient strength to displace the compound from the polar stationary phase (silica gel or alumina). |
| Compound is highly polar | Consider using a more polar eluent system (e.g., dichloromethane/methanol) or reverse-phase chromatography. | Highly polar compounds have a very strong affinity for the stationary phase. |
Problem: The thiosemicarbazone streaks on the TLC plate and the column.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Sample is overloaded | Use a more dilute sample for spotting on the TLC plate and loading onto the column. | Exceeding the capacity of the stationary phase leads to poor separation and band broadening. |
| Compound is acidic or basic | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. | This can suppress the ionization of the compound, leading to more uniform interactions with the stationary phase. |
| Compound is sparingly soluble in the eluent | Choose a different eluent system in which the compound is more soluble. | If the compound precipitates on the column, it will not move properly, resulting in streaking. |
Problem: Poor separation of the product from impurities.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate eluent polarity | Optimize the eluent system using TLC to achieve a good separation of spots (Rf values between 0.2 and 0.5). | The polarity of the eluent is not optimal for differentiating between the compound of interest and the impurities. |
| Column was packed improperly | Ensure the column is packed uniformly without any cracks or channels. | A poorly packed column will lead to channeling of the eluent and poor separation. |
| Column is overloaded | Use a larger column or load less sample. | Overloading the column leads to broad, overlapping bands. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Thiosemicarbazone
-
Solvent Selection: In a small test tube, add a small amount of your crude thiosemicarbazone. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube gently. If the compound dissolves upon heating and recrystallizes upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude thiosemicarbazone in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at its boiling point.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the flask to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol 2: General Procedure for Acid-Base Extraction
This protocol is useful for removing acidic or basic impurities from a neutral thiosemicarbazone product.[8]
-
Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Extraction of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any basic impurities, causing them to move into the aqueous layer. Drain the aqueous layer. Repeat the wash two more times.
-
Extraction of Acidic Impurities: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate). This will deprotonate any acidic impurities, moving them to the aqueous layer. Drain the aqueous layer. Repeat this wash.
-
Neutralization: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified thiosemicarbazone.
Logical Relationships in Purification
Caption: The iterative logic of purification and purity assessment.
References
-
PubChem. (n.d.). Thiosemicarbazide. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, A. F., & Al-Ghamdi, M. A. (2025). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. PubMed Central. Retrieved from [Link]
- Scott, F. L., & Audrieth, L. F. (1957). Process for preparing thiosemicarbazide. U.S. Patent No. 2,806,880. Washington, DC: U.S. Patent and Trademark Office.
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Hauk, A., et al. (2021). Investigation of the Biological Properties of (Hetero)Aromatic Thiosemicarbazones. PubMed Central. Retrieved from [Link]
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PrepChem. (n.d.). Preparation of thiosemicarbazide. Retrieved from [Link]
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El-Gazzar, A. B. A., & Hafez, H. N. (2009). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. JournalAgent. Retrieved from [Link]
-
Santos, M. A., et al. (2018). A Novel Heterocyclic Thiosemicarbazone: Synthesis, Characterization and Preliminary Sensing Studies for Ions. MDPI. Retrieved from [Link]
- Rieche, A., Hilgetag, G., Martini, A., & Phillipson, R. (1961). Process for the preparation of thiosemicarbazide. U.S. Patent No. 3,009,955. Washington, DC: U.S. Patent and Trademark Office.
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Cholewińska, E., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Retrieved from [Link]
-
Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. ResearchGate. Retrieved from [Link]
-
García-Raso, Á., et al. (2023). Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. MDPI. Retrieved from [Link]
-
Yilmaz, I., et al. (2024). Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies. National Institutes of Health. Retrieved from [Link]
-
Patel, K. R., et al. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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Raman, N., & Parameswari, S. (2014). Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Oriental Journal of Chemistry. Retrieved from [Link]
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Caraceni, C., et al. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. ACS Omega. Retrieved from [Link]
-
Caraceni, C., et al. (2023). Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations. National Institutes of Health. Retrieved from [Link]
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Kumar, D., & Kumar, N. (2018). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. Retrieved from [Link]
-
Kaya, S., & Arman, A. (2019). The absorbance spectra in different solvent medium of thiosemicarbazone derivatives. ResearchGate. Retrieved from [Link]
-
Gingras, B. A., Suprunchuk, T., & Bayley, C. H. (1961). The preparation of some thiosemicarbazones and their copper complexes. Part I. ResearchGate. Retrieved from [Link]
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Al-Adely, K. J., & Al-Joboury, M. J. (2012). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. PubMed Central. Retrieved from [Link]
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Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]
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Staliński, K., et al. (2020). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. MDPI. Retrieved from [Link]
-
Gingras, B. A., & Bayley, C. H. (1961). THE PREPARATION OF SOME THIOSEMICARBAZONES AND THEIR COPPER COMPLEXES. Canadian Science Publishing. Retrieved from [Link]
-
Organic Chemistry Lab. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. Retrieved from [Link]
-
Hager, S., et al. (2021). Functionalizing Thiosemicarbazones for Covalent Conjugation. MDPI. Retrieved from [Link]
-
Özdemir, N. S., & Can, A. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2025). Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity. PubMed Central. Retrieved from [Link]
-
El-Gazzar, A. B. A., & Hafez, H. N. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. Retrieved from [Link]
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Angeli, A., et al. (2020). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. PubMed Central. Retrieved from [Link]
-
Hussain, S., & Sharma, M. (2016). Procedure for the Preparation of Thiosemicarbazone. ResearchGate. Retrieved from [Link]
-
Fernández-Botello, A., et al. (2022). Unsymmetrical Bis(thiosemicarbazone) Ligands and Their Nickel(II) Complexes: Synthesis, Characterization and Photocatalytic Activity. MDPI. Retrieved from [Link]
-
Staliński, K., et al. (2018). Lipophilicity Studies on Thiosemicarbazide Derivatives. PubMed Central. Retrieved from [Link]
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Troubleshooting common byproducts in thiosemicarbazide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiosemicarbazide synthesis. As a Senior Application Scientist, I understand that navigating the complexities of organic synthesis requires not only procedural knowledge but also a deep understanding of the underlying chemistry. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to identify, mitigate, and eliminate common byproducts in your thiosemicarbazide synthesis. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow and has a strong, unpleasant odor. What is happening?
A1: The yellow coloration and foul odor, often described as rotten eggs, are classic indicators of the formation of elemental sulfur and hydrogen sulfide (H₂S) gas, respectively.[1] These are common byproducts in thiosemicarbazide synthesis, particularly when the reaction is heated. The thermal decomposition of the intermediate, hydrazine thiocyanate, can lead to the release of H₂S. The presence of elemental sulfur suggests that oxidation of H₂S or other sulfur-containing intermediates is occurring. It is crucial to perform this synthesis in a well-ventilated fume hood to avoid exposure to the highly toxic H₂S gas.
Q2: I've noticed a significant amount of a white, crystalline solid precipitating out of my reaction mixture before the final crystallization of thiosemicarbazide. What is this and how should I handle it?
A2: If you are using hydrazine sulfate and ammonium thiocyanate as your starting materials, this precipitate is most likely ammonium sulfate.[1] This is an inorganic byproduct of the initial salt metathesis reaction. It is essential to remove the ammonium sulfate by filtration before proceeding with the heating/reflux step to isomerize hydrazine thiocyanate to thiosemicarbazide. Incomplete removal will contaminate your final product.
Q3: My final product has a melting point lower than the expected 180-183 °C and appears less crystalline. What are the likely impurities?
A3: A depressed and broadened melting point is indicative of impurities. The most probable organic byproduct is 1,2-di(thiocarbamyl)hydrazine, also known as dithiobicuanylurea. This impurity can form when a portion of the already synthesized thiosemicarbazide reacts with remaining thiocyanic acid. Other possibilities include unreacted starting materials or other side-reaction products. It is recommended to perform further purification steps, such as recrystallization, and to analyze the product using spectroscopic or chromatographic methods to identify the specific impurities.
Q4: Can I use hydrazine hydrate instead of hydrazine sulfate for the synthesis?
A4: Yes, hydrazine hydrate is a common alternative to hydrazine sulfate. When using hydrazine hydrate, you will be directly reacting it with a thiocyanate salt, such as ammonium thiocyanate. This avoids the formation of a sulfate salt byproduct. However, the reaction conditions, particularly pH, may need to be adjusted to optimize the formation of the hydrazine thiocyanate intermediate.
Troubleshooting Guides: Common Byproducts
This section provides detailed troubleshooting guides for the most common byproducts encountered during thiosemicarbazide synthesis. Each guide explains the potential causes, the underlying mechanism of formation, and provides actionable preventative measures and analytical protocols for identification and quantification.
Byproduct 1: Hydrogen Sulfide (H₂S) and Elemental Sulfur (S₈)
Issue: The presence of a strong, rotten-egg smell (H₂S) and/or a yellow, insoluble precipitate (elemental sulfur) in the reaction mixture.
Causality and Mechanism:
The formation of H₂S and elemental sulfur is primarily attributed to the thermal decomposition of thiocyanic acid (HSCN) or the hydrazine thiocyanate intermediate, which are in equilibrium in the reaction mixture. The proposed mechanism involves the following steps:
-
Formation of Thiocyanic Acid: In solution, the thiocyanate salt (e.g., NH₄SCN) can protonate to form thiocyanic acid.
-
Decomposition: At elevated temperatures, thiocyanic acid can decompose. One possible pathway involves hydrolysis, which can be exacerbated by the presence of water, leading to the formation of hydrogen sulfide.
-
Oxidation to Elemental Sulfur: Hydrogen sulfide can be oxidized to elemental sulfur, especially if air is present in the reaction vessel.
Preventative Measures:
-
Temperature Control: Avoid excessive heating or prolonged reflux times. Monitor the reaction progress and stop the heating as soon as the formation of thiosemicarbazide is complete.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of H₂S to elemental sulfur.
-
pH Adjustment: Maintaining a slightly acidic pH (around 4-5) can favor the formation of the desired product over decomposition pathways.[1]
Analytical Protocols:
-
Gas Detection: The presence of H₂S can be confirmed using lead acetate paper, which will turn black in the presence of the gas.
-
Visual Inspection: Elemental sulfur is typically observed as a fine, yellow precipitate.
-
Filtration and Characterization: If a significant amount of solid is present, it can be filtered, washed with a solvent in which thiosemicarbazide is soluble (like hot ethanol), and the remaining solid can be analyzed. Elemental sulfur is soluble in carbon disulfide.
Byproduct 2: 1,2-di(thiocarbamyl)hydrazine
Issue: The final thiosemicarbazide product is contaminated with a less soluble, higher melting point impurity, leading to poor analytical data and potential issues in downstream applications.
Causality and Mechanism:
1,2-di(thiocarbamyl)hydrazine is formed from the reaction of thiosemicarbazide with a thiocyanate ion. This suggests that as the product concentration increases, it can compete with the remaining hydrazine as a nucleophile.
-
Reaction Pathway: NH₂NHC(=S)NH₂ (Thiosemicarbazide) + HSCN (Thiocyanic Acid) → NH₂C(=S)NHNHC(=S)NH₂ (1,2-di(thiocarbamyl)hydrazine)
This side reaction is more likely to occur under conditions of prolonged heating or if there is an excess of thiocyanate relative to hydrazine at the later stages of the reaction.
Preventative Measures:
-
Stoichiometry Control: Use a slight excess of the hydrazine component to ensure that the thiocyanate is the limiting reagent. This minimizes the presence of unreacted thiocyanate available to react with the product.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times after the majority of the starting material has been consumed.
-
Temperature Management: Lowering the reaction temperature, while potentially slowing down the main reaction, can disproportionately reduce the rate of this side reaction.
Analytical Protocols:
-
Thin Layer Chromatography (TLC): A simple TLC analysis can often distinguish between the more polar thiosemicarbazide and the less polar 1,2-di(thiocarbamyl)hydrazine.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is highly effective for separating and quantifying this impurity.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Detection: UV at 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of 1,2-di(thiocarbamyl)hydrazine in the presence of thiosemicarbazide. The symmetrical nature of the byproduct will result in a simpler spectrum than that of thiosemicarbazide.
-
Quantitative NMR (qNMR): For accurate quantification of the impurity without the need for an impurity standard, qNMR can be employed.[1][2][3] This involves using a certified internal standard and comparing the integral of a known proton signal from the impurity to that of the standard.
| Technique | Purpose | Key Observations |
| TLC | Rapid purity check | Byproduct will have a different Rf value from thiosemicarbazide. |
| HPLC | Separation and Quantification | A distinct peak for the byproduct, allowing for accurate quantification. |
| NMR | Structural Identification | Unique chemical shifts for the NH and C=S groups of the byproduct. |
| qNMR | Absolute Quantification | Precise determination of the weight/weight percentage of the impurity.[1][2][3] |
Visualizing the Reaction and Troubleshooting Pathways
To further clarify the relationships between reactants, products, and byproducts, the following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for thiosemicarbazide highlighting byproduct formation.
Caption: A logical workflow for troubleshooting common issues in thiosemicarbazide synthesis.
References
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Lucien, H. W. (1961). Thermal Decomposition of Hydrazine. Journal of Chemical & Engineering Data, 6(4), 586-588. [Link]
- United States Patent US20040225159A1. (2004). Method for producing high purity thiosemicarbazide.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Impurities in New Drug Substances Q3A(R2). [Link]
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Rubtsov, Y. I. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Defense Technical Information Center. [Link]
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- 3. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid degradation of thiosemicarbazones during experiments
<content_type>
From the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiosemicarbazones. This guide is designed to provide practical, in-depth solutions to common challenges related to the stability and degradation of these versatile compounds. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your data.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: My thiosemicarbazone solution changed color (e.g., to yellow/brown) after preparation or storage.
-
Probable Cause: This is a classic sign of oxidative degradation. The thiocarbonyl sulfur atom (C=S) in the thiosemicarbazone backbone is susceptible to oxidation, which can lead to the formation of disulfide bridges or other oxidized species.[1] This process is often accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions which can catalyze redox cycling.[2][3]
-
Recommended Solution:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen). Purge the solvent with the inert gas for 10-15 minutes before dissolving the compound. Use vials with septa to minimize atmospheric exposure.
-
Solvent Choice: Use high-purity, degassed solvents. Aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are generally preferred for stock solutions over protic solvents like methanol or ethanol, which can participate in degradation pathways.
-
Light Protection: Store solutions in amber vials or wrap clear vials with aluminum foil to protect them from light, as photolytic degradation can also cause discoloration and breakdown.[4]
-
Temperature Control: Store stock solutions at -20°C or -80°C to slow down the rate of all chemical degradation processes.[5]
-
Problem 2: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis of an aged sample.
-
Probable Cause: The new peak is likely a degradation product. The most common degradation pathway in aqueous or protic solutions is hydrolysis of the imine (C=N) bond. This reaction is often acid-catalyzed and cleaves the thiosemicarbazone back into its parent aldehyde/ketone and thiosemicarbazide.[6]
-
Recommended Solution:
-
pH Control: If working in aqueous media, maintain a neutral or slightly basic pH (7.0-8.0). Acidic conditions significantly accelerate hydrolysis.[6] Buffer your experimental medium appropriately.
-
Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study. Intentionally expose your compound to acidic, basic, oxidative, and photolytic stress conditions to characterize the degradation profile.[7][8][9] This provides a reference for what to look for in your experimental samples.
-
Analytical Method: Use a stability-indicating HPLC method. This is an analytical method that has been validated to separate the intact parent compound from all potential degradation products, ensuring accurate quantification.[7][8]
-
Problem 3: The biological activity of my compound is inconsistent across different experiments.
-
Probable Cause: Inconsistent activity is often a direct result of compound degradation. If your thiosemicarbazone degrades, its effective concentration decreases, leading to variable results. Furthermore, the degradation products themselves may have different (or no) biological activity, or could even interfere with the assay. The active form of many thiosemicarbazones is often a metal complex, and degradation prevents proper chelation.[10][11]
-
Recommended Solution:
-
Fresh Solutions: Always use freshly prepared solutions for biological assays. Avoid using stock solutions that have been stored for extended periods without re-validating their purity.
-
Purity Check: Before each critical experiment, verify the purity of the compound from the stock solution using a quick analytical method like HPLC or TLC.
-
Workflow Consistency: Ensure the time between solution preparation and its use in the assay is consistent for all experimental runs. Standardize your entire workflow, from solid compound weighing to final application.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiosemicarbazones?
The three main pathways are:
-
Oxidation: Primarily at the sulfur atom, especially in the presence of oxygen and metal ions. This can lead to complex reaction products.[1]
-
Hydrolysis: Cleavage of the azomethine (imine) bond (C=N), which reverts the compound to its starting aldehyde/ketone and thiosemicarbazide. This is highly dependent on pH, with acidic conditions promoting rapid degradation.[6]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[7]
Below is a diagram illustrating the two most common chemical degradation pathways.
Caption: Key degradation routes for thiosemicarbazones.
Q2: What are the ideal storage conditions for thiosemicarbazones in their solid (powder) form?
Solid thiosemicarbazones are generally more stable than their solutions.[4][12] However, for long-term stability and to prevent slow degradation, follow these best practices:
-
Temperature: Store at low temperatures, such as 2-8°C or -20°C.
-
Atmosphere: Store under an inert gas like argon or nitrogen, especially if the compound will be stored for months or years.
-
Light: Keep in a dark place or use amber-colored containers.
-
Moisture: Protect from moisture by storing in a desiccator or using sealed containers with a desiccant.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or 2-8°C | Slows kinetic rate of degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation. |
| Light | Dark (Amber Vials) | Prevents photolytic degradation. |
| Humidity | Dry / Desiccated | Prevents hydrolysis.[4] |
Q3: How should I prepare and store stock solutions?
Stock solutions are where degradation is most likely to occur.
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents like DMSO or DMF. If aqueous buffers are required, prepare them fresh and ensure the pH is compatible with your compound's stability profile.
-
Concentration: Prepare highly concentrated stock solutions (e.g., 10-100 mM). This can sometimes improve stability compared to highly dilute solutions. Perform serial dilutions into your final assay buffer immediately before use.
-
Storage: Flash-freeze aliquots of the stock solution and store them at -80°C. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q4: Which analytical techniques are best for monitoring the stability of my thiosemicarbazone?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing. An HPLC method with a UV or photodiode array (PDA) detector can separate the parent compound from its degradation products and quantify each.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. By comparing the spectrum of a fresh sample to an aged one, you can identify the appearance of new signals corresponding to degradation products and the disappearance of signals from the parent compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of degradation products, which helps in elucidating the degradation pathway.
Experimental Protocol: Basic Stability Assay using HPLC
This protocol outlines a fundamental experiment to assess the stability of a thiosemicarbazone in a specific solvent or buffer.
Objective: To quantify the percentage of intact thiosemicarbazone remaining after incubation under specific conditions.
Materials:
-
Thiosemicarbazone compound
-
HPLC-grade solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with UV/PDA detector
-
C18 HPLC column
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the thiosemicarbazone in DMSO to create a 10 mM stock solution. This is your T=0 reference sample .
-
Sample Preparation: Dilute the stock solution to a final concentration of 100 µM in your chosen experimental buffer (e.g., PBS, pH 7.4). Prepare enough for all time points.
-
Incubation: Store the 100 µM solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. Immediately quench any further degradation by diluting it in the mobile phase and/or placing it in a cold autosampler (-4°C).
-
HPLC Analysis:
-
Inject a fixed volume (e.g., 10 µL) of each time point sample onto the HPLC system.
-
Use a suitable gradient method (e.g., Water:Acetonitrile with 0.1% formic acid) that provides good separation between the parent peak and any new peaks.
-
Monitor at a wavelength where the parent compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent thiosemicarbazone at each time point.
-
Calculate the percentage remaining: % Remaining = (Area at T=x / Area at T=0) * 100.
-
Plot the % Remaining versus time to determine the degradation kinetics.
-
Caption: Workflow for a basic HPLC stability assay.
References
- Hiremath, S. P., & Kaddargi, S. S. (Year). Kinetics and mechanism of oxidation of thiosemicarbazones by acid bromate. Journal of the Indian Chemical Society.
-
PubChem. (n.d.). Thiosemicarbazide. National Center for Biotechnology Information. Retrieved from [Link]
- Nazareth, R. A. (1984). The kinetics and mechanisms of the acidic hydrolysis and formation of thiosemicarbazones in the presence of micelles.
- Gowda, B. T., & Mahadevappa, D. S. (1983). Kinetics and Mechanism of Oxidation of Thiosemicarbazide in the Pure State and in its Metal Complex by Chloramine T, Bromamine T. Journal of the Chemical Society, Perkin Transactions 2.
-
Loba Chemie. (n.d.). Thiosemicarbazide for Synthesis Safety Data Sheet. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiosemicarbazide. Retrieved from [Link]
- Jiang, H., et al. (2015). Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase. Free Radical Biology and Medicine.
- Patel, K., et al. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities.
- Secci, D., et al. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method. Current Analytical Chemistry.
- Bąk, P., et al. (2017). The role of oxidative stress in activity of anticancer thiosemicarbazones. Cellular & Molecular Biology Letters.
-
Ingenta Connect. (2019). Investigation on the Stability of New Biologically Active Thiosemicarbazone-Derived Compounds by a Validated HPLC-PDA Method. Retrieved from [Link]
- Jia, Y., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Pharmacology.
- Beraldo, H., & Gambino, D. (2004). Thiosemicarbazone Metal Complexes: From Structure to Activity. Mini-Reviews in Medicinal Chemistry.
- Juricek, M., et al. (2024). Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Chemical Science.
- Casas, J. S., et al. (2001). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Inorganica Chimica Acta.
- Secci, D., et al. (2019). Investigation on the stability of new biologically active thiosemicarbazone-derived compounds by a validated HPLC-PDA method.
- Niewiadomy, A., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules.
- Pitucha, M., et al. (2021). Influence of Complexation of Thiosemicarbazone Derivatives with Cu (II) Ions on Their Antitumor Activity against Melanoma Cells.
Sources
- 1. Kinetics and mechanism of oxidation of thiosemicarbazide in the pure state and in its metal complex by chloramine T, bromamine T, and dichloramine T in acid medium - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Redox activation of Fe(III)-thiosemicarbazones and Fe(III)-bleomycin by thioredoxin reductase: specificity of enzymatic redox centers and analysis of reactive species formation by ESR spin trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. THE KINETICS AND MECHANISMS OF THE ACIDIC HYDROLYSIS AND FORMATION OF THIOSEMICARBAZONES IN THE PRESENCE OF MICELLES - ProQuest [proquest.com]
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Refinement of protocols for synthesizing metal complexes of thiosemicarbazones
Technical Support Center: Synthesis of Thiosemicarbazone Metal Complexes
Welcome to the technical support center for the synthesis and refinement of thiosemicarbazone (TSC) metal complexes. This guide is designed for researchers, medicinal chemists, and material scientists who are navigating the intricacies of coordinating these versatile ligands. Here, we move beyond simple protocols to address the common—and often frustrating—challenges encountered in the lab, providing not just solutions but the chemical reasoning behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing a successful synthesis.
Q1: How do I choose the right solvent for my complexation reaction?
A1: The solvent is a critical parameter that influences both reactant solubility and the final product's nature.
-
Protic Solvents (Methanol/Ethanol): These are the most common choices.[1] They effectively dissolve a wide range of thiosemicarbazone ligands and metal salts (like chlorides, nitrates, and acetates). Their boiling points are suitable for refluxing without causing ligand decomposition.
-
Aprotic Solvents (DMF/DMSO): Use these for ligands or metal salts with poor solubility in alcohols. They are also employed when higher reaction temperatures are required. However, be cautious, as their high boiling points can sometimes lead to product decomposition.
-
Mixed Solvents (e.g., Ethanol/Water): An aqueous component can be essential for dissolving certain metal salts, such as CrCl₃·6H₂O.[1]
The choice of solvent can also affect the coordination environment. For instance, coordinating solvents like water can sometimes occupy a position in the metal's coordination sphere, leading to hydrated complexes.[2]
Q2: Does the anion of the metal salt (e.g., acetate vs. chloride) matter?
A2: Absolutely. The anion can significantly influence the reaction's outcome by acting as a base or a competing ligand.
-
Acetate (CH₃COO⁻): Metal acetates are often preferred. The acetate ion can act as a proton acceptor (a base), facilitating the deprotonation of the thiosemicarbazone ligand from its neutral thione form to the anionic thiolate form. This is often necessary for chelation.[3][4]
-
Chloride (Cl⁻) or Nitrate (NO₃⁻): These are anions of strong acids and are non-basic. When using these salts, the ligand typically coordinates in its neutral form unless a separate base is added to the reaction mixture. In some cases, these anions can coordinate to the metal center, which may or may not be desirable.
Q3: What is the typical molar ratio of ligand to metal?
A3: The stoichiometry depends on the expected coordination number of the metal and the denticity of the ligand.
-
1:1 (Metal:Ligand): This is common for tridentate (NNS) or tetradentate (NNSN) ligands forming a single complex with one metal ion.[5][6]
-
1:2 (Metal:Ligand): This ratio is frequently used for bidentate (NS) ligands aiming to form an octahedral complex (e.g., [M(L)₂]Cl₂), where two ligands surround the metal center.[2]
It is often wise to start with the expected stoichiometric ratio and optimize if yields are low.
Q4: How can I confirm that coordination has occurred?
A4: Spectroscopic methods are indispensable for confirming complex formation. The most common techniques are FTIR, UV-Visible, and NMR spectroscopy.[1]
-
FTIR Spectroscopy: Look for a shift in the ν(C=S) and ν(C=N) bands. Upon coordination via the sulfur and azomethine nitrogen, the ν(C=S) band typically shifts to a lower frequency, while the ν(C=N) band also shifts, indicating its involvement in bonding.[1] The disappearance or shift of the ν(N-H) band can indicate deprotonation.
-
¹H NMR Spectroscopy: The disappearance of the N-H proton signal upon addition of D₂O is a key indicator in the free ligand. In the complex, this peak may disappear (if deprotonated) or shift significantly downfield, confirming coordination. Protons near the coordinating atoms (e.g., on the aromatic ring adjacent to the C=N group) will also show a chemical shift.[6]
-
UV-Visible Spectroscopy: The electronic spectrum of the complex will differ from that of the free ligand. New bands may appear in the visible region corresponding to d-d transitions of the metal ion and charge-transfer bands (ligand-to-metal or metal-to-ligand), providing evidence of the new electronic environment.[5]
Part 2: Troubleshooting Guide
This section is structured to solve specific experimental problems.
Problem: My reaction yields are consistently low or I get no precipitate.
| Potential Cause | Explanation & Solution |
| Impure Ligand | Impurities in the thiosemicarbazone ligand can interfere with complexation. Solution: Recrystallize the ligand from a suitable solvent (e.g., ethanol) until a sharp melting point is achieved. Confirm purity using TLC or NMR before use. |
| Incorrect pH | Many complexation reactions, especially those involving deprotonation of the ligand, are pH-sensitive. The medium might be too acidic, preventing deprotonation. Solution: If using a metal salt like a chloride, consider adding a few drops of a weak base like triethylamine (Et₃N) or using a metal acetate salt to facilitate the removal of the N-H proton.[7] |
| Poor Solubility | If either the ligand or the metal salt is not fully dissolved at the reaction temperature, the reaction will be incomplete. Solution: Ensure all reactants are fully dissolved before or during reflux. If necessary, switch to a solvent with higher solvating power, such as DMF, or increase the reaction volume.[8] |
| Inappropriate Molar Ratio | An incorrect stoichiometric ratio can lead to the formation of soluble intermediates or leave unreacted starting material in the solution. Solution: Re-calculate the molar masses and ensure the correct ratio is being used. Consider trying a slight excess of the ligand (e.g., 1:1.05 metal:ligand) to drive the reaction to completion. |
Problem: The product is an oil or a sticky solid that is difficult to filter and purify.
| Potential Cause | Explanation & Solution |
| Trapped Solvent | High-boiling point solvents like DMF or DMSO can be difficult to remove and may result in an oily product. Solution: After initial precipitation, wash the product thoroughly with a solvent in which it is insoluble but the trapped solvent is soluble (e.g., diethyl ether, cold ethanol, or water).[9] Using a rotary evaporator may not be sufficient; trituration (grinding the oil with a non-solvent) can often induce solidification. |
| Formation of a Mixture | The reaction may be producing a mixture of complexes with different coordination geometries or polymeric species, which are often difficult to crystallize. Solution: Simplify the system. Ensure high-purity starting materials. Try running the reaction at a lower temperature or for a shorter duration. Attempt purification via column chromatography if the product is stable on silica or alumina. |
| Hygroscopic Product | The complex may be absorbing moisture from the air to form a sticky solid. Solution: Handle the product under an inert atmosphere (e.g., in a glove box or using a Schlenk line) if possible. Dry the product thoroughly in a vacuum oven at a mild temperature. |
Problem: The product has an unexpected color (e.g., a black precipitate from a Cu(II) reaction).
| Potential Cause | Explanation & Solution |
| Redox Reaction | Some metal ions are redox-active. For example, Cu(II) (typically blue/green) can be reduced to Cu(I) (often yellow/orange) or even elemental copper under certain conditions.[7][9] Conversely, a metal like Co(II) could be oxidized. Solution: This may not be an error; Cu(I) complexes of thiosemicarbazones are well-known.[3] Characterize the product to determine its identity. To avoid this if undesired, degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Metal Sulfide | At high temperatures or under incorrect pH conditions, the thiosemicarbazone ligand can decompose, releasing sulfur which can react with the metal ion to form a metal sulfide (e.g., black CuS or Bi₂S₃).[10] Solution: Lower the reaction temperature and strictly control the pH. Ensure the reaction is not heated for an excessive amount of time. Use anhydrous solvents if hydrolysis is suspected to be a contributing factor.[10] |
| Ligand Decomposition | The organic ligand itself may be unstable under the reaction conditions (e.g., high heat, presence of strong acid/base), leading to colored decomposition products. Solution: Screen different solvents and reaction temperatures. Perform a control experiment by heating the ligand alone in the solvent to check its stability. |
Part 3: Protocols & Workflows
Workflow for Synthesis & Characterization
The overall process follows a logical sequence from starting materials to a fully characterized complex.
Caption: General workflow for synthesizing and characterizing thiosemicarbazone metal complexes.
Protocol 1: Synthesis of a Thiosemicarbazone Ligand
(Example: 2-acetylpyridine thiosemicarbazone)
-
Dissolution: Dissolve thiosemicarbazide (1.0 g, 10.97 mmol) in 50 mL of warm ethanol containing a few drops of glacial acetic acid to act as a catalyst.
-
Addition: To this clear solution, add 2-acetylpyridine (1.33 g, 10.97 mmol) dropwise with continuous stirring.
-
Reaction: Reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, reduce the solvent volume using a rotary evaporator. Allow the concentrated solution to cool to room temperature, then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.
-
Drying: Dry the purified white or off-white solid in a vacuum desiccator. Characterize by melting point, FTIR, and NMR.[6]
Protocol 2: Synthesis of a Metal Complex
(Example: A generic Ni(II) complex)
-
Ligand Solution: Dissolve the purified thiosemicarbazone ligand (1.0 mmol) in 30 mL of hot ethanol in a round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve Ni(CH₃COO)₂·4H₂O (0.5 mmol, for a 1:2 Metal:Ligand ratio) or NiCl₂·6H₂O (1.0 mmol, for a 1:1 ratio) in 20 mL of ethanol.[3][9]
-
Complexation: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate should be observed almost immediately.
-
Reaction: Reflux the resulting mixture for 4-6 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature. Collect the colored precipitate by vacuum filtration.
-
Washing: Wash the product on the filter paper sequentially with ethanol, water (to remove any unreacted metal salt), and finally with diethyl ether to aid in drying.
-
Drying: Dry the final complex in a vacuum oven at 50-60 °C.
-
Characterization: Analyze the complex using FTIR, UV-Vis, elemental analysis, and other relevant techniques to confirm its structure and purity.[2]
Part 4: Data Interpretation & Structural Insights
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose common synthesis problems.
Caption: A decision-tree for troubleshooting common issues in complex synthesis.
Table 1: Typical Coordination Parameters for Common Transition Metals
| Metal Ion | Common Metal Salt | Typical Solvent(s) | Ligand Form | Expected Geometry |
| Cu(II) | Cu(CH₃COO)₂·H₂O, CuCl₂·2H₂O | Ethanol, Methanol | Neutral or Anionic | Square Planar, Distorted Octahedral |
| Ni(II) | Ni(CH₃COO)₂·4H₂O, NiCl₂·6H₂O | Ethanol, DMF | Neutral or Anionic | Square Planar, Octahedral[3] |
| Co(II) | Co(CH₃COO)₂·4H₂O, CoCl₂·6H₂O | Ethanol, Methanol | Neutral or Anionic | Tetrahedral, Octahedral |
| Zn(II) | Zn(CH₃COO)₂·2H₂O, ZnCl₂ | Ethanol, Dioxane | Neutral or Anionic | Tetrahedral |
| Pt(II)/Pd(II) | K₂PtCl₄, PdCl₂ | DMF, Ethanol/Water | Anionic | Square Planar[5] |
Ligand Coordination Modes
Thiosemicarbazones are versatile ligands that can bind to metals in different ways, which is fundamental to their chemistry.[8][11]
Caption: Tautomeric forms of a thiosemicarbazone ligand and a typical N,S bidentate coordination mode.
References
-
Shankar Suman, Ram Singh. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. ResearchGate. [Link]
-
Ahamad, T., et al. (2023). Bioactive Thiosemicarbazone Coordination Metal Complexes: Synthesis, Characterization, Theoretical analysis, Biological Activity, Molecular Docking and ADME analysis. PubMed. [Link]
-
Ali, A., et al. (2023). Synthesis and characterization of thiosemicarbazone metal complexes: Crystal structure, and antiproliferation activity against breast (MCF7) and lung (A549) cancers. ResearchGate. [Link]
-
El-Sayed, Y. S., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. PubMed Central. [Link]
-
Tarallo, O., et al. (2010). Thiosemicarbazone Metal Complexes: From Structure to Activity. Bentham Open Archives. [Link]
-
Aly, A. A., et al. (2021). Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2. PubMed Central. [Link]
-
Patel, H., et al. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
-
Yousif, E. I., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. PubMed Central. [Link]
-
Bîrzescu, M., et al. (2007). Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity. PubMed Central. [Link]
-
Fischer, J. K., et al. (2021). Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes. Dalton Transactions. [Link]
-
Kathiresan, S., et al. (2018). The synthesis of thiosemicarbazone ligand and its metal complexes. ResearchGate. [Link]
-
Fernández-Botello, A., et al. (2024). Unsymmetrical Bis(thiosemicarbazone) Ligands and Their Nickel(II) Complexes: Synthesis, Characterization and Photocatalytic Activity. MDPI. [Link]
-
Casas, J. S., et al. (2007). Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. PubMed. [Link]
-
Fischer, J. K., et al. (2021). Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes. New Journal of Chemistry. [Link]
-
El-Sayed, Y. S., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI. [Link]
-
Various Authors. (2016). 6 questions with answers in THIOSEMICARBAZONES. ResearchGate. [Link]
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Breinbauer, R., et al. (2021). Functionalizing Thiosemicarbazones for Covalent Conjugation. MDPI. [Link]
-
Yousif, E. I., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Metal Complexes from Thiosemicarbazone. Wasit Journal for Pure sciences. [Link]
-
Fischer, J. K., et al. (2021). Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes. New Journal of Chemistry (RSC Publishing). [Link]
-
Sharma, S., et al. (2019). Novel thiosemicarbazone derivatives and their metal complexes: Recent development. Taylor & Francis Online. [Link]
-
Barrozo, A., & Orio, M. (2022). From Ligand- to Metal-centered Reactivity: Metal Substitution Effect in Thiosemicarbazone-based Complexes for H2 Production. PubMed. [Link]
-
Sachdeva, S., et al. (2019). Synthesis, characterization of thiosemicarabzone metal complexes and antioxidant activity in different in vitro model systems. ResearchGate. [Link]
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- 2. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syntheses and coordination chemistry of thiosemicarbazone-based titanium complexes - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04061A [pubs.rsc.org]
- 9. Metal complexes of thiosemicarbazones derived by 2-quinolones with Cu(I), Cu(II) and Ni(II); Identification by NMR, IR, ESI mass spectra and in silico approach as potential tools against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnrjournal.com [pnrjournal.com]
Technical Support Center: Enhancing the Stability of Thiosemicarbazone Compounds for Long-Term Storage
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with thiosemicarbazone compounds. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to enhance the stability of your thiosemicarbazone compounds for reliable and reproducible long-term storage.
Frequently Asked Questions (FAQs)
This section addresses common questions and concerns regarding the stability and storage of thiosemicarbazone compounds.
Q1: My thiosemicarbazone compound, which was soluble in DMSO upon initial preparation, has precipitated out of solution after a few freeze-thaw cycles. What is happening and how can I prevent this?
A1: This is a common issue stemming from a combination of factors. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water in your DMSO stock can significantly decrease the solubility of many organic compounds, including thiosemicarbazones, especially at low temperatures. Each freeze-thaw cycle can exacerbate this issue, promoting the aggregation and precipitation of your compound.
Troubleshooting and Prevention:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing your stock solutions.
-
Aliquot Your Stock Solution: To avoid multiple freeze-thaw cycles of the entire stock, aliquot it into smaller, single-use volumes. This ensures that the main stock remains frozen and protected from atmospheric moisture.
-
Proper Storage: Store your DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize moisture absorption.
-
Redissolving Precipitate: If you observe precipitation, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing. However, be aware that repeated warming can accelerate degradation. It is best to prepare a fresh stock if possible.
Q2: I've noticed a change in the color of my solid thiosemicarbazone compound over time. Does this indicate degradation?
A2: A change in color, such as yellowing, is often an indicator of chemical degradation. This can be caused by oxidation or photodegradation, leading to the formation of colored impurities. It is crucial to assess the purity of the compound using analytical techniques like HPLC before proceeding with your experiments.
Q3: What are the primary factors that contribute to the degradation of thiosemicarbazone compounds?
A3: The stability of thiosemicarbazone compounds is primarily influenced by three main factors:
-
Hydrolysis: The imine (C=N) bond in the thiosemicarbazone backbone is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.
-
Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxidation products, including disulfides and sulfonic acids.
-
Photodegradation: Many thiosemicarbazones are sensitive to light, particularly UV radiation. Exposure to light can trigger photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule.
Q4: What are the ideal storage conditions for solid thiosemicarbazone compounds?
A4: For optimal long-term stability, solid thiosemicarbazone compounds should be stored under the following conditions:
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Moisture: Store in a desiccator or with a desiccant to prevent hydrolysis.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity in assays. | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the stock solution due to precipitation. | 1. Prepare fresh dilutions from a new, properly stored aliquot. 2. Verify the purity and concentration of your stock solution using HPLC before use. |
| Formation of unknown peaks in HPLC analysis of a stored sample. | 1. Hydrolysis, oxidation, or photodegradation has occurred. 2. Interaction with incompatible materials in the storage container. | 1. Identify the degradation products using techniques like LC-MS. 2. Review your storage conditions and implement the best practices outlined in the FAQs. 3. Ensure you are using high-quality, inert storage vials (e.g., amber glass). |
| Difficulty in synthesizing a stable metal complex of a thiosemicarbazone. | 1. Incorrect stoichiometry of the metal and ligand. 2. Inappropriate solvent or reaction temperature. 3. Oxidation of the metal ion or the ligand during the reaction. | 1. Carefully control the molar ratio of the metal salt to the thiosemicarbazone ligand. 2. Optimize the reaction conditions, including solvent and temperature. 3. Perform the reaction under an inert atmosphere to prevent oxidation. |
Understanding Degradation Pathways
A thorough understanding of the degradation mechanisms is essential for developing effective stabilization strategies.
Hydrolytic Degradation
Hydrolysis of the imine bond is a common degradation pathway for thiosemicarbazones, particularly in aqueous solutions and at non-neutral pH. The reaction is reversible and leads to the formation of the parent aldehyde or ketone and thiosemicarbazide.
Caption: Hydrolytic cleavage of the imine bond.
Oxidative Degradation
The sulfur atom in the thiosemicarbazone moiety is susceptible to oxidation, which can lead to a variety of products. The initial step often involves the formation of a disulfide bridge between two thiosemicarbazone molecules. Further oxidation can lead to the formation of sulfinic and sulfonic acids. The presence of metal ions can catalyze these oxidative processes.[1]
Caption: Stepwise oxidation of the sulfur atom.
Photodegradation
Exposure to light, especially UV radiation, can induce several degradation pathways in thiosemicarbazones. These include E/Z isomerization around the C=N bond, cyclization reactions, and fragmentation of the molecule. The specific pathway depends on the structure of the compound and the wavelength of the light.[2]
Sources
- 1. Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical activity of the thiosemicarbazone Dp44mT and its complexes with copper(ii) and zinc(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing challenges in the scale-up synthesis of thiosemicarbazide analogs
Technical Support Center: Scale-Up Synthesis of Thiosemicarbazide Analogs
Welcome to the Technical Support Center for the synthesis of thiosemicarbazide analogs. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. Scaling up any chemical synthesis introduces a new set of challenges that can impact yield, purity, safety, and cost-effectiveness. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities successfully.
Section 1: Core Synthesis & Scale-Up Challenges (FAQs)
This section addresses the most common issues encountered during the scale-up of thiosemicarbazide analog synthesis, which typically involves the reaction of a hydrazine derivative with an isothiocyanate.
Q1: My reaction yield dropped significantly after moving from a 100 mL flask to a 20 L reactor. What are the likely causes?
Answer: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations.
-
Causality - The "Why":
-
Poor Mixing & Mass Transfer: In a small flask, magnetic stirring is often sufficient to keep the reaction mixture homogeneous. In a large reactor, inefficient mechanical stirring can create localized "hot spots" or areas of high reactant concentration. The reaction between a hydrazine and an isothiocyanate is often fast; if the isothiocyanate is not dispersed quickly, it can react with the newly formed product or itself, leading to side products.
-
Heat Transfer & Exotherms: This reaction is typically exothermic. A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation to the environment. A large reactor has a much lower ratio, causing heat to build up. This temperature increase can accelerate side reactions or lead to the decomposition of thermally sensitive reagents or products.[1]
-
Addition Rate: A fast addition of the isothiocyanate on a small scale might be manageable. On a large scale, the same relative addition rate can lead to a dangerous accumulation of unreacted reagents and a runaway reaction.
-
-
Troubleshooting & Solutions:
-
Control the Addition: Switch from a single-portion addition to a slow, controlled dropwise addition of the isothiocyanate solution using a dosing pump. This maintains a low concentration of the isothiocyanate and allows the reactor's cooling system to manage the exotherm.
-
Monitor Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to get a true reading of the reaction mixture. Set limits to control the addition pump based on this internal temperature.
-
Optimize Agitation: Evaluate the stirrer design (e.g., anchor, pitched-blade turbine) and speed (RPM) to ensure adequate mixing for the specific viscosity and density of your reaction medium. The goal is to achieve homogeneity without excessive shear that could degrade components.
-
Consider a "Heel" Start: Begin the reaction with a small portion ("heel") of the reactants to initiate it under controlled conditions before proceeding with the slow addition of the remaining reagents.
-
Q2: I'm observing the formation of an insoluble precipitate during the reaction, which complicates stirring and work-up. How can I manage this?
Answer: Product or intermediate precipitation is common, especially if the product has lower solubility in the reaction solvent than the starting materials.
-
Causality - The "Why":
-
Solubility Limits: The thiosemicarbazide product is often more crystalline and less soluble than its precursors. As the reaction progresses and product concentration increases, it may exceed its solubility limit and precipitate out.
-
Solvent Choice: A solvent that is ideal for the reaction kinetics at the bench may not be suitable for the physical properties of the system at scale.[2][3] Methanol and ethanol are common choices but solubility can vary greatly depending on the specific analog.[2][4]
-
-
Troubleshooting & Solutions:
-
Solvent System Optimization: Conduct solubility studies for your starting materials and final product in various solvents or co-solvent systems. A mixture (e.g., ethanol/toluene, methanol/DMF) might keep all components in solution.
-
Temperature Adjustment: If the product is sufficiently stable, running the reaction at a higher temperature may increase its solubility. However, this must be balanced against the risk of side reactions.
-
"Slurry-to-Slurry" Process: If precipitation is unavoidable, embrace it. Design the process as a slurry reaction. This requires robust mechanical stirring capable of handling solids to prevent settling and ensure good mass transfer. The work-up would then involve direct filtration of the slurry.
-
Reaction Monitoring: Use in-situ monitoring tools like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to track the concentration of dissolved species and determine the onset of precipitation. This provides valuable data for process control.[5]
-
Q3: My final product is discolored (yellow/brown) and difficult to purify. What are the likely side reactions?
Answer: Discoloration often points to oxidative or thermal degradation byproducts.
-
Causality - The "Why":
-
Oxidation of Hydrazine: Hydrazine derivatives can be susceptible to oxidation, especially in the presence of air and trace metal ions, forming colored impurities.
-
Isothiocyanate Side Reactions: Isothiocyanates can react with water to form amines or self-polymerize, particularly at elevated temperatures.
-
Thermal Decomposition: The thiosemicarbazide functional group itself can be thermally labile. Heating to decomposition can release toxic fumes of nitrogen and sulfur oxides.[6]
-
-
Troubleshooting & Solutions:
-
Inert Atmosphere: At scale, it is crucial to operate under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[7] Ensure the reactor is properly purged before adding reagents.
-
Purify Starting Materials: Use high-purity, peroxide-free solvents and ensure the quality of your hydrazine and isothiocyanate starting materials.
-
Temperature Control: Strictly control the reaction temperature to stay below the decomposition threshold of your product. A thorough thermal stability study (e.g., using Differential Scanning Calorimetry - DSC) is highly recommended during scale-up.[1]
-
Purification Strategy: If impurities are still present, consider the following:
-
Recrystallization: This is often the most effective method for removing colored impurities. A solvent screen is necessary to find a system that provides good recovery and high purity.[8]
-
Carbon Treatment: Adding activated carbon to the crude product solution (before filtration and crystallization) can effectively adsorb many colored impurities.
-
Chromatography: While less ideal for large-scale production due to cost, flash chromatography may be necessary for high-value compounds.
-
-
Section 2: Safety & Handling at Scale
Q4: What are the critical safety precautions for handling hydrazine hydrate and isothiocyanates on a large scale?
Answer: Both hydrazine hydrate and isothiocyanates present significant hazards that are amplified at scale. A multi-layered safety approach is mandatory.
-
Hydrazine Hydrate Hazards:
-
Toxicity: Hydrazine is corrosive, a suspected carcinogen, and can be absorbed through the skin.[7] Inhalation of vapors can cause severe irritation.[9]
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents. Contact with certain metals can liberate flammable hydrogen gas.[7][10]
-
-
Isothiocyanate Hazards:
-
Toxicity: Many isothiocyanates are lachrymators and are toxic via inhalation and skin contact.
-
Reactivity: They are moisture-sensitive.
-
-
Scale-Up Safety Protocols:
-
Engineering Controls:
-
Closed Systems: All transfers of hydrazine hydrate and isothiocyanates should be performed in a closed system using pumps and dedicated lines to minimize exposure.[7]
-
Ventilation: Conduct all operations in a well-ventilated area or under a chemical fume hood.[11] Waste air from reactors should be scrubbed.[12]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (consult manufacturer for specific material compatibility), chemical safety goggles, a face shield, and a chemical-resistant apron or suit.[10]
-
For significant exposure potential, a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required.[7][9]
-
-
Emergency Preparedness:
-
Section 3: Workflow Diagrams & Data
Troubleshooting Workflow for Low Yield
This decision tree illustrates a logical approach to diagnosing and solving low-yield issues during scale-up.
Caption: A decision tree for troubleshooting low product yield.
General Scale-Up Synthesis Workflow
This diagram outlines the key stages and considerations when scaling the synthesis process from the lab to a pilot or production scale.
Caption: From bench synthesis to bulk production workflow.
Table 1: Solvent Selection Considerations
| Solvent | Pros | Cons | Scale-Up Considerations |
| Ethanol/Methanol | Good solubility for many hydrazines/isothiocyanates, relatively low cost, easy to remove.[2][13] | Flammable, may not dissolve all analogs, potential for side reactions (e.g., transesterification if esters are present). | Requires explosion-proof equipment. Good general starting point. |
| Isopropanol (IPA) | Higher boiling point and lower flammability than EtOH/MeOH. | Can be slower to remove under vacuum. | A safer alternative to ethanol/methanol in many cases. |
| Acetonitrile (ACN) | Good solvent for a wide range of polarities, often gives clean reactions. | Higher cost, toxic, can be difficult to remove from product. | Often reserved for difficult syntheses or high-value products. |
| Toluene | Can help azeotropically remove water (if present), good for higher temperature reactions. | Poor solubility for polar hydrazines, environmental concerns. | Useful in co-solvent systems to manage solubility and temperature. |
| Water | Green solvent, inexpensive, non-flammable.[14] | Product often insoluble, potential for isothiocyanate hydrolysis, purification can be difficult.[14] | Best for products that cleanly precipitate and can be isolated by simple filtration. Requires careful pH control. |
Section 4: Detailed Protocols
Protocol 1: General Procedure for Scale-Up Synthesis (1 mol scale)
Disclaimer: This is a generalized procedure. All quantities, temperatures, and times must be optimized for your specific target molecule. A thorough risk assessment must be conducted before implementation.
-
Reactor Preparation:
-
Ensure a 20 L glass-lined reactor is clean, dry, and equipped with a calibrated overhead stirrer (pitched-blade turbine), internal temperature probe, condenser, and nitrogen inlet/outlet.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.[7]
-
-
Reagent Charging:
-
Charge the appropriate hydrazine derivative (1.0 mol) and the chosen solvent (e.g., 5 L of absolute ethanol) to the reactor.
-
Begin agitation at a speed sufficient to create a vortex (e.g., 100-150 RPM).
-
In a separate vessel, dissolve the isothiocyanate (1.05 mol, 5% excess) in the solvent (e.g., 2 L of absolute ethanol).
-
-
Controlled Reaction:
-
Set the reactor jacket temperature to 20 °C.
-
Using a calibrated dosing pump, add the isothiocyanate solution to the reactor subsurface over a period of 2-4 hours.
-
CRITICAL: Monitor the internal temperature. If it rises more than 5-10 °C above the jacket temperature, pause the addition until it subsides. Do not exceed the determined thermal stability limit of your product.
-
-
Reaction Completion & Monitoring:
-
Product Isolation:
-
Once the reaction is complete, cool the reactor to 0-5 °C over 1-2 hours to maximize precipitation of the product.
-
Filter the resulting slurry through a suitable filter (e.g., Nutsche filter).
-
Wash the filter cake with cold solvent (2 x 500 mL) to remove residual impurities.
-
-
Drying:
-
Transfer the wet cake to a vacuum oven.
-
Dry the product at a moderate temperature (e.g., 40-50 °C) under high vacuum until a constant weight is achieved.
-
References
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
- hydrazine hydrate 55% - SAFETY DATA SHEET. (n.d.).
- Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. (2025). PubMed Central.
- Performance Chemicals Hydrazine. (n.d.). Arxada.
- SAFETY DATA SHEET - Hydrazine hydrate, 55%. (2014). Durham Tech.
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4’-phenylthiosemicarbazide. (n.d.). African Journal of Pure and Applied Chemistry.
- Identifying and minimizing byproducts in thiosemicarbazide cyclization reactions. (n.d.). Benchchem.
- THIOSEMICARBAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie.
- Process for preparing thiosemicarbazide. (n.d.). Google Patents.
- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide. (n.d.).
- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (n.d.). PubMed Central.
- Thermal analysis, antimicrobial and antioxidant studies of thiosemicarbazone derivatives. (n.d.).
- Thiosemicarbazide | CH5N3S. (n.d.). PubChem.
- Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. (2023). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arxada.com [arxada.com]
- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. durhamtech.edu [durhamtech.edu]
- 12. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 13. chemmethod.com [chemmethod.com]
- 14. US2806880A - Process for preparing thiosemicarbazide - Google Patents [patents.google.com]
Method refinement for consistent results in anticonvulsant screening assays
Technical Support Center: Anticonvulsant Screening Assays
A Guide to Method Refinement for Consistent and Reliable Results
Welcome to the Technical Support Center for Anticonvulsant Screening Assays. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with a deeper understanding of the critical parameters that govern assay success. In drug discovery, variability is the enemy of progress. This resource is structured to help you diagnose and resolve common issues encountered in preclinical anticonvulsant screening, ensuring your data is robust, reproducible, and reliable.
This guide is built on the principle that a well-understood protocol is a self-validating one. We will explore the "why" behind each step, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges researchers face.
Q1: We're seeing significant variability in seizure thresholds (e.g., in MES or PTZ tests) between animals in the same group. What are the primary causes?
A1: High variability is a classic problem that often points to subtle inconsistencies in methodology or underlying biological factors.[1][2] Key areas to investigate include:
-
Biological Factors: The genetic strain, age, and sex of the rodents can significantly impact seizure sensitivity.[1][3] For instance, DBA/2J mice have a much lower maximal electroshock seizure threshold (MEST) than C57BL/6J mice.[3] Ensure you are using a consistent and well-documented animal supply. Developmental stage is also critical, as neural sensitivity to electroshock differs significantly in young mice versus adults.[4]
-
Environmental Stressors: Animals are highly sensitive to their environment. Inconsistent handling, noise levels, housing density, and even circadian rhythm disruptions (e.g., testing at different times of the day) can elevate stress hormones and alter seizure thresholds.[5] Implement a consistent acclimatization period and standardized handling procedures.
-
Procedural Inconsistencies: Minor variations in technique can have major impacts. For the Maximal Electroshock (MES) test, ensure consistent electrode placement (corneal vs. ear-clip) and hydration with saline to maintain constant electrical resistance.[2][5] For chemoconvulsant tests like the pentylenetetrazol (PTZ) model, precise administration (subcutaneous vs. intraperitoneal) and consistent injection volume are paramount.[6][7]
Q2: Our standard positive control drug (e.g., Phenytoin for MES, Diazepam for PTZ) is showing weaker-than-expected or inconsistent efficacy. What should we check first?
A2: This is a critical red flag indicating a potential systemic issue. The troubleshooting process should be systematic:
-
Re-verify Drug Preparation: Confirm the concentration, solvent, and stability of your positive control stock solution. Was it stored correctly? Was a fresh dilution prepared? Some compounds can degrade or precipitate out of solution.
-
Administration and Pharmacokinetics: The time of peak effect (TPE) is crucial.[2] You must administer the test compound at a time point that allows it to reach its maximal concentration in the brain before inducing the seizure.[2] This TPE can vary based on the drug, its formulation, and the route of administration (e.g., i.p. vs. p.o.).[5] If you've recently changed vehicle or administration route, you must re-validate the TPE.
-
Assay Parameters: Double-check the stimulus intensity. In the MES test, the stimulus should be supramaximal (5-10 times the seizure threshold) to ensure consistency.[2][5] For the PTZ test, ensure the dose is appropriate for the specific rodent strain and endpoint being measured (e.g., clonic vs. tonic-clonic seizures).[6]
-
Animal Health: Ensure the animals are healthy and free from any underlying conditions that might alter drug metabolism or response.
Q3: What constitutes a definitive endpoint in the MES and subcutaneous PTZ assays? We sometimes see ambiguous animal responses.
A3: Clear, unambiguous endpoints are the bedrock of a reliable assay.
-
Maximal Electroshock (MES): The universally accepted endpoint is the tonic hindlimb extension (THLE).[2][3][5] This is a rigid, extended posture of the hindlimbs lasting for more than 3 seconds.[5] Other behaviors like facial clonus, forelimb clonus, or running movements are considered sub-maximal seizures and should not be counted as the primary endpoint. Protection is defined as the complete absence of THLE.
-
Subcutaneous Pentylenetetrazol (scPTZ): The endpoint is typically the observation of a generalized clonic seizure lasting for a continuous 3-5 seconds.[6] This involves clonus (jerking) of the forelimbs, hindlimbs, and often includes jaw chomping and falling to the side (loss of righting reflex).[6][8] A proconvulsant effect would be a decrease in the latency to seizure onset, while an anticonvulsant effect is the absence of this clonic seizure within a defined observation period (usually 30 minutes).[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Maximal Electroshock (MES) Test
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High mortality rate or excessive tissue damage. | 1. Excessive Current/Duration: Stimulus parameters are too high for the animal's age or strain.[4]2. Poor Electrode Contact: Leads to arcing and burns. | 1. Calibrate Stimulator: Verify the output of your electroshock device. Use the minimum supramaximal current necessary (e.g., 50 mA for mice, 150 mA for rats is standard, but should be verified).[2] The duration is typically fixed at 0.2 seconds.[2]2. Ensure Proper Hydration: Always apply a drop of saline to corneal electrodes just before application to ensure good conductivity and prevent burns. |
| Inconsistent Seizure Induction (some control animals don't seize). | 1. Sub-threshold Stimulus: The current is not high enough to reliably induce a maximal seizure in all animals.2. Electrode Placement: Inconsistent placement (e.g., too far apart, not making contact). | 1. Determine Seizure Threshold (CC50): Periodically determine the convulsive current 50 (CC50) for your specific animal population. The MES test stimulus should be set to a multiple (e.g., 5x) of this threshold.[5]2. Standardize Placement: Use a consistent technique for placing corneal or ear-clip electrodes. Ensure firm but not damaging contact for the full 0.2-second stimulus. |
| False Positives (vehicle group shows "protection"). | 1. Sub-optimal Stimulus: As above, if the stimulus is too low, it may not be sufficient to overcome the natural seizure threshold of all animals.2. Neurological Deficit: The test compound vehicle may be causing sedation or motor impairment, physically preventing the animal from extending its limbs. | 1. Re-validate Stimulus Parameters: Ensure the stimulus is truly supramaximal for your control animals.2. Perform a Neurotoxicity Test: Always run a rotarod test or similar motor coordination assay to rule out motor impairment.[9] A compound is only considered a specific anticonvulsant if it is effective at doses that do not cause motor deficits. |
Guide 2: Subcutaneous Pentylenetetrazol (scPTZ) Test
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| High variability in latency to seizure onset. | 1. Inconsistent PTZ Absorption: Subcutaneous injection technique varies, leading to different absorption rates.2. Animal Stress: Stress can alter seizure thresholds.[1]3. Temperature Fluctuations: Body temperature affects metabolic rates and drug action. | 1. Standardize Injection: Use a consistent location (e.g., loose skin on the midline of the neck) and ensure the full dose is delivered subcutaneously, not intramuscularly or intraperitoneally.[6]2. Acclimatize and Isolate: Allow animals to habituate to the testing room. Place them in individual observation cages immediately after injection to minimize stress from cagemates.[6]3. Control Environment: Maintain a consistent ambient temperature (20-24°C).[5] |
| "All-or-None" Response (all animals seize or none do). | 1. Incorrect PTZ Dose: The dose may be too high (a convulsive dose 97, or CD97) or too low for the specific animal strain. | 1. Determine CD50: Establish the convulsive dose 50 (CD50) for your animal strain. The standard screening dose is often set at a CD84 or CD97 to provide a robust challenge that can still be modulated by an effective drug.[6] For CF-1 mice, this is often around 85 mg/kg.[6] |
| Ambiguous Seizure Scoring. | 1. Observer Inexperience: Difficulty distinguishing between myoclonic jerks and a sustained generalized clonic seizure.2. Lack of Clear Criteria: The definition of a seizure endpoint is not sufficiently rigorous. | 1. Use a Scoring System: Implement a standardized scoring system, like a simplified Racine scale, to characterize seizure severity.[10]2. Define the Endpoint Clearly: The primary endpoint for protection is the complete absence of a continuous clonic seizure (involving limbs and body) lasting for at least 3-5 seconds within the 30-minute observation period.[6] Video recording can aid in training and verification. |
Part 3: Visualization & Protocols
Troubleshooting Workflow for Inconsistent Results
This diagram outlines a logical process for diagnosing variability in anticonvulsant screening assays.
Sources
- 1. Pathogenesis of Epilepsy: Challenges in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
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- 4. Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Analysis of the Anticonvulsant Activity of Thiosemicarbazone Isomers: A Guide for Drug Development Professionals
In the relentless pursuit of novel and more effective antiepileptic drugs (AEDs), the thiosemicarbazone scaffold has emerged as a promising chemotype.[1] These compounds, characterized by their diverse biological activities, have demonstrated significant potential in preclinical anticonvulsant screenings.[2][3][4] This guide provides a comprehensive comparative analysis of the anticonvulsant activity of various thiosemicarbazone isomers. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of structure-activity relationships (SAR), supporting experimental data, and detailed methodologies for preclinical evaluation. Our objective is to furnish a scientifically rigorous resource that not only presents comparative data but also explains the causal relationships behind experimental choices and findings.
The Rationale for Investigating Thiosemicarbazone Isomers as Anticonvulsants
Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients remain refractory to treatment, and many experience dose-limiting side effects.[5] This underscores the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Thiosemicarbazones, a class of compounds with a wide pharmacological spectrum, have shown promise as anticonvulsants.[1] The core thiosemicarbazone structure allows for extensive chemical modifications, leading to a vast library of isomers with potentially distinct pharmacological properties. By systematically evaluating these isomers, we can elucidate the structural requirements for potent anticonvulsant activity and low neurotoxicity, thereby guiding the rational design of next-generation AEDs.
Comparative Anticonvulsant Activity: An Evidence-Based Overview
The anticonvulsant potential of thiosemicarbazone isomers is typically evaluated using a battery of preclinical models, primarily the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures.[6][7] The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold, suggesting efficacy against absence seizures.[8][9]
A comparative analysis of various studies reveals key structure-activity relationships:
-
Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring attached to the thiosemicarbazone backbone significantly influence anticonvulsant activity. For instance, studies on aryl semicarbazones have shown a general order of activity, with 4-fluoro substitutions often being the most potent.[10][11] Halogen substitutions, such as chloro and bromo, at different positions also modulate activity.[2]
-
The Role of the Hydrazone Moiety: Modifications at the hydrazone nitrogen and the terminal amine group can impact the compound's pharmacokinetic and pharmacodynamic properties.
-
Isatin and Benzothiazole Derivatives: Incorporation of heterocyclic moieties like isatin and benzothiazole has yielded compounds with notable anticonvulsant profiles.[3][5] For example, 6-nitro benzothiazolyl thiosemicarbazone derivatives have emerged as promising candidates with significant anti-MES activity.[3]
Table 1: Comparative Anticonvulsant Activity of Selected Thiosemicarbazone Derivatives
| Compound ID | Aryl Substituent | Anticonvulsant Activity (MES Screen) | Anticonvulsant Activity (scPTZ Screen) | Neurotoxicity | Reference |
| PS6 | 2-(3-bromobenzylidene)-N-(4-chlorophenyl) | ED50 > 50 mg/kg | Inactive | Protective Index > 12 | [2] |
| 1a | 6-nitro benzothiazolyl | Active (mice i.p., rat i.p., and rat p.o.) | Not specified | Low | [3] |
| 3 | 2-(1H-imidazole-1-yl)-1-(2-naphthyl)ethane-1-one N-(3-chlorophenyl) | Highly active | Inactive | Low | [4] |
| 12 | 2-(1H-imidazole-1-yl)-1-(2-biphenyl)ethane-1-one N-(4-fluorophenyl) | Highly active | Inactive | Low | [4] |
| 14 | 2-(1H-imidazole-1-yl)-1-(1-biphenyl)ethane-1-one N-(4-methylphenyl) | Inactive | Active | Low | [4] |
Note: This table is a representative summary from multiple sources and is not an exhaustive list. "i.p." refers to intraperitoneal administration, and "p.o." refers to oral administration.
Experimental Protocols for Anticonvulsant Screening
To ensure scientific rigor and reproducibility, standardized protocols for anticonvulsant screening are paramount. The following are detailed, step-by-step methodologies for the MES and scPTZ tests.
Maximal Electroshock (MES) Test
The MES test is a widely accepted model for identifying compounds effective against generalized tonic-clonic seizures.[6][7][12]
Principle: A supramaximal electrical stimulus is delivered to the brain of the animal, inducing a characteristic tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant activity.[6]
Experimental Workflow:
Caption: Workflow for the Maximal Electroshock (MES) test.
Step-by-Step Protocol:
-
Animal Preparation: Use male albino mice (25-30 g) or rats (200-250 g).[13] Allow the animals to acclimatize to the laboratory conditions for at least one week.
-
Dosing: Administer the thiosemicarbazone isomer or the vehicle control intraperitoneally (i.p.) or orally (p.o.). The volume of administration is typically 0.1 mL/10 g for mice.
-
Timing: Conduct the MES test at the time of peak effect of the test compound, which should be determined in preliminary pharmacokinetic studies.
-
Anesthesia and Electrode Placement: Apply a drop of 0.5% tetracaine hydrochloride solution to the corneas of the animal for local anesthesia.[7] Following this, apply a drop of 0.9% saline to improve electrical conductivity.[6][7] Place the corneal electrodes on the eyes.
-
Stimulation: Deliver a constant alternating current stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) using an electroconvulsiometer.[6][7]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a primary screening model for identifying compounds that may be effective against absence seizures.[8]
Principle: A chemical convulsant, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent these seizures indicates its anticonvulsant activity.[8]
Experimental Workflow:
Caption: Workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Step-by-Step Protocol:
-
Animal Preparation: Use male albino mice (25-30 g). Acclimatize the animals as described for the MES test.
-
Dosing: Administer the thiosemicarbazone isomer or vehicle control as previously described.
-
PTZ Administration: At the time of peak effect of the test compound, administer PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the loose skin on the back of the neck.[8][14]
-
Observation: Place the animals in individual observation cages and observe for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.[8] An animal is considered protected if no clonic seizure lasting for at least 5 seconds is observed.
-
Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.
Unraveling the Mechanism of Action: A Plausible Hypothesis
While the precise mechanism of action for anticonvulsant thiosemicarbazones is not fully elucidated, it is hypothesized that they act through multiple pathways, similar to other established AEDs.[15][16]
Proposed Mechanisms:
-
Modulation of Voltage-Gated Sodium Channels: A primary mechanism for many AEDs is the blockade of voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the rapid, repetitive firing associated with seizures.[17] It is plausible that certain thiosemicarbazone isomers interact with these channels.
-
Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some thiosemicarbazones may enhance GABAergic inhibition by acting on GABA-A receptors or by inhibiting GABA transaminase, the enzyme responsible for GABA degradation.[15][17]
-
Interaction with Other Targets: Other potential targets include voltage-gated calcium channels and glutamate receptors.
Caption: Plausible mechanisms of action for thiosemicarbazone anticonvulsants.
Conclusion and Future Directions
The comparative analysis of thiosemicarbazone isomers reveals a rich landscape for the discovery of novel anticonvulsant agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new derivatives with enhanced potency and reduced neurotoxicity. Future research should focus on elucidating the precise molecular targets of the most promising isomers and further exploring their pharmacokinetic profiles to optimize their therapeutic potential. The systematic approach outlined here, combining robust preclinical screening with a deep understanding of SAR, will be instrumental in advancing the development of the next generation of antiepileptic drugs.
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A series of thiosemicarbazones of halogen substituted benzaldehydes, benzophenone and acetophenone were synthesized using an appropriate synthetic route and characterized by thin layer chromatography and spectral analysis. The anticonvulsant activity of synthesized compounds was established in three seizures models which includes maximal electroshock (MES), subcutaneous pentylene tetrazole (scPTZ) induced seizures and minimal neurotoxicity test. Cent Nerv Syst Agents Med Chem. 2011 Mar 1;11(1):60-5. [Link]
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Structure-activity relationship (SAR) studies of N-substituted thiosemicarbazides
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted Thiosemicarbazides
Introduction: The Versatile Thiosemicarbazide Scaffold
In the landscape of medicinal chemistry, the thiosemicarbazide core, characterized by a N-N-C(=S)-N skeleton, represents a privileged scaffold. Its derivatives have garnered significant attention due to their remarkably broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, antiviral, and antioxidant properties.[1][2][3][4] The unique structural arrangement of nitrogen and sulfur atoms imparts these molecules with the ability to act as potent chelating agents for transition metal ions, a feature that is often integral to their mechanism of action.[2][3][5][6]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple cataloging of compounds. It aims to provide a deep, comparative analysis of how specific structural modifications at the nitrogen atoms of the thiosemicarbazide backbone directly influence biological efficacy. By understanding the causality behind these structure-activity relationships (SAR), researchers can more rationally design and synthesize next-generation therapeutic agents with enhanced potency and selectivity. We will dissect the SAR for key biological activities, present comparative experimental data, and provide detailed protocols for foundational evaluation assays.
Core Synthesis: A Generalized Approach
The most prevalent and efficient method for synthesizing N-substituted thiosemicarbazides involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.[7][8][9] This reaction is versatile, allowing for a wide diversity of substituents to be introduced at the N1 and N4 positions, which is fundamental for SAR exploration.
General Experimental Protocol: Synthesis of N4-Aryl-Substituted Thiosemicarbazides
This protocol describes a common method for synthesizing N4-substituted thiosemicarbazides, which are precursors to many biologically active compounds.[7][10]
-
Reactant Preparation: Dissolve the desired aryl isothiocyanate (1.0 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.
-
Nucleophilic Addition: To this solution, add hydrazine hydrate (1.0 equivalent) dropwise while stirring at room temperature. For substituted hydrazines, the corresponding derivative is used.
-
Reaction Execution: The reaction mixture is typically stirred at room temperature for 1-2 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC). In many cases, a precipitate forms as the reaction proceeds.
-
Product Isolation: The resulting solid product is collected by vacuum filtration.
-
Purification: The crude product is washed with a small amount of cold solvent (e.g., ethanol or toluene) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to yield the pure N-substituted thiosemicarbazide.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and toluene are excellent choices as they readily dissolve the starting materials but often allow the product to precipitate upon formation, simplifying isolation.
-
Temperature: The reaction is highly efficient at room temperature, avoiding potential side reactions or decomposition that could occur at elevated temperatures.
-
Purification: Recrystallization is a critical step to ensure high purity, which is essential for accurate biological evaluation and repeatable results.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of thiosemicarbazides and their derivatives, thiosemicarbazones, can be dramatically altered by the nature and position of substituents. Below, we compare these relationships across different therapeutic areas.
Antimicrobial Activity
The antimicrobial potency is highly dependent on the substituents at the N4 position and the aromatic ring attached to the core structure.
Key SAR Insights:
-
N4-Substitution: The geometry and nature of the group at the N4-terminus are critical determinants of antibacterial activity.[11] Aromatic substituents at N4 are generally favored over aliphatic ones for enhanced potency.
-
Aromatic Ring Substituents: The presence of electron-withdrawing groups, such as halogens (Cl, F), on the phenyl ring at the N4 position often enhances activity.[4] The position of these substituents is also crucial; for instance, a 3-chlorophenyl group has been shown to confer potent activity against Gram-positive bacteria.[4] A fluorine atom at the ortho position can also lead to high activity against Staphylococcus species.[12]
-
Heterocyclic Moieties: Incorporating heterocyclic rings, like piperidine, can modulate the activity profile. The overall physicochemical properties, such as surface area and electrostatic potential, become significant for antifungal action.[13][14]
Comparative Data: Antibacterial Activity of N-Substituted Thiosemicarbazides
| Compound ID | N1-Substituent | N4-Substituent | Target Organism | MIC (µg/mL) | Reference |
| 3a | 3-Trifluoromethylbenzoyl | 3-Chlorophenyl | S. aureus ATCC 29213 | 1.95 | [4] |
| 3e | 3-Trifluoromethylbenzoyl | 3-Fluorophenyl | S. aureus ATCC 29213 | 15.63 | [4] |
| T4A | 3-Methoxybenzoyl | 2-Fluorophenyl | S. aureus ATCC 25923 | 64 | [12] |
| L1 | 2-Pyridinecarboxaldehyde-derived | 4-Methyl-1-piperazinyl | B. cereus ŁOCK 0807 | 10 | [3] |
| Cpd 1 | Salicylic acid hydrazide-derived | 4-Chlorophenyl | S. aureus ATCC 25923 | >1000 | [11] |
Note: These compounds are technically thiosemicarbazones, formed by condensation with an aldehyde/ketone, which is a common strategy to enhance activity.
Anticancer Activity
For anticancer applications, thiosemicarbazides are almost universally converted to thiosemicarbazones. Their primary mechanism involves chelating intracellular iron, inhibiting ribonucleotide reductase (an enzyme essential for DNA synthesis), and generating reactive oxygen species (ROS) that induce apoptosis.[3][5][6][15]
Key SAR Insights:
-
Tridentate Chelation: The most active anticancer thiosemicarbazones possess a conjugated N,N,S-tridentate donor set, which is crucial for forming redox-active iron complexes.[6][15] This is typically achieved by using a heterocyclic aldehyde or ketone (like 2-pyridinecarboxaldehyde) for the condensation, placing a nitrogen atom in a position to coordinate with the metal.[3][6]
-
N4-Substitution: Modification at the N4 position significantly impacts biological activity. Bulky or lipophilic groups at this position can enhance cellular uptake and potency.
-
Aromatic Substituents: Electron-withdrawing groups on the aromatic rings can increase the acidity of the N-H protons, facilitating metal chelation and improving activity. Dichloro-substituted phenyl rings have shown high potency.[16]
Comparative Data: Cytotoxicity of Thiosemicarbazone Derivatives
| Compound ID | Core Structure | N4-Substituent | Cell Line | IC50 (µM) | Reference |
| 5f | 4-hydroxypiperidine-derived | 2,3-Dichlorophenyl | A549 (Lung) | 0.58 | [16] |
| L4 | 2-pyridinecarboxaldehyde-derived | 4-Propyl-1-piperazinyl | A549 (Lung) | Potent** | [3] |
| 1d | Di-2-pyridylketone-derived | 4-Phenylpiperazine | SK-N-MC | 0.01 ± 0.001 | [15] |
| 3c | 2-Acetylpyridine-derived | 4-(4-Fluorophenyl)piperazine | SK-N-MC | 0.02 ± 0.002 | [15] |
| WZ2 | Sulfonyl-hybrid | Pyridine | PC-3 (Prostate) | Selective*** | [17] |
*Derived from the condensation of the corresponding thiosemicarbazide with the specified ketone/aldehyde. **Exact IC50 not provided, but identified as having the strongest inhibitory effect in the series.[3] ***Identified as having superior selectivity for cancer cells over non-cancerous cells.[17]
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A Comparative Guide to the Antibacterial Efficacy of Thiosemicarbazone Derivatives Against Pathogenic Strains
Introduction: Navigating the Post-Antibiotic Era with Novel Chemical Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a grave threat to global public health, threatening to return modern medicine to a "pre-antibiotic" era where common infections could become lethal.[1] The relentless evolution of multidrug-resistant (MDR) organisms necessitates urgent research into novel antibacterial agents that operate via mechanisms distinct from existing drug classes.[2][3] In this challenging landscape, thiosemicarbazones (TSCs)—a versatile class of compounds synthesized from the condensation of thiosemicarbazides with aldehydes or ketones—have emerged as a promising scaffold for developing new therapeutics.[2][4][5]
This guide provides an in-depth, objective comparison of the antibacterial efficacy of various thiosemicarbazone derivatives against clinically relevant pathogenic strains. We will delve into their mechanisms of action, present supporting experimental data from recent literature, and provide detailed, validated protocols for researchers to conduct their own efficacy studies.
The Mechanistic Advantage: How Thiosemicarbazones Combat Bacteria
Unlike traditional antibiotics that often target specific cellular processes like cell wall synthesis or protein translation, thiosemicarbazones exhibit a multi-faceted mechanism of action, making the development of resistance more challenging for bacteria. The primary modes of action are believed to be:
-
Metal Chelation and Nutritional Immunity Mimicry: TSCs are potent metal-chelating agents, characterized by their ability to bind essential transition metal ions like copper, zinc, and iron.[6][7] This action can mimic the host's "nutritional immunity" strategy by sequestering these vital metals from bacteria, thereby disrupting crucial enzymatic processes necessary for survival and replication.[6] Several studies have demonstrated that the antibacterial activity of TSCs is often copper-dependent.[6][7]
-
Induction of Oxidative Stress: By interacting with metal ions, particularly copper, TSCs can catalyze the production of reactive oxygen species (ROS), such as hydrogen peroxide.[6][7] This leads to overwhelming oxidative stress within the bacterial cell, causing damage to DNA, proteins, and lipids, ultimately resulting in cell death.
-
Enzyme Inhibition: Certain thiosemicarbazone and thiosemicarbazide derivatives have been shown to inhibit key bacterial enzymes. For instance, some derivatives act as inhibitors of bacterial type IIA topoisomerases (DNA gyrase and topoisomerase IV), which are critical for DNA replication.[8][9] This inhibition often targets the ATPase activity of the enzyme, a mechanism distinct from that of fluoroquinolones.[9]
The following diagram illustrates the proposed primary mechanism of action involving metal chelation and oxidative stress.
Caption: Proposed antibacterial mechanism of thiosemicarbazones.
Comparative Efficacy: A Snapshot of In Vitro Performance
The antibacterial potential of thiosemicarbazones is best illustrated by their Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a compound that visibly inhibits microbial growth. The tables below summarize MIC data from various studies, comparing different derivatives against key Gram-positive and Gram-negative pathogens.
Table 1: Efficacy Against Gram-Positive Pathogens
| Compound/Derivative Class | Pathogen | MIC (µg/mL) | Key Findings & Comparison | Reference |
| R91 (a potent TSC) | Staphylococcus aureus (MRSA) | Low micromolar range | Highly effective against multiple MRSA isolates; demonstrated in vivo efficacy in a murine skin infection model.[6][7] | [6],[7] |
| Tetracaine Thiosemicarbazide (2h) | S. aureus ATCC 29213 | 4 | Showed the best activity among a series of synthesized derivatives, superior to many other analogs tested.[10] | [10] |
| Thiosemicarbazide (SA1) | S. aureus (MSSA & MRSA) | 62.5 | Active against both methicillin-susceptible and resistant strains, highlighting its potential to overcome common resistance.[11] | [11] |
| 4-Arylthiosemicarbazides | S. aureus strains | 32 - 128 | Fluorine substitution at the ortho position and trifluoromethyl groups were found to be important for activity.[1] | [1] |
| Vancomycin (Reference) | Bacillus cereus | - | Used as a reference antibiotic for Gram-positive bacteria in comparative studies.[4] | [4] |
Table 2: Efficacy Against Gram-Negative Pathogens
| Compound/Derivative Class | Pathogen | MIC (µg/mL) | Key Findings & Comparison | Reference |
| Pyrazole-Thiosemicarbazides (S3-S6) | Escherichia coli | < 25 | Novel synthesized compounds showed promising results against E. coli.[12] | [12],[13] |
| N-methyl TSCs (1-8) | E. coli ATCC 10536 | 2.45 - 9.92 | Several derivatives showed potent activity against specific E. coli strains.[14] | [14] |
| NSC319726 | E. coli (MDR strain) | 128 | Inhibited the growth of both antifolate-susceptible and multidrug-resistant E. coli strains.[15] | [15] |
| Ag-thiosemicarbazone complex | E. coli | 0.018 | A metal complex of a TSC showed potency equivalent to the standard drug Ciprofloxacin.[2] | [2] |
| Zn(II) complexes | Klebsiella pneumoniae | 0.29 - 1.16 | Zinc complexes of certain TSCs displayed high antimicrobial activity.[16] | [17],[16] |
| Ciprofloxacin (Reference) | E. coli | - | Commonly used as a reference antibiotic for Gram-negative bacteria.[4][14] | [4],[14] |
Experimental Protocol: Validating Antibacterial Efficacy via Broth Microdilution
To ensure reproducible and comparable results, antibacterial susceptibility testing must be performed using standardized methods. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[18][19] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21][22][23]
Causality in Protocol Design:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and low in inhibitors (like sulfonamides and trimethoprim) that could interfere with the test compound's activity.[18]
-
Inoculum Standardization: Preparing a bacterial suspension equivalent to a 0.5 McFarland standard is critical. This ensures that a consistent and known number of bacterial cells (approx. 1-2 x 10⁸ CFU/mL) are used, making the MIC values comparable across experiments.[24]
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the concentration at which bacterial growth is inhibited.[18]
The workflow for this crucial experiment is visualized below.
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A Comparative Guide to the Cytotoxicity of Thiosemicarbazone Metal Complexes and Cisplatin
This guide provides an in-depth, objective comparison of the cytotoxic profiles of emerging thiosemicarbazone (TSC) metal complexes against the well-established chemotherapeutic agent, cisplatin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explore the underlying mechanisms of action, the rationale behind experimental design, and the quantitative evidence that defines the therapeutic potential of these compounds.
Introduction: The Evolving Landscape of Metal-Based Chemotherapeutics
The success of cisplatin in treating various solid tumors, particularly testicular and ovarian cancers, established a paradigm for metal-based drugs in oncology.[1] Its clinical efficacy, however, is frequently hampered by severe side effects and the development of tumor resistance.[2][3] This has catalyzed a search for novel metal-based agents with different mechanisms of action and improved therapeutic indices.
Thiosemicarbazones, a versatile class of Schiff base ligands, have gained significant attention for their ability to form stable and potent complexes with a variety of transition metals.[4][5][6] These complexes often exhibit enhanced biological activity compared to the ligands alone, with many demonstrating superior cytotoxicity to cisplatin in preclinical studies.[7][8] This guide will dissect the key differences in their cytotoxic mechanisms and present the supporting experimental data.
Divergent Mechanisms of Cytotoxic Action
The fundamental difference in the cytotoxic profiles of cisplatin and TSC metal complexes lies in their cellular targets and modes of inducing cell death. While cisplatin's action is primarily centered on DNA damage, TSC complexes employ a more multifaceted approach.
Cisplatin: A Paradigm of DNA-Targeted Therapy
Cisplatin's cytotoxicity is intrinsically linked to its ability to form covalent adducts with DNA.[1][9] Upon entering a cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation. This activated, aquated form is a potent electrophile that readily binds to the N7 position of purine bases, primarily guanine.[9]
This interaction results predominantly in 1,2-intrastrand cross-links, which create significant distortions in the DNA double helix.[1][2] These lesions disrupt DNA replication and transcription, triggering the DNA damage response (DDR). This activation leads to cell cycle arrest and, ultimately, the initiation of apoptosis, often mediated by the p53 and MAPK signaling pathways.[2][10]
Thiosemicarbazone Metal Complexes: A Multi-Pronged Attack
Unlike cisplatin, the anticancer activity of TSC metal complexes is not attributed to a single mechanism but rather to a convergence of several disruptive cellular events.[7][11] This multi-target nature may be key to overcoming the resistance mechanisms that plague cisplatin.
The primary mechanisms include:
-
Inhibition of Ribonucleotide Reductase (RR): Many TSCs are potent inhibitors of RR, the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication and repair.[7][12] By inhibiting this enzyme, they effectively starve the cell of the building blocks for DNA synthesis.
-
Disruption of Cellular Iron Homeostasis: TSCs are powerful chelators of transition metals, particularly iron.[13] They can form redox-active iron complexes that catalyze the production of highly damaging reactive oxygen species (ROS) via Fenton-type reactions.[11] This induces a state of severe oxidative stress.
-
Generation of Reactive Oxygen Species (ROS): The formation of redox-active metal complexes (e.g., with copper or iron) is a critical component of TSC cytotoxicity.[7][11] The resulting surge in intracellular ROS overwhelms the cell's antioxidant defenses, causing widespread damage to lipids, proteins, and DNA, ultimately triggering apoptosis.[14]
-
Mitochondrial Targeting: Certain TSC metal complexes have been shown to accumulate in the mitochondria, where they can disrupt the mitochondrial membrane potential, interfere with the electron transport chain, and promote the release of pro-apoptotic factors like cytochrome c.[15]
Quantitative Cytotoxicity Comparison: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a compound's cytotoxicity. The data below, compiled from various studies, demonstrates that many TSC metal complexes exhibit significantly lower IC₅₀ values—indicating higher potency—than cisplatin against the same cancer cell lines.
| Metal Complex Type | Cancer Cell Line | IC₅₀ of TSC Complex (µM) | IC₅₀ of Cisplatin (µM) | Reference |
| Copper (II) Complex | A549 (Human Lung Carcinoma) | 0.15 ± 0.01 | 17.36 ± 0.25 | [7] |
| Binuclear Nickel (II) Complexes | A549 (Human Lung Carcinoma) | 4.97 - 6.44 | 31.08 ± 0.79 | [7] |
| Binuclear Ruthenium (II) Complex | A549 (Human Lung Carcinoma) | 11.5 | 21.3 | [7] |
| Ruthenium (II) Complex | A549 (Human Lung Carcinoma) | 17 ± 0.93 | 25 ± 1.11 | [7] |
| Zinc (II) Complexes | T24 (Human Bladder Carcinoma) | Reported as ~26x more active | - | [16] |
Note: Direct comparison is most accurate when data originates from the same study, as experimental conditions can influence IC₅₀ values.
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure data integrity and reproducibility, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Chosen to ensure cells are in an exponential growth phase during the experiment, providing a robust signal.
-
Incubation Time: A 24-72 hour drug incubation is typical to allow the compound sufficient time to exert its cytotoxic effects, which may involve multiple cell cycles.
-
MTT Reagent: MTT is a tetrazolium salt that is reduced by metabolically active cells (specifically by mitochondrial reductase enzymes) into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved (e.g., with DMSO) to allow for spectrophotometric quantification.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the TSC metal complexes and cisplatin in culture medium. A typical range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the drugs) and a "no treatment" control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove all 110 µL of medium from each well without disturbing the formazan crystals.
-
Add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Control) * 100.
-
Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The experimental data strongly indicates that many thiosemicarbazone metal complexes represent a promising class of anticancer agents, often demonstrating significantly greater in vitro potency than cisplatin. Their multifaceted mechanism of action—targeting multiple cellular pathways simultaneously—offers a compelling strategy to overcome the clinical limitations of DNA-damaging agents, including acquired resistance.
While cisplatin remains a cornerstone of cancer therapy, the superior cytotoxicity and distinct mechanistic profile of TSC metal complexes warrant their continued development. Future research should focus on optimizing their stability, bioavailability, and tumor selectivity to translate their profound in vitro activity into effective in vivo therapeutics.
References
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Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-79. [Link]
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Dasari, S., & Tchounwou, P. B. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Journal of Drug and Alcohol Research. [Link]
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Khan, T., et al. (2022). Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action. ResearchGate. [Link]
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Chen, Z., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Pharmacology, 13. [Link]
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Khan, T., et al. (2022). Anticancer potential of metal thiosemicarbazone complexes: A review. ResearchGate. [Link]
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Gulea, A., et al. (2023). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 28(10), 4084. [Link]
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Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
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Roat, E., et al. (2024). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Cancers, 16(14), 2539. [Link]
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Jana, S., et al. (2019). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Journal of cellular biochemistry, 120(6), 9966-9977. [Link]
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Khan, T., et al. (2015). Anticancer potential of metal thiosemicarbazone complexes: A review. Der Chemica Sinica, 6(12), 1-11. [Link]
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Jansson, P. J., et al. (2008). Thiosemicarbazones: the new wave in cancer treatment. Molecular cancer therapeutics, 7(12), 3013-3021. [Link]
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Asian Journal of Chemistry. (2013). Cytotoxic Activities of Thiosemicarbazones and Their Metal Complexes. Asian Journal of Chemistry, 25(10), 5841-5843. [Link]
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Li, Y., et al. (2024). Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. Journal of Pharmaceutical Analysis, 14(5), 443-456. [Link]
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Serda, M., et al. (2015). The role of oxidative stress in activity of anticancer thiosemicarbazones. Tumour biology, 36(12), 9163-9174. [Link]
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Lovejoy, D. B., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110291. [Link]
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Gulea, A., et al. (2023). Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Molecules, 28(10), 4084. [Link]
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Alcaraz-García, R., et al. (2020). Thiosemicarbazone-metal complexes exhibiting cytotoxicity in colon cancer cell lines through oxidative stress. Journal of inorganic biochemistry, 206, 110993. [Link]
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Ali, I., et al. (2022). Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Molecules, 27(19), 6549. [Link]
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A Head-to-Head Comparison of Thiosemicarbazide-Based Enzyme Inhibitors: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Thiosemicarbazide Scaffold
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, represent a class of privileged structures in medicinal chemistry. Their remarkable versatility stems from a unique pharmacophore—the N-N-C=S moiety—which possesses potent metal-chelating properties. This characteristic is central to their ability to inhibit a wide array of metalloenzymes crucial to various pathological processes. By coordinating with metal ions such as copper (Cu²⁺), nickel (Ni²⁺), or zinc (Zn²⁺) in the active sites of these enzymes, thiosemicarbazone-based inhibitors can effectively disrupt their catalytic activity. This guide provides a head-to-head comparison of these inhibitors against several key enzymatic targets, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
Mechanism of Action: A Tale of Metal Chelation
The primary mechanism by which many thiosemicarbazone derivatives inhibit metalloenzymes involves the chelation of the catalytic metal ion within the enzyme's active site. The sulfur and hydrazinic nitrogen atoms of the thiosemicarbazone backbone act as key donor atoms, forming a stable coordination complex with the metal ion, thereby rendering the enzyme inactive.[1] This fundamental mechanism underlies their activity against diverse enzymes like tyrosinase, urease, and carbonic anhydrase.
Caption: Workflow for the tyrosinase inhibitor screening assay.
Target Focus 2: Urease Inhibitors
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for bacteria like Helicobacter pylori, contributing to peptic ulcers. [2][3]Its inhibition is a therapeutic strategy for treating these infections.
Comparative Performance Data
Thiosemicarbazones derived from 4-fluorocinnamaldehyde show significant potential as urease inhibitors, with several compounds outperforming the standard inhibitor, thiourea.
| Compound/Derivative | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |
| Thiourea (Standard) | 19.4 ± 0.2 | - | - |
| 4-fluorocinnamaldehyde TSC (3c ) | 2.7 ± 0.5 | 3.26 | Competitive |
| 4-fluorocinnamaldehyde TSC (3a ) | >2.7 (Potent) | - | Not specified |
| 4-fluorocinnamaldehyde TSC (3b ) | >2.7 (Potent) | - | Not specified |
| Nicotinic TSC derivative | 1.21 | - | Not specified |
Data compiled from multiple sources.[2][3][4]
Structure-Activity Relationship (SAR) Insights
-
Halogen Substitution: The presence and position of halogen atoms on the phenyl rings play a crucial role. For instance, a 2,5-dichloro substitution on one ring and a 4-fluoro group on another resulted in a highly potent inhibitor (IC₅₀ = 5.3 µM). [5]* Coordination with Nickel: The thiourea-based functional core, with its NH and C=S groups, is essential for coordinating with the nickel ions in the urease active site, disrupting the enzyme's function. [3][4]* Competitive Inhibition: Potent inhibitors like compound 3c exhibit a competitive mode of inhibition, suggesting they directly compete with urea for binding to the active site. [3][4]
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
This protocol uses the Berthelot (indophenol) method to quantify the ammonia produced by urease activity.
Causality Statement: This assay is an endpoint colorimetric method. Urease hydrolyzes urea, producing ammonia. The reaction is stopped, and Berthelot's reagents are added. The reagents react with the accumulated ammonia to form a stable blue-green indophenol complex. The absorbance at ~630 nm is directly proportional to the amount of ammonia produced, and thus to the urease activity. This method is highly sensitive and suitable for high-throughput screening.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate Buffer (e.g., 20 mM, pH 7.5)
-
Reagent A (Phenol, Sodium Nitroprusside)
-
Reagent B (Sodium Hypochlorite, Sodium Hydroxide)
-
96-well microplate and reader
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a urease solution in buffer.
-
Substrate Solution: Prepare a urea solution in buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 5 µL of the respective inhibitor dilution (or buffer for control).
-
Add 25 µL of the urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Add 55 µL of the urea substrate solution to all wells to start the reaction.
-
Incubate at 37°C for 10 minutes.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding 70 µL of Reagent A followed by 70 µL of Reagent B to each well.
-
Incubate at room temperature for 30 minutes for the color to develop fully.
-
-
Measurement: Read the absorbance at 625-670 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_inhibitor / OD_control)] * 100
-
Determine the IC₅₀ value by plotting % inhibition against the logarithm of inhibitor concentration.
-
Target Focus 3: Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate. [6][7]Specific isoforms, such as hCA IX and XII, are overexpressed in tumors and are targets for anticancer therapies.
Comparative Performance Data
Thiosemicarbazone-benzenesulfonamide hybrids show potent and selective inhibition against various human carbonic anhydrase (hCA) isoforms.
| Compound/Derivative | Kᵢ (nM) vs hCA I | Kᵢ (nM) vs hCA II | Kᵢ (nM) vs hCA IX | Kᵢ (nM) vs hCA XII |
| Compound 6b | 7.16 | 0.31 | 92.5 | 375 |
| Compound 6e | 27.6 | 0.34 | 872 | 94.5 |
| Coumarin-TSC (14a ) | >10,000 | >10,000 | 8.8 | Potent |
Data compiled from multiple sources.[6][7][8]
Structure-Activity Relationship (SAR) Insights
-
Sulfonamide Moiety: The benzenesulfonamide group is a classic zinc-binding group for CA inhibitors. Combining it with a thiosemicarbazone scaffold creates dual-tailed inhibitors with complex binding modes.
-
Isoform Selectivity: Small structural modifications can dramatically alter selectivity. For example, coumarin-thiosemicarbazide conjugates show high selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II. [8]This is crucial for minimizing off-target effects.
-
Tail Approach: The "tail" of the inhibitor (the part extending away from the zinc-binding group) makes critical interactions with amino acid residues lining the active site cavity, which differ between isoforms and thus drive selectivity.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of CA using p-nitrophenyl acetate (pNPA) as a substrate.
Causality Statement: CA catalyzes the hydrolysis of pNPA to the yellow-colored product p-nitrophenol, which can be monitored at 400-405 nm. [9]This esterase activity occurs at the same active site as the physiological CO₂ hydration. An inhibitor binding to the active site zinc will block this reaction, providing a convenient and high-throughput method to screen for inhibitors.
Materials:
-
Human Carbonic Anhydrase (e.g., hCA I, II, IX, or XII)
-
p-Nitrophenyl Acetate (pNPA)
-
Tris Buffer (e.g., 20 mM, pH 8.0)
-
Acetonitrile for pNPA dissolution
-
96-well UV-transparent plate and reader
Procedure:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a working solution of the desired CA isoform in buffer.
-
Substrate Solution: Prepare a 30 mM solution of pNPA in acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound.
-
-
Assay Setup (in a 96-well plate):
-
The reaction mixture typically consists of buffer, enzyme solution, and substrate solution in a defined ratio (e.g., 8:1:1).
-
Add buffer and inhibitor to the wells.
-
Add the enzyme solution and pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation: Add the pNPA substrate solution to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes at 25°C.
-
Data Analysis:
-
Determine the enzyme-catalyzed reaction rate by subtracting the rate of uncatalyzed (blank) pNPA hydrolysis. [10] * Calculate the IC₅₀ value as described in previous protocols.
-
For Kᵢ determination, perform the assay with varying concentrations of both substrate and inhibitor to generate Lineweaver-Burk or Dixon plots.
-
Target Focus 4: Ribonucleotide Reductase (RNR) Inhibitors in Oncology
Ribonucleotide reductase (RNR) is the rate-limiting enzyme for the production of deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. [11]This makes it a prime target for anticancer therapy. Thiosemicarbazones, particularly Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are potent RNR inhibitors. [10] Mechanism: The R2 subunit of RNR contains a non-heme iron center that stabilizes a crucial tyrosyl free radical. Thiosemicarbazones act as iron chelators, destabilizing this radical and inhibiting the enzyme's catalytic function. [10] Triapine: This is the most clinically advanced thiosemicarbazone, having undergone numerous Phase I and II clinical trials. It demonstrates broad-spectrum antitumor activity and is effective against cells resistant to other RNR inhibitors like hydroxyurea.
Conclusion and Future Prospects
The thiosemicarbazide scaffold is a powerful and adaptable platform for designing potent and selective enzyme inhibitors. The comparative data and protocols presented in this guide demonstrate their efficacy against clinically relevant targets in hyperpigmentation, infectious disease, and oncology. The key to their success lies in the thiosemicarbazone moiety's ability to chelate active site metal ions. Future research will undoubtedly focus on fine-tuning the peripheral structures of these molecules to enhance isoform selectivity, improve pharmacokinetic properties, and minimize off-target toxicities, paving the way for a new generation of targeted therapeutics.
References
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- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
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A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking with In-Vitro Experimental Data
In the landscape of modern drug discovery, computational molecular docking has emerged as a powerful tool to predict the binding of small molecules to protein targets, accelerating the identification of potential therapeutic candidates.[1][2] However, in silico predictions are theoretical models and necessitate rigorous experimental validation to confirm their accuracy and physiological relevance.[3][4] Discrepancies between docking scores and experimental results can arise from factors like scoring function inaccuracies, protein flexibility, and the influence of the cellular environment.[3][5]
This guide provides an in-depth comparison of molecular docking predictions with key in-vitro validation techniques. It is designed for researchers, scientists, and drug development professionals to bridge the gap between computational modeling and experimental reality, ensuring a higher fidelity in the hit-to-lead pipeline.
The Imperative of Experimental Validation: Why Docking Alone is Insufficient
Molecular docking algorithms predict the binding pose and affinity of a ligand to a receptor, typically expressed as a scoring function.[1][6] While invaluable for screening vast compound libraries, these scores are estimations.[7][8] The biological reality is far more complex. Factors not fully accounted for in many docking simulations, such as protein dynamics, solvation effects, and allosteric regulation, can significantly influence binding.[9][10] Therefore, experimental validation is not merely a confirmatory step but a critical component of a robust drug discovery workflow.[3]
The Cross-Validation Workflow: An Integrated Approach
A successful cross-validation strategy involves a cyclical process of computational prediction, experimental testing, and data analysis to refine subsequent modeling efforts. This iterative approach enhances the predictive power of in silico models and increases the likelihood of identifying true positive hits.
Caption: Integrated workflow for docking and experimental validation.
A Comparative Analysis of In-Vitro Validation Techniques
The choice of an in-vitro assay is critical and depends on the specific research question, the nature of the target protein, and the desired throughput. Below is a comparison of commonly employed techniques for validating molecular docking predictions.
| Assay Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[11][12] | Binding Affinity (Kd), IC50 | Homogeneous (no-wash) format, high-throughput, sensitive.[12][13] | Requires a fluorescent probe, potential for assay interference from fluorescent compounds. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[14][15] | Binding Affinity (Kd), Association/Dissociation kinetics (ka, kd).[16][17] | Label-free, real-time data, provides kinetic information.[15][18] | Requires specialized equipment, protein immobilization can affect activity.[18] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event, providing a complete thermodynamic profile.[19][20] | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[21][22] | Label-free, provides thermodynamic data, considered the "gold standard" for binding affinity.[19][21] | Requires large amounts of pure protein, lower throughput.[23] |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[24][25] | Target Engagement, Relative Affinity | Measures binding in intact cells, no protein purification needed.[26][27] | Indirect measure of binding, lower throughput for traditional Western blot-based methods.[26][28] |
Detailed Experimental Protocol: Fluorescence Polarization (FP) Competition Assay
This protocol outlines a typical FP competition assay to determine the IC50 of a "hit" compound identified from molecular docking.
Objective: To determine the concentration at which the unlabeled test compound inhibits 50% of the binding of a fluorescently labeled ligand (tracer) to the target protein.
Materials:
-
Purified target protein
-
Fluorescently labeled tracer (a known binder to the target)
-
Test compounds (unlabeled hits from docking)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, non-binding black microplates
-
Fluorescence plate reader with polarization filters
Step-by-Step Methodology:
-
Tracer and Protein Optimization:
-
Perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the tracer to determine the protein concentration that yields a sufficient signal window (typically >100 mP).[13][29]
-
The optimal protein concentration is usually at or below the Kd of the tracer-protein interaction.
-
-
Assay Setup:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fixed concentration of the target protein, and the fixed concentration of the tracer to all wells.
-
Add the serially diluted test compounds to the appropriate wells.
-
Include control wells:
-
No inhibitor control (0% inhibition): Protein + Tracer + Buffer
-
No protein control (100% inhibition): Tracer + Buffer
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
-
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A Researcher's Guide to Isoenzyme Selectivity: Evaluating Thiosemicarbazone Derivatives as Carbonic Anhydrase Inhibitors
In the landscape of modern drug discovery, the pursuit of isoform-selective enzyme inhibitors is paramount. Achieving selectivity minimizes off-target effects and enhances therapeutic efficacy. This guide provides an in-depth comparison of thiosemicarbazone derivatives as inhibitors of various human carbonic anhydrase (hCA) isoenzymes, offering a framework for researchers, medicinal chemists, and drug development professionals to evaluate this promising class of compounds. We will delve into the causality behind experimental design, present detailed protocols for robust evaluation, and explore the structure-activity relationships that govern selectivity.
The Rationale for Targeting Carbonic Anhydrase Isoforms
Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] Different isoforms are expressed in various tissues and cellular compartments, playing critical roles in a multitude of physiological processes.[2] The rationale for screening inhibitors against a panel of specific isoenzymes stems from their distinct physiological and pathological roles:
-
hCA I and hCA II (Cytosolic Isoforms): These are highly abundant, "house-keeping" enzymes found in red blood cells and many other tissues.[3] Inhibition of these isoforms is often associated with undesirable side effects. Therefore, in the context of developing drugs for other indications like cancer or glaucoma, hCA I and II are considered critical off-targets. High selectivity against these isoforms is a key goal.
-
hCA IX and hCA XII (Transmembrane, Tumor-Associated Isoforms): These isoforms are overexpressed in a variety of hypoxic solid tumors.[4][5] They play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[4] Consequently, hCA IX and hCA XII are prime therapeutic targets for anticancer agents. Selective inhibition of these isoforms over the cytosolic ones is a major objective in modern oncology drug design.
This guide will focus on the comparative evaluation of thiosemicarbazone derivatives against these four key isoforms: the ubiquitous hCA I and II, and the tumor-associated hCA IX and XII.
The "Tail Approach": A Strategy for Achieving Selectivity
The active sites of the various hCA isoforms are highly conserved, particularly the residues involved in coordinating the catalytic zinc ion.[6] This structural similarity makes designing isoform-specific inhibitors a significant challenge.[6] The "tail approach" is a widely adopted and effective strategy to overcome this hurdle. This approach involves designing inhibitors with two key components:
-
A Zinc-Binding Group (ZBG): This moiety anchors the inhibitor to the active site by coordinating with the catalytic Zn(II) ion. While sulfonamides are the classical ZBG for CA inhibitors, other groups, including the thiosemicarbazone scaffold, can also fulfill this role.[1]
-
A "Tail": This is a chemical extension of the ZBG that can protrude towards the entrance of the active site cavity. The amino acid residues in this peripheral region show greater variability among the different hCA isoforms.[6] By designing tails that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with these variable residues, it is possible to achieve significant gains in isoform selectivity.
Thiosemicarbazones are particularly well-suited for this approach due to their synthetic tractability, which allows for the straightforward introduction of diverse chemical "tails."
Comparative Inhibition Data of Thiosemicarbazone Derivatives
The following table summarizes the inhibitory activity (Ki values in nM) of selected thiosemicarbazone-benzenesulfonamide derivatives against the four hCA isoforms of interest. Lower Ki values indicate more potent inhibition. The data clearly illustrates the potential for achieving significant selectivity for the tumor-associated isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile | Reference |
| Compound 6b | 7.16 | 0.31 | 92.5 | 375 | Potent hCA II inhibitor, less active against tumor-associated isoforms. | [7][8] |
| Compound 6e | 27.6 | 0.34 | 872 | 94.5 | Potent hCA II inhibitor with some activity against hCA XII. | [7][8] |
| Derivative 14a | >10,000 | >10,000 | 8.8 | - | Highly selective for the tumor-associated hCA IX over cytosolic isoforms. | [3] |
| Derivative 15a | >10,000 | >10,000 | 234 | - | Selective for hCA IX, but less potent than 14a. | [3] |
Note: The specific structures of compounds 6b and 6e can be found in the referenced literature.[7][8] Derivatives 14a and 15a are thiosemicarbazide-substituted coumarins.[3]
Understanding the Mechanism of Inhibition and Selectivity
The inhibitory action of these compounds is primarily achieved through the coordination of a key functional group to the Zn(II) ion in the enzyme's active site. For thiosemicarbazone derivatives that also contain a sulfonamide group, it is the deprotonated sulfonamide that acts as the primary zinc-binding group.[9] The thiosemicarbazone portion then acts as the "tail," extending into the active site cavity to interact with isoform-specific residues.
The structural basis for selectivity lies in the subtle yet significant differences in the amino acid composition of the active site cavities. For instance, the active site of hCA IX contains more hydrophobic residues compared to hCA XII.[5] Furthermore, key residues at positions like 131 differ between the off-target hCA II (Phenylalanine) and the target hCA IX (Valine), creating steric hindrance in hCA II that can be exploited by appropriately designed inhibitor tails.[10]
Below is a conceptual diagram illustrating the binding of a selective thiosemicarbazone-based inhibitor.
Caption: Binding of a selective inhibitor to the carbonic anhydrase active site.
Experimental Workflow for Evaluating Selectivity
A robust and systematic workflow is essential for accurately determining the inhibitory potency and selectivity of thiosemicarbazone derivatives.
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Benchmarking the antioxidant properties of novel thiosemicarbazones against standard agents
Introduction: The Imperative for Novel Antioxidants
In the landscape of drug discovery and development, the battle against oxidative stress remains a pivotal frontier. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This has spurred a continuous search for potent antioxidant agents capable of mitigating cellular damage.
Thiosemicarbazones, a versatile class of compounds with the general structure R₁R₂C=NNH-C(S)NH₂, have emerged as compelling candidates in this arena.[1] Long recognized for their diverse biological activities, their antioxidant potential is gaining significant attention.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the antioxidant properties of novel thiosemicarbazone derivatives against established standard agents, namely Trolox (a water-soluble Vitamin E analog) and Ascorbic Acid (Vitamin C).[4][5] We will delve into the mechanistic underpinnings of their antioxidant action, present detailed protocols for key validation assays, and offer a clear methodology for data interpretation.
Mechanistic Insights: How Do They Work?
A thorough comparison requires understanding the distinct ways these molecules combat oxidative stress. The efficacy of an antioxidant is not a monolithic property but rather a reflection of its ability to participate in various chemical reactions to neutralize free radicals.
The Dual-Action Mechanism of Thiosemicarbazones
The antioxidant prowess of thiosemicarbazones is largely attributed to a dual mechanism of action, stemming from their unique structural features:
-
Direct Radical Scavenging: The core thiosemicarbazide moiety (-NH-CS-NH-NH₂) is rich in electron-donating nitrogen and sulfur atoms.[1] This structure allows thiosemicarbazones to readily donate hydrogen atoms or electrons to neutralize highly reactive free radicals, effectively terminating the damaging chain reactions they propagate.[6][7]
-
Preventive Metal Chelation: Many thiosemicarbazones are potent chelating agents, capable of forming stable coordination complexes with transition metals like ferrous iron (Fe²⁺) and cupric copper (Cu²⁺).[1][7] This is a critical preventive antioxidant strategy. By sequestering these metal ions, thiosemicarbazones prevent their participation in Fenton-like reactions, which are a major source of the highly destructive hydroxyl radical (•OH) in biological systems.[8]
The Gold Standards: Trolox and Ascorbic Acid
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): As a hydrophilic analog of vitamin E, Trolox is a quintessential radical scavenger.[4][5] Its antioxidant activity is centered on the hydroxyl group of its chromanol ring, which can readily donate a hydrogen atom to quench peroxyl and other radicals, thereby terminating lipid peroxidation cascades.[9] Its well-defined mechanism and water solubility make it an ideal standard for calibrating many antioxidant capacity assays.[4]
-
Ascorbic Acid (Vitamin C): A cornerstone of biological antioxidant defense, ascorbic acid is a highly effective water-soluble antioxidant that can neutralize a wide spectrum of ROS by donating electrons.[4][5] It is important to note, however, that in the presence of free transition metals, ascorbic acid can paradoxically exhibit pro-oxidant properties by reducing Fe³⁺ to Fe²⁺, which can then fuel the Fenton reaction.[4][5] This underscores the importance of evaluating multiple antioxidant mechanisms.
A Multi-Assay Approach for Robust Benchmarking
No single assay can fully capture the total antioxidant capacity of a compound. A scientifically rigorous evaluation relies on a battery of in vitro assays that probe different facets of antioxidant action.[10][11] We will focus on four common, robust, and mechanistically distinct assays.
Caption: General workflow for benchmarking novel antioxidant compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the capacity of a compound to act as a hydrogen or electron donor. The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, it becomes the pale yellow, non-radical form, DPPH-H. The decrease in absorbance is proportional to the radical-scavenging activity.[10][12]
-
Causality Behind Choice: The DPPH assay is an excellent first-pass screening tool due to its simplicity, speed, and the stability of the DPPH radical, making it highly reproducible.[10][13]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methoxybenzyl)-3-thiosemicarbazide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(4-Methoxybenzyl)-3-thiosemicarbazide (CAS No. 16735-76-5). As a thiosemicarbazide derivative, this compound belongs to a class of chemicals that, while valuable in synthesis and research, demand rigorous safety and disposal protocols due to their inherent toxicological profiles. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility in your laboratory.
Section 1: Hazard Profile and the Imperative for Segregation
Understanding the "why" is the foundation of robust laboratory safety. 4-(4-Methoxybenzyl)-3-thiosemicarbazide and its parent compound, thiosemicarbazide, are classified as highly toxic. The primary hazard is acute oral toxicity, often labeled with the GHS H300 statement: "Fatal if swallowed".[1] This high toxicity necessitates that the compound, along with any contaminated materials, is never treated as common waste.
The core principle guiding its disposal is waste segregation at the source . This prevents the contamination of non-hazardous waste streams and ensures the compound is managed by personnel with the expertise and equipment to handle highly toxic substances. Improper disposal, such as discarding in a sink or regular trash, can lead to severe environmental contamination and pose a direct threat to public health.[2]
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Acute Oral Toxicity | Category 2 (GHS) - Fatal if swallowed. | All contaminated materials must be treated as hazardous waste to prevent accidental ingestion by personnel or release into the environment. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Prohibits sewer disposal, which would introduce the compound into waterways, causing ecological damage. |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[3][4] | Mandates the use of specific PPE and requires that all contaminated disposables (e.g., gloves) be treated as hazardous waste. |
| Hazardous Decomposition | When heated to decomposition, may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[3][5] | Influences emergency spill and fire-fighting procedures, and reinforces the need for disposal via controlled incineration by a licensed facility. |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. Handling 4-(4-Methoxybenzyl)-3-thiosemicarbazide, whether in pure form or as waste, requires stringent adherence to PPE standards to prevent any route of exposure.
| PPE Item | Specification | Justification |
| Eye Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][6] | Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile rubber gloves. Gloves must be inspected for integrity before use.[2][7] | Prevents skin contact and absorption. Proper glove removal technique is critical to avoid contaminating hands. |
| Body Protection | A full-length laboratory coat, buttoned completely. | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to control airborne dust.[7] | Prevents inhalation of the fine powder, which is a potential route of exposure. |
Section 3: Step-by-Step Disposal Workflow
This workflow provides a systematic approach to ensure that all waste generated from 4-(4-Methoxybenzyl)-3-thiosemicarbazide is handled safely, compliantly, and logically from the bench to final disposal.
Step 1: Waste Segregation at the Point of Generation
This is the most critical step. Immediately upon generation, all waste materials must be segregated into a dedicated hazardous waste container.
-
What to Collect:
-
Unused or expired 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
-
Grossly contaminated items: weighing papers, spatulas, stir bars.
-
Contaminated disposables: pipette tips, nitrile gloves (after removal), bench paper.
-
Rinsate from cleaning contaminated glassware (see Step 2).
-
Step 2: Container Management and Labeling
Proper containment and clear communication are essential for safety.
-
Container Selection: Use a leak-proof, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or drum).[7] The container must have a secure, tight-fitting lid.
-
Labeling: The container must be labeled immediately with the words "Hazardous Waste" .[7] The label must also include:
-
The full chemical name: "4-(4-Methoxybenzyl)-3-thiosemicarbazide"
-
CAS Number: "16735-76-5"
-
Associated Hazards: "Toxic" , "Irritant"
-
Accumulation Start Date.
-
-
Glassware Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. This initial rinsate is hazardous and must be collected in a separate, clearly labeled hazardous waste container for liquids. Subsequent cleaning with soap and water can then be performed.
Step 3: Secure Interim Storage
-
Keep the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7]
-
This area should be away from incompatible materials, particularly strong oxidizing agents.[3]
-
The container must remain closed at all times except when adding waste.
Step 4: Arranging for Final Disposal
-
NEVER dispose of this chemical down the drain or in the regular trash.[1][7]
-
Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[2]
-
Provide them with the exact chemical name and quantity to ensure they can transport and dispose of it in accordance with local, regional, and national regulations.[1] Final disposal is typically achieved through high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic decomposition products.[2]
Caption: Disposal decision workflow for 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Section 4: Emergency Procedures for Spills
In the event of an accidental spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[3]
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate, preferably by performing the cleanup within a chemical fume hood if the spill is contained there.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2, including respiratory protection if dust is airborne.
-
Cleanup:
-
For a solid spill, do NOT dry sweep, as this can generate dust.[3]
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Carefully scoop the material using non-sparking tools into your designated hazardous waste container.[4]
-
All materials used for cleanup (absorbent, scoops, wipes) are also considered hazardous waste and must be placed in the same container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cloth used for cleaning must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.
By adhering to these detailed procedures, you contribute to a safe research environment, protect yourself and your colleagues, and ensure environmental stewardship.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(4-Methoxybenzyl)-3-thiosemicarbazide
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the personal protective equipment (PPE) required when working with 4-(4-Methoxybenzyl)-3-thiosemicarbazide (CAS No. 16735-76-5). While specific toxicological data for this compound is limited, a robust safety protocol can be established by examining the known hazards of its parent compound, thiosemicarbazide, and related derivatives.
Hazard Assessment and Risk Mitigation
4-(4-Methoxybenzyl)-3-thiosemicarbazide belongs to the thiosemicarbazide class of compounds. The parent compound, thiosemicarbazide, is classified as acutely toxic and potentially fatal if swallowed.[1][2] High or repeated exposure to thiosemicarbazide may also impact the nervous system and bone marrow.[3] Given these significant potential hazards, a conservative and stringent approach to PPE is warranted when handling 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Key Potential Hazards:
-
Acute Oral Toxicity: Thiosemicarbazide is known to be fatal if ingested.[1]
-
Skin and Eye Irritation: Contact with thiosemicarbazide can cause irritation to the skin and eyes.[3][4]
-
Respiratory Irritation: Inhalation of dust particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3]
-
Systemic Effects: Prolonged or repeated exposure may lead to neurological and hematological effects.[3]
Engineering Controls: The First Line of Defense
Before detailing specific PPE, it is crucial to emphasize the importance of engineering controls to minimize exposure. All work with 4-(4-Methoxybenzyl)-3-thiosemicarbazide should be conducted in a well-ventilated area.
-
Chemical Fume Hood: Use a certified chemical fume hood for all weighing, mixing, and handling of the solid compound and its solutions.[5]
-
Ventilation: Ensure good general ventilation of the laboratory space.[1]
-
Process Enclosure: For larger scale operations, consider process enclosure to contain the material.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection.[7][8] The following table outlines the required PPE for handling 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Double Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or thicker nitrile. This provides robust protection against splashes and potential permeation. Always inspect gloves for tears or holes before use. |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles provide impact and splash protection.[9] A face shield offers an additional layer of protection for the entire face from splashes when handling larger quantities or during procedures with a higher risk of splashing. |
| Body | Laboratory Coat and Chemical-Resistant Apron or Coveralls | A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[7][9] |
| Respiratory | N95 Respirator or Higher | Due to the potential for respiratory irritation from airborne particles, a NIOSH-approved N95 respirator is recommended, especially when handling the powder outside of a fume hood or during spill cleanup. For higher-risk procedures, a higher level of respiratory protection may be necessary. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes should fully cover the feet and be made of a material that will resist chemical spills. |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.
Preparation and Weighing
-
Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Work within a Fume Hood: Conduct all weighing and initial dilutions inside a certified chemical fume hood.
-
Use Disposable Weigh Boats: Utilize disposable weigh boats and liners to minimize contamination of balances.
-
Gentle Handling: Handle the solid material gently to avoid creating airborne dust.
Dissolution and Reaction Setup
-
Add Solvent Slowly: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Maintain Containment: Keep all vessels containing the compound covered when not actively in use.
-
Ground Equipment: For larger quantities, ensure all equipment is properly grounded to prevent static discharge.[4]
Spill and Emergency Procedures
Immediate and appropriate action during a spill is crucial to mitigate exposure.
Small Spills (in a fume hood)
-
Alert Colleagues: Notify others in the immediate area.
-
Contain the Spill: Use appropriate absorbent pads or granules to contain the spill.
-
Clean Up: Carefully sweep or wipe up the material, placing it into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Large Spills (outside a fume hood)
-
Evacuate: Evacuate the immediate area.
-
Alert Safety Personnel: Contact your institution's environmental health and safety (EHS) department immediately.
-
Restrict Access: Prevent entry into the affected area.
-
Await Professional Cleanup: Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan
All waste generated from handling 4-(4-Methoxybenzyl)-3-thiosemicarbazide must be treated as hazardous waste.[1][2]
-
Solid Waste: Place all contaminated solids, including gloves, weigh boats, and paper towels, into a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions and rinsates in a designated, sealed hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[1]
Logical Workflow Diagram
The following diagram illustrates the logical workflow for safely handling 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Caption: Workflow for handling 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
References
-
Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]
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THIOSEMICARBAZIDE FOR SYNTHESIS - Loba Chemie. (2025, April 11). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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Martínez-Estévez, M., García-Fontán, S., Argibay-Otero, S., Prieto, I., & Vázquez-López, E. M. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]
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Thiosemicarbazide | CH5N3S | CID 2723789 - PubChem. (n.d.). Retrieved from [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.). Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
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Martínez-Estévez, M., García-Fontán, S., Argibay-Otero, S., Prieto, I., & Vázquez-López, E. M. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)- p-cymene Complexes. Molecules, 27(22), 7976. [Link]
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4-(4-Ethylphenyl)-3-thiosemicarbazide - SAFETY DATA SHEET. (2024, April 1). Retrieved from [Link]
-
Martínez-Estévez, M., García-Fontán, S., Argibay-Otero, S., Prieto, I., & Vázquez-López, E. M. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 7976. [Link]
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Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
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Functionalizing Thiosemicarbazones for Covalent Conjugation - MDPI. (n.d.). Retrieved from [Link]
-
Removal and Recovery Through Chelate Ligand Modified Nanoparticles – A Case for Thiosemicarbazones: Chemistry Africa, Collection “Materials for Green and Environmental Sustainability” - ResearchGate. (2025, September 26). Retrieved from [Link]
Sources
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- 2. fishersci.ie [fishersci.ie]
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- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
